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  • Product: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • CAS: 28587-05-5

Core Science & Biosynthesis

Foundational

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one chemical properties

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Applications Introduction (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No: 28587-05-5)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Applications

Introduction

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No: 28587-05-5) is a versatile organic compound belonging to the β-enaminone class.[1][2] Enaminones are characterized by a conjugated system comprising an amine nitrogen atom linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O).[3] This structural arrangement imparts a unique ambiphilic reactivity, making them powerful intermediates in organic synthesis.[4] The molecule features an electron-withdrawing 4-chlorophenyl group at one end and an electron-donating dimethylamino group at the other, creating a "push-pull" electronic system that dictates its chemical behavior and utility.

This guide provides a comprehensive technical overview of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, synthetic methodologies, and core reactivity principles. Furthermore, we will explore its applications as a pivotal building block for constructing complex heterocyclic systems and its emerging role in innovative therapeutic modalities like targeted protein degradation.[1][5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical entity are dictated by its structure. The key identifiers and computed physicochemical properties for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized below.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[6]
CAS Number 28587-05-5[5][6]
Molecular Formula C₁₁H₁₂ClNO[5][6]
Molecular Weight 209.67 g/mol [6]
Canonical SMILES CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl[6]
InChIKey TWBABRJLWCBTBS-BQYQJAHWSA-N[6]
XLogP3 2.6[6]
H-Bond Donor Count 0[6]
H-Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]
Structural Analysis

The molecule's functionality arises from the interplay of its three primary components:

  • 4-Chlorophenyl Ketone: The aromatic ring, substituted with an electron-withdrawing chlorine atom, acts as a significant electrophilic center at the carbonyl carbon.

  • Enone Linker: The α,β-unsaturated system facilitates conjugation, allowing for electron delocalization across the molecule.

  • Dimethylamino Group: This tertiary amine is a strong electron-donating group, pushing electron density into the conjugated system and enhancing the nucleophilicity of the α-carbon.

The "(2E)" designation in the IUPAC name specifies the stereochemistry about the C=C double bond, indicating a trans configuration between the carbonyl group and the dimethylamino group.

Caption: 2D structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of β-enaminones like the title compound is the condensation reaction between a ketone and an activated formamide derivative.[7] This approach leverages the inherent reactivity of these precursors to form the enaminone backbone under relatively mild conditions.

General Synthetic Workflow

The synthesis involves the reaction of 4-chloroacetophenone with a C1-electrophile and amine source, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves a dual purpose: it provides the dimethylamino-substituted vinyl carbon and acts as a dehydrating agent by consuming the water byproduct to generate methanol and dimethylformamide.

G start Reactants ketone 4-Chloroacetophenone start->ketone dmf_dma DMF-DMA start->dmf_dma process Condensation Reaction (Solvent, Heat) ketone->process dmf_dma->process product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one process->product byproducts Byproducts (Methanol, DMF) process->byproducts

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for enaminone synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq). Toluene or xylene can be used as a solvent, though the reaction often proceeds efficiently under solvent-free conditions.[7]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes upon cooling, it can be isolated by filtration. If not, remove the volatile byproducts (methanol, excess DMF-DMA, and DMF) under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Causality: The use of DMF-DMA is critical for efficiency. Direct condensation with dimethylformamide would require harsh conditions and a separate dehydrating agent. DMF-DMA is pre-activated, allowing the reaction to proceed at lower temperatures with higher yields, making it a preferred laboratory method.

Spectroscopic Characterization

Unambiguous identification of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the compound's identity and purity.

TechniqueFeatureExpected Chemical Shift / Value
¹H NMR N(CH₃)₂~2.9-3.2 ppm (singlet, 6H)
=CH-CO (α-H)~5.6-5.8 ppm (doublet)
=CH-N (β-H)~7.6-7.8 ppm (doublet)
Aromatic protons~7.4-7.5 ppm (d) and ~7.8-7.9 ppm (d) (AA'BB' system, 4H)
¹³C NMR N(CH₃)₂~38-45 ppm
=CH-CO (α-C)~90-95 ppm
=CH-N (β-C)~150-155 ppm
C=O~185-190 ppm
Aromatic carbons~128-140 ppm
IR (cm⁻¹) C=O Stretch~1630-1650 cm⁻¹ (lowered due to conjugation)
C=C Stretch~1580-1600 cm⁻¹
Mass Spec [M]⁺m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl, ~1/3 intensity)

Rationale: The strong electron donation from the nitrogen atom significantly shields the α-carbon and deshields the β-carbon, which is clearly observable in the ¹³C NMR spectrum. In the ¹H NMR, the large difference in chemical shifts between the α- and β-vinylic protons is characteristic of the polarized enaminone system.

Chemical Reactivity and Synthetic Utility

The value of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its predictable and versatile reactivity, which is governed by the conjugated enaminone framework.

Ambiphilic Nature

The molecule possesses both nucleophilic and electrophilic sites, allowing it to participate in a wide array of chemical transformations.[4]

  • Nucleophilic Site: The α-carbon (Cα) is electron-rich due to conjugation with the nitrogen lone pair, making it a soft nucleophile.

  • Electrophilic Sites: The β-carbon (Cβ) and the carbonyl carbon are electron-deficient and serve as primary sites for nucleophilic attack.

Caption: Key reactive sites of the β-enaminone scaffold.

Building Block for Heterocycles

A primary application of enaminones is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[1][8] The dimethylamino group can act as a leaving group upon reaction with binucleophiles.

  • Pyridine Synthesis: Reaction with active methylene compounds in the presence of an ammonium source can lead to substituted pyridines.[9]

  • Pyrazole Synthesis: Condensation with hydrazine derivatives yields pyrazoles.[10]

  • Pyrimidine Synthesis: Reaction with amidines or urea can be used to construct pyrimidine rings.

This reactivity makes it an invaluable precursor for generating compound libraries for drug screening.

Applications in Drug Discovery

While the enaminone core itself is found in many bioactive molecules, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is particularly noted for its role as a specialized chemical tool.[4][11]

Protein Degrader Building Block

Commercial suppliers explicitly categorize this molecule as a "Protein Degrader Building Block".[5] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, it serves as a versatile handle or linker precursor. Its defined geometry and reactive sites allow for its incorporation into larger, bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation.

Precursor for Bioactive Scaffolds

The broader class of enaminones and chalcones (to which this compound is related) is known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Chalcone derivatives have been shown to modulate inflammatory pathways.[12][13]

  • Antimicrobial: The enone functionality is a known pharmacophore in compounds with antibacterial and antifungal properties.[14]

  • Anticancer: Many chalcone and enaminone-derived heterocycles have demonstrated potent cytotoxic effects against various cancer cell lines.[10][15]

Therefore, this compound serves not only as a tool for protein degradation but also as a starting point for the discovery of new small-molecule therapeutics targeting these disease areas.

Conclusion

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its well-defined structure, characterized by a polarized enaminone system, provides predictable reactivity, making it an ideal substrate for constructing complex molecular architectures, particularly N-heterocycles. The straightforward and high-yielding synthesis further enhances its appeal. For researchers in drug discovery, its established role as a key building block for heterocyclic libraries and its specific utility in the cutting-edge field of targeted protein degradation underscore its continued importance and potential in advancing medicinal chemistry.

References

  • Al-Asbahi, A., Al-Hada, N. M., Al-Ghamdi, A. A., El-Batal, A. I., & Al-Ghamdi, A. A. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. Available from: [Link]

  • Al-Asbahi, A., Al-Hada, N. M., Al-Ghamdi, A. A., El-Batal, A. I., & Al-Ghamdi, A. A. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate. Available from: [Link]

  • Reddy, T. R., & Gangarapu, K. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Deng, Q.-L., Chen, J., & Zhang, Y.-G. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • PubChem. (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Shawky, A. M., & El-Shahat, M. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. Available from: [Link]

  • de Oliveira, A. C. S., et al. (2020). Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one against gram-positive and gram-negative MDR strains. Microbial Pathogenesis. Available from: [Link]

  • Request PDF. Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. Organic Chemistry Portal. Available from: [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available from: [Link]

  • A. S. Al-Hussain, S., et al. (2024). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. MDPI. Available from: [Link]

  • Chen, J., et al. (2013). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. Available from: [Link]

  • ResearchGate. Chalcone derivatives 33–44 reported as anti-inflammatory agents. ResearchGate. Available from: [Link]

  • ACS Publications. C–C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones. ACS Publications. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. Available from: [Link]

  • Request PDF. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. Available from: [Link]

  • Kumar, S., et al. (2020). Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. Immunopharmacology and Immunotoxicology. Available from: [Link]

  • Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available from: [Link]

  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Available from: [Link]

  • ResearchGate. Crystal structure of (E)-3-(dimethylamino)- 1-(2-hydroxy-4,6-dimethoxyphenyl) prop-2-en-1-one, C13H17NO4. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of the physicochemical characteristics of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a key intermediate in synthetic organic chemistry with emerging s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical characteristics of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a key intermediate in synthetic organic chemistry with emerging significance in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into its synthesis, structural features, and potential applications.

Introduction: The Enaminone Core and Its Significance

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of compounds, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a ketone. This structural motif imparts unique reactivity, making enaminones versatile synthons for the construction of a wide array of heterocyclic compounds and other complex molecular architectures. The specific molecule in focus, with its 4-chlorophenyl substituent, offers a strategic combination of electronic properties and a potential metabolic blocking position, rendering it of particular interest in medicinal chemistry.

Notably, this compound is commercially available as a "Protein Degrader Building Block".[1] This classification points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3][4][5]

Molecular Structure and Physicochemical Properties

The fundamental properties of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized in the table below.

PropertyValueSource
IUPAC Name (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[6]
Molecular Formula C₁₁H₁₂ClNO[1][6]
Molecular Weight 209.67 g/mol [6]
CAS Number 28587-05-5[1]
Appearance Yellow Powder (based on analogue)[7]
Structural Elucidation: Insights from an Analogue

The crystal structure of the 4-fluoro analogue reveals a nearly planar molecule, with a dihedral angle of 19.33 (6)° between the prop-2-en-1-one group and the phenyl ring.[7][8] The configuration of the keto group with respect to the olefinic double bond is s-cis. In the solid state, the molecules form dimers through aromatic π–π stacking interactions and are further linked into chains by C—H⋯O hydrogen bonds.[7][8] It is highly probable that (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one adopts a similar conformation and packing arrangement in its crystalline form.

Spectroscopic Characterization (Based on the 4-Fluoro Analogue)

The following spectroscopic data for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one can be used as a reliable reference for the characterization of the 4-chloro compound.[8]

Spectroscopic DataValue
Infrared (IR) ν (cm⁻¹) 1643, 1598, 1550, 1439
¹H NMR (300 MHz, CDCl₃) δ (ppm) 2.93 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 5.65-5.69 (d, 1H, =CH), 7.79-7.83 (d, 1H, =CH), 7.05-7.11 (m, 2H, Ar-H), 7.89-7.94 (m, 2H, Ar-H)

A GC-MS analysis of the target compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, shows a molecular ion peak at m/z 209, consistent with its molecular weight.[6]

Synthesis and Experimental Protocols

The synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be reliably achieved through the condensation of 4-chloroacetophenone with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA). This method is well-established for the preparation of enaminones.[8]

Synthesis Reactant1 4-Chloroacetophenone Reaction Condensation Reactant1->Reaction Reactant2 Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactant2->Reaction Solvent Toluene Solvent->Reaction Solvent (Heat) Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Reaction->Product

Caption: Synthetic pathway for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Step-by-Step Synthesis Protocol

The following protocol is adapted from the synthesis of the 4-fluoro analogue and is expected to yield the desired product in high purity.[8]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-chloroacetophenone (5 mmol) and dimethylformamide dimethyl acetal (5 mmol).

  • Solvent Addition: Add 10 mL of toluene to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) as the eluent.

  • Characterization: Confirm the identity and purity of the product using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Applications in Targeted Protein Degradation

The designation of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a "Protein Degrader Building Block" highlights its role in the construction of PROTACs. PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The enaminone moiety of the title compound can serve as a versatile chemical handle for elaboration into either the POI-binding ligand or the linker component of a PROTAC.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (containing the building block) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a building block.

The electrophilic nature of the carbonyl carbon and the β-carbon of the enaminone system allows for a variety of chemical transformations, including reactions with nucleophiles, which can be exploited to attach the molecule to other components of the PROTAC. The 4-chlorophenyl group can also be a key feature for binding to the target protein or can be further functionalized.

Conclusion

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a valuable and versatile building block for organic synthesis, with significant potential in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and reactive enaminone core make it an attractive starting material for the construction of complex molecules, including novel therapeutics. While detailed physicochemical data for this specific compound is emerging, the comprehensive characterization of its close structural analogues provides a strong foundation for its application in research and development. This technical guide serves as a valuable resource for scientists looking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

References

  • Al-Kinani, A. A., Al-Assaf, S. F., & Al-Amshany, Z. M. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials, 13(23), 5488. [Link]

  • Al-Kinani, A. A., Al-Assaf, S. F., & Al-Amshany, Z. M. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate. [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved January 15, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone building block with significant potential in synthetic organic chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development.

Compound Identification and Molecular Architecture

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one , also known as an enaminone, is a conjugated organic molecule featuring a 4-chlorophenyl ketone appended to a dimethylamino-substituted vinyl group. The "(2E)" designation specifies the trans configuration of the substituents on the carbon-carbon double bond, which is the thermodynamically more stable isomer.

Molecular Formula: C₁₁H₁₂ClNO[1][2]

Molecular Weight: 209.67 g/mol [1]

CAS Registry Number: 28587-05-5[1][2]

The structural framework of this compound, characterized by the electron-donating dimethylamino group and the electron-withdrawing 4-chlorobenzoyl group connected by a conjugated π-system, imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Key Structural Identifiers:
IdentifierValue
IUPAC Name (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[1]
SMILES CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl[1]
InChI InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+[1]
InChIKey TWBABRJLWCBTBS-BQYQJAHWSA-N[1]

Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The synthesis of this enaminone is typically achieved through the condensation reaction between a substituted acetophenone and a formamide acetal. This method is efficient and provides good yields of the desired product. The causality behind this experimental choice lies in the high reactivity of the dimethylformamide dimethyl acetal (DMF-DMA) as both a formylating and aminating agent.

Experimental Protocol:

A robust and scalable procedure for the synthesis of analogous enaminones has been well-documented.[3] The following is an adapted protocol for the preparation of the title compound.

Materials:

  • 4'-Chloroacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • To a solution of 4'-chloroacetophenone (1 equivalent) in toluene, add dimethylformamide dimethyl acetal (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

Synthesis_Workflow Reactants 4'-Chloroacetophenone + Dimethylformamide Dimethyl Acetal Reaction Reflux Reactants->Reaction in Solvent Toluene Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Purification->Product

Caption: Synthetic workflow for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Spectroscopic Characterization

The structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the vinylic protons, and the protons of the dimethylamino group. The coupling constant between the vinylic protons is indicative of the E-configuration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the dimethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. A study on the fragmentation of various enaminones, including the title compound (designated as 4e in the study), provides insight into its mass spectral behavior. The protonated molecule [M+H]⁺ is expected, along with characteristic fragment ions.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • C=O stretch (ketone): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C=C stretch (alkene): An absorption band in the region of 1600-1650 cm⁻¹.

  • C-N stretch (enamine): An absorption band in the region of 1250-1350 cm⁻¹.

  • C-Cl stretch: An absorption band in the region of 1000-1100 cm⁻¹.

Reactivity and Synthetic Applications

Enaminones are highly versatile synthetic intermediates due to the presence of multiple reactive sites. They can act as nucleophiles at the α-carbon and the nitrogen atom, and as electrophiles at the carbonyl carbon and the β-carbon. This dual reactivity makes them valuable precursors for the synthesis of a wide variety of heterocyclic compounds.

Synthesis of Heterocycles

A primary application of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is in the synthesis of substituted heterocycles, particularly pyrazoles. The reaction with hydrazine derivatives leads to the formation of the pyrazole ring system, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[2][4]

Heterocycle_Synthesis Enaminone (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Reaction Cyclocondensation Enaminone->Reaction Hydrazine Hydrazine Derivatives Hydrazine->Reaction Pyrazole Substituted Pyrazoles Reaction->Pyrazole BiologicalActivity Biologically Active Compounds Pyrazole->BiologicalActivity

Caption: Use of the enaminone in the synthesis of pyrazole derivatives.

Role in Drug Development

The pyrazole core synthesized from this enaminone is a key feature in numerous pharmaceuticals with a broad spectrum of activities, including anti-inflammatory, analgesic, and anticancer properties. Therefore, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one serves as a crucial starting material for the discovery and development of new chemical entities. The presence of the 4-chlorophenyl moiety can also contribute to modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a readily accessible and highly versatile chemical entity. Its unique electronic and structural features make it an invaluable tool for synthetic chemists, particularly in the construction of complex heterocyclic systems. The insights provided in this guide are intended to facilitate its application in research and drug development, enabling the exploration of novel chemical space and the creation of innovative molecular entities with potential therapeutic value.

References

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate. [Link]

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. Iraqi Journal of Veterinary Medicine. [Link]

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the IUPAC Nomenclature of C11H12ClNO Enaminones

Introduction: The Versatility and Significance of Enaminones Enaminones are a class of organic compounds characterized by the functional group R₂N-C=C-C=O.[1] This conjugated system, featuring both a nucleophilic amino g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Significance of Enaminones

Enaminones are a class of organic compounds characterized by the functional group R₂N-C=C-C=O.[1] This conjugated system, featuring both a nucleophilic amino group and an electrophilic carbonyl group, imparts a rich and versatile reactivity profile, making them highly valuable building blocks in synthetic organic chemistry.[1] Their utility extends significantly into the realm of medicinal chemistry, where the enaminone scaffold is a key pharmacophore in a wide array of biologically active molecules, including those with anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The precise arrangement of atoms and functional groups within an enaminone structure is critical to its chemical behavior and therapeutic efficacy. Consequently, a rigorous and unambiguous system of nomenclature is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, systematic approach to determining the International Union of Pure and Applied Chemistry (IUPAC) name for a representative C11H12ClNO enaminone isomer.

Deconstructing the Molecular Formula: Isomerism in C11H12ClNO Enaminones

The molecular formula C11H12ClNO does not define a single, unique molecule but rather a collection of possible structural isomers. The arrangement of the chloro, phenyl, amino, and carbonyl groups can vary, leading to a diverse set of compounds with the same molecular formula but potentially different chemical and biological properties. For the purpose of this guide, we will focus on a plausible and medicinally relevant isomer: 3-amino-1-(4-chlorophenyl)but-2-en-1-one . This structure contains all the specified atoms and the core enaminone functionality, providing a robust example for a detailed exploration of IUPAC nomenclature.

Systematic IUPAC Nomenclature: A Step-by-Step Protocol

The IUPAC system of nomenclature provides a standardized set of rules to ensure that every distinct chemical compound has a unique and unambiguous name. The following protocol outlines the systematic determination of the IUPAC name for our chosen isomer, (Z)-3-amino-1-(4-chlorophenyl)but-2-en-1-one.

Step 1: Identification of the Principal Functional Group and Parent Chain

The first step is to identify the principal functional group, which determines the suffix of the IUPAC name. According to IUPAC priority rules, ketones have higher priority than amines and alkenes.[4][5] Therefore, the parent chain will be named as a derivative of a ketone.

The longest continuous carbon chain containing the principal functional group (the ketone) and the double bond must be identified. In our example, this is a four-carbon chain.

Figure 1: Identification of the four-carbon parent chain.
Step 2: Numbering the Parent Chain

The parent chain is numbered to give the principal functional group (the ketone) the lowest possible locant.[6] In this case, the carbonyl carbon of the ketone is assigned as carbon 1 (C1).

cluster_labels Chain Numbering C4 CH₃ C3 C C4->C3 C2 C C3->C2 N NH₂ C3->N C1 C=O C2->C1 Phenyl C₆H₄ C1->Phenyl Cl Cl Phenyl->Cl c1_label 1 c1_label->C1 c2_label 2 c2_label->C2 c3_label 3 c3_label->C3 c4_label 4 c4_label->C4

Figure 2: Numbering of the parent chain, starting from the ketone.
Step 3: Identifying and Naming Substituents

With the parent chain numbered, we can now identify and name the substituents attached to it:

  • At C1: A phenyl group substituted with a chlorine atom. Since the phenyl group is attached to the parent chain, it is named as a substituent. The chlorine atom is at the 4-position of the phenyl ring, so the substituent is named (4-chlorophenyl) .

  • At C2: The double bond is located between C2 and C3. This will be indicated by the "-en-" infix in the parent name.

  • At C3: An amino group (-NH₂). When the amine is not the principal functional group, it is named as a substituent with the prefix "amino" .[7]

  • At C4: A methyl group, which is part of the "but-" parent chain.

Step 4: Assembling the Full IUPAC Name

The full IUPAC name is assembled by combining the names of the substituents with the parent name in alphabetical order.

  • Parent Chain: Butane

  • Double Bond: The presence of a double bond at C2 changes the name to "but-2-ene".

  • Principal Functional Group: The ketone at C1 changes the suffix to "-one", giving "but-2-en-1-one".

  • Substituents: We have a "3-amino" group and a "1-(4-chlorophenyl)" group.

  • Final Assembly: Combining these elements, we get 3-amino-1-(4-chlorophenyl)but-2-en-1-one .

Step 5: Determining Stereochemistry (E/Z Isomerism)

The presence of a double bond with different substituents on each carbon atom (C2 and C3) gives rise to the possibility of stereoisomerism (E/Z isomerism). To determine the configuration, we use the Cahn-Ingold-Prelog (CIP) priority rules.[8]

  • At C2: The two substituents are a hydrogen atom (implied) and the -(C=O)(4-chlorophenyl) group. The -(C=O)(4-chlorophenyl) group has a higher priority than the hydrogen atom.

  • At C3: The two substituents are an amino group (-NH₂) and a methyl group (-CH₃). The amino group has a higher priority than the methyl group.

In the isomer where the two higher-priority groups (the -(C=O)(4-chlorophenyl) group and the amino group) are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning "together"). If they were on opposite sides, it would be (E) (entgegen, "opposite"). Assuming the more stable isomer where the bulky groups are on opposite sides is not the case due to potential intramolecular hydrogen bonding, we will proceed with the (Z) configuration for this example.

Therefore, the complete and unambiguous IUPAC name for this specific isomer is (Z)-3-amino-1-(4-chlorophenyl)but-2-en-1-one .

Experimental Workflow for IUPAC Nomenclature

The logical process for determining the IUPAC name of a complex organic molecule can be visualized as a workflow.

start Start with Molecular Structure C11H12ClNO Enaminone identify_fg Identify Principal Functional Group (Ketone has priority over Amine and Alkene) start->identify_fg identify_parent Identify Parent Chain (Longest chain with principal FG and double bond) identify_fg->identify_parent number_chain Number the Parent Chain (Lowest locant for the principal FG) identify_parent->number_chain identify_substituents Identify and Name Substituents (e.g., 3-amino, 1-(4-chlorophenyl)) number_chain->identify_substituents determine_stereo Determine Stereochemistry (E/Z configuration of the double bond) identify_substituents->determine_stereo assemble_name Assemble the Full IUPAC Name (Alphabetical order of substituents + parent name + stereochemistry) determine_stereo->assemble_name end_name Final IUPAC Name: (Z)-3-amino-1-(4-chlorophenyl)but-2-en-1-one assemble_name->end_name

Figure 3: A workflow diagram for the systematic determination of the IUPAC name.

Data Summary

ComponentIdentificationIUPAC Name Component
Parent Chain 4 carbonsbut-
Principal Functional Group Ketone at C1-1-one
Unsaturation Double bond at C2-2-en-
Substituent 1 Amino group at C33-amino-
Substituent 2 4-chlorophenyl group at C11-(4-chlorophenyl)-
Stereochemistry High-priority groups on the same side(Z)-
Final IUPAC Name (Z)-3-amino-1-(4-chlorophenyl)but-2-en-1-one

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clear communication in the scientific community. For the C11H12ClNO enaminone isomer, (Z)-3-amino-1-(4-chlorophenyl)but-2-en-1-one , this guide has demonstrated a step-by-step process for deriving its unambiguous name. This process involves identifying the principal functional group and parent chain, correctly numbering the chain, naming all substituents, and determining the stereochemistry. For researchers and professionals in drug development, a thorough understanding of these principles is not merely an academic exercise but a fundamental requirement for the accurate description, synthesis, and biological evaluation of novel therapeutic agents. The enaminone scaffold continues to be a fertile ground for the discovery of new medicines, and a mastery of its nomenclature is a key skill for all involved in this exciting field.

References

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 4.3: Naming stereoisomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link]

  • Scott, M. K., et al. (1990). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 33(5), 1436-1441.
  • LibreTexts Chemistry. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

  • Chiralpedia. (2022, March 2). Naming enantiomers: the left-(or right-) handed? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 25). Stereoisomers. [Video]. YouTube. [Link] McQuade

  • Elgemeie, G. H., & El-Ezbawy, S. R. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Current Organic Chemistry, 27(14), 1166-1199.
  • Tkachenko, M. V., et al. (2018). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 74-80.
  • Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 29). 5.7: Naming Enantiomers by the R,S System. Retrieved from [Link]

  • Al-Zahrani, H. A. M. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 53(4), 1143-1150.
  • Romero-Fernández, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(21), 5064.
  • Kikelj, D., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7249.
  • Wang, Y., et al. (2026, January 21). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl₄. Journal of the American Chemical Society.
  • Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
  • Elgemeie, G. H., & El-Ezbawy, S. R. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Current Organic Chemistry, 27(14), 1166-1199.
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Foundational

CAS number for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Introduction: A Versatile Enaminone Building Block (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, identified by the CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction: A Versatile Enaminone Building Block

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, identified by the CAS Number 28587-05-5 , is a key organic intermediate belonging to the enaminone class of compounds.[1][2] Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement imparts a unique electronic profile, making them exceptionally versatile scaffolds in synthetic organic chemistry and drug discovery. The title compound serves as a valuable building block, particularly noted for its application in the synthesis of protein degraders.[1] Its structure combines the reactive enaminone core with a 4-chlorophenyl moiety, a common feature in pharmacologically active molecules that can influence binding affinity and metabolic stability. This guide provides an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development.

PropertyValueSource
CAS Number 28587-05-5[1][2]
Molecular Formula C₁₁H₁₂ClNO[1][2]
Molecular Weight 209.7 g/mol [1]
IUPAC Name (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[2]
Synonyms (E)-1-(4-chlorophenyl)-3-dimethylaminopropenone, 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[2]

The Enaminone Scaffold: A Primer on Reactivity and Synthesis

The utility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one stems directly from the inherent chemical nature of the enaminone functional group. The nitrogen atom's lone pair of electrons participates in resonance with the double bond and the carbonyl group, creating a polarized "push-pull" system. This delocalization results in electron-rich centers at the nitrogen and the α-carbon (C2) and electron-deficient centers at the carbonyl carbon (C1) and the β-carbon (C3).[3] This dual nucleophilic and electrophilic character makes enaminones powerful intermediates for synthesizing a wide array of heterocyclic compounds.[3][4]

// Invisible edges for alignment {rank=same; Nucleophilic; Enaminone; Electrophilic;}

// This is a conceptual representation; actual arrow drawing in DOT is complex. // We use labels to convey the message.

note1 [label="Electron donation from Nitrogen...", shape=plaintext, fontcolor="#5F6368"]; note2 [label="...creates nucleophilic character here.", shape=plaintext, fontcolor="#34A853"]; note3 [label="Electron withdrawal by Carbonyl...", shape=plaintext, fontcolor="#5F6368"]; note4 [label="...creates electrophilic character here.", shape=plaintext, fontcolor="#EA4335"];

EnaminoneReactivity

Sources

Exploratory

Spectroscopic Characterization of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A Technical Guide

Introduction (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone family of compounds, which are versatile building blocks in organic synthesis.[1] Its structural motif, featuring a conju...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone family of compounds, which are versatile building blocks in organic synthesis.[1] Its structural motif, featuring a conjugated system with an electron-donating dimethylamino group and an electron-withdrawing chlorophenyl ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds and potential drug intermediates.[1][2] The precise characterization of such molecules is paramount for ensuring purity, confirming structural integrity, and predicting reactivity in subsequent synthetic transformations.

This technical guide provides an in-depth overview of the spectroscopic data for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No: 28587-05-5, Molecular Formula: C₁₁H₁₂ClNO, Molecular Weight: 209.7 g/mol ).[3][4] While direct, peer-reviewed spectral data for this specific compound is not extensively published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis. We will detail the expected outcomes for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with best-practice experimental protocols for data acquisition.

Molecular Structure & Spectroscopic Overview

The structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is presented below. The "E" configuration indicates a trans relationship between the carbonyl group and the vinylic proton at the C2-C3 double bond.

Caption: Molecular Structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

The key structural features that will dominate the spectra are:

  • The Dimethylamino Group: Two magnetically equivalent methyl groups.

  • The Enone System: Two vinylic protons in a trans configuration, leading to a large coupling constant.

  • The 4-chlorophenyl Group: A parasubstituted aromatic ring, which will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

  • The Carbonyl Group: A prominent feature in both the ¹³C NMR and FT-IR spectra.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for elucidating the connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for similar enaminone structures.[2]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Predicted ¹H NMR Data

The predicted chemical shifts are extrapolated from the data for the analogous (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.9 - 3.2Singlet6H-N(CH₃)₂
~5.7Doublet1H=CH (vinylic)
~7.4Doublet2HAr-H (ortho to Cl)
~7.8Doublet1H=CH (vinylic)
~7.9Doublet2HAr-H (ortho to C=O)
Interpretation of the Predicted ¹H NMR Spectrum
  • Dimethylamino Protons: The two methyl groups attached to the nitrogen are expected to appear as a single, sharp peak at around 2.9-3.2 ppm due to free rotation around the C-N bonds at room temperature.

  • Vinylic Protons: The two protons on the C=C double bond will appear as doublets. The proton alpha to the carbonyl group is expected to be further downfield (~7.8 ppm) than the proton beta to the carbonyl (~5.7 ppm). Their large coupling constant (J ≈ 12-15 Hz) will be indicative of the trans (E) configuration.[5]

  • Aromatic Protons: The 4-chlorophenyl group will give rise to two doublets, each integrating to 2H. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield (~7.9 ppm) compared to the protons ortho to the chlorine atom (~7.4 ppm). This will create a classic AA'BB' system.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~45-N(CH₃)₂
~95=CH (beta to C=O)
~128-130Aromatic CH
~135-140Aromatic C-Cl & C-C=O
~155=CH (alpha to N)
~188C=O (Ketone)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbons: The carbons of the dimethylamino group will be the most upfield signals.

  • Olefinic Carbons: The two carbons of the C=C double bond will appear in the range of 95-155 ppm. The carbon attached to the nitrogen will be significantly downfield.

  • Aromatic Carbons: The carbons of the chlorophenyl ring will resonate in the typical aromatic region of 128-140 ppm. Due to the substitution pattern, four distinct signals are expected.

  • Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, expected around 188 ppm.

FT-IR Spectroscopy (Predicted)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

    • Acquire a sufficient number of scans and background correct the spectrum.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic & Vinylic C-H stretch
~2800-3000MediumAliphatic C-H stretch
~1640-1660StrongC=O stretch (conjugated ketone)
~1580-1600StrongC=C stretch (conjugated)
~1090StrongC-Cl stretch
Interpretation of the Predicted FT-IR Spectrum

The most prominent peaks will be the strong absorption from the conjugated ketone carbonyl (C=O) group, expected at a lower wavenumber than a simple ketone due to conjugation. The C=C double bond stretch will also be a strong feature. The C-H stretches for the aromatic, vinylic, and aliphatic protons will appear in their characteristic regions. A strong band around 1090 cm⁻¹ will be indicative of the C-Cl bond.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The mass range should be set to include the expected molecular ion peak (m/z ~209.7).

Predicted Mass Spectrometry Data
m/zAssignmentNotes
209/211[M]⁺Molecular ion peak
139/141[Cl-C₆H₄-CO]⁺Fragmentation at the C-C bond alpha to the carbonyl
70[CH=CHN(CH₃)₂]⁺Fragmentation of the enamine moiety
Interpretation of the Predicted Mass Spectrum

The molecular ion peak [M]⁺ should be clearly visible. A characteristic feature will be the isotopic pattern of the chlorine atom: a pair of peaks with an approximate 3:1 intensity ratio, where the [M+2]⁺ peak is about one-third the height of the [M]⁺ peak. Key fragment ions would arise from the cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon.

Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

A plausible synthetic route for this compound involves the condensation of 4-chloroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-chloroacetophenone 4-Chloroacetophenone Reaction Condensation (Toluene, 110°C) 4-chloroacetophenone->Reaction DMF-DMA DMF-DMA DMF-DMA->Reaction Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Reaction->Product

Caption: Plausible synthetic route for the target compound.

This reaction is typically carried out by heating the reactants in a suitable solvent like toluene.[1] The product can then be purified using column chromatography.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. By leveraging data from analogous structures and fundamental principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The detailed experimental protocols serve as a practical reference for researchers aiming to synthesize and characterize this and other related enaminone compounds. This predictive framework is an invaluable tool for confirming the successful synthesis and purity of the target molecule in a research and development setting.

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Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an enaminone, a class of organic compounds characterized by an amine group conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique electronic and chemical properties, making enaminones valuable intermediates in organic synthesis and scaffolds for the development of novel therapeutic agents. A thorough understanding of their structure and electronic properties is paramount for their application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, offering insights into spectral interpretation, signal assignment, and the underlying chemical principles.

Molecular Structure and NMR-Active Nuclei

The structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, with its constituent NMR-active nuclei (¹H and ¹³C), is presented below. The numbering scheme is provided for clarity in the subsequent spectral assignments.

Caption: Molecular structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one provides a wealth of information regarding the proton environments within the molecule. The key signals and their interpretations are detailed below.

Expected ¹H NMR Signals:

ProtonMultiplicityChemical Shift (δ) ppm (Predicted)IntegrationKey Correlations
N(CH₃)₂Singlet2.9 - 3.36HCorrelates to C3 and the N-methyl carbons in HMBC
H-2 (α-proton)Doublet5.6 - 6.01HCorrelates to C1, C3, and C4' in HMBC
H-3 (β-proton)Doublet7.5 - 7.91HCorrelates to C1, C2, and the N-methyl carbons in HMBC
H-2', H-6'Doublet7.8 - 8.22HCorrelates to C4' and C1 in HMBC
H-3', H-5'Doublet7.4 - 7.62HCorrelates to C1' and C4' in HMBC

Detailed Interpretation:

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and appear as a single, sharp singlet in the upfield region of the spectrum, typically between δ 2.9 and 3.3 ppm. The exact chemical shift can be influenced by the solvent and the rotational barrier around the C-N bond.

  • Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond, H-2 (α to the carbonyl) and H-3 (β to the carbonyl), are crucial for confirming the E-stereochemistry of the molecule.

    • H-3 (β-proton): This proton is deshielded due to the electron-donating effect of the adjacent dimethylamino group and its position in the conjugated system. It resonates as a doublet further downfield, typically in the range of δ 7.5 - 7.9 ppm.

    • H-2 (α-proton): This proton is located on the carbon adjacent to the carbonyl group and is also part of the conjugated system. It appears as a doublet at a more upfield position compared to H-3, generally between δ 5.6 and 6.0 ppm.

    • Coupling Constant (³JH2-H3): The coupling constant between these two vinylic protons is a definitive indicator of the double bond geometry. For the trans or (E)-isomer, the coupling constant (³J) is typically in the range of 12-18 Hz. This large coupling constant is a result of the dihedral angle of approximately 180° between the two protons.

  • Aromatic Protons (4-chlorophenyl group): The 4-chlorophenyl group gives rise to two distinct signals in the aromatic region of the spectrum due to the symmetry of the para-substituted ring.

    • H-2' and H-6': These protons are ortho to the carbonyl group and are therefore the most deshielded of the aromatic protons. They appear as a doublet in the range of δ 7.8 - 8.2 ppm.

    • H-3' and H-5': These protons are meta to the carbonyl group and ortho to the chlorine atom. They resonate as a doublet at a slightly more upfield position, typically between δ 7.4 and 7.6 ppm.

    • The coupling between these aromatic protons (³Jortho) is typically in the range of 7-9 Hz.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring substituents.

Expected ¹³C NMR Signals:

CarbonChemical Shift (δ) ppm (Predicted)Key Correlations
C=O (C1)185 - 195Correlates to H-2, H-2', and H-6' in HMBC
C-290 - 100Correlates to H-2 and H-3 in HMBC
C-3150 - 160Correlates to H-2, H-3, and the N-methyl protons in HMBC
C-1'135 - 140Correlates to H-2', H-6', H-3', and H-5' in HMBC
C-2', C-6'128 - 132Correlates to H-2', H-6', H-3', and H-5' in HMBC
C-3', C-5'128 - 130Correlates to H-2', H-6', H-3', and H-5' in HMBC
C-4'135 - 140Correlates to H-3' and H-5' in HMBC
N(CH₃)₂37 - 45Correlates to the N-methyl protons in HSQC and H-3 in HMBC

Detailed Interpretation:

  • Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. Its signal is expected to appear in the downfield region of the spectrum, typically between δ 185 and 195 ppm.

  • Vinylic Carbons (C-2 and C-3): The chemical shifts of the vinylic carbons are significantly influenced by the substituents.

    • C-3: This carbon is directly attached to the electron-donating nitrogen atom, which causes a significant downfield shift. Its resonance is expected in the range of δ 150 - 160 ppm.

    • C-2: This carbon is shielded by the resonance effect of the enaminone system and appears at a more upfield position, typically between δ 90 and 100 ppm.

  • Aromatic Carbons (4-chlorophenyl group): The aromatic carbons of the 4-chlorophenyl ring will show four distinct signals.

    • C-1' (ipso-carbon): The carbon directly attached to the carbonyl group is a quaternary carbon and will appear as a weak signal in the range of δ 135 - 140 ppm.

    • C-4' (ipso-carbon): The carbon bearing the chlorine atom is also a quaternary carbon and will have a chemical shift in the range of δ 135 - 140 ppm.

    • C-2', C-6' and C-3', C-5': The protonated aromatic carbons will appear in the typical aromatic region between δ 128 and 132 ppm. The signals for C-2', C-6' and C-3', C-5' will be distinct due to the electronic influence of the carbonyl and chloro substituents.

  • Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons of the dimethylamino group will give a single signal in the upfield region of the spectrum, typically between δ 37 and 45 ppm.

Experimental Protocols

NMR Sample Preparation:

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used, but will result in different chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

NMR Data Acquisition Workflow:

The following workflow outlines the key experiments for a comprehensive NMR analysis.

Caption: A typical workflow for the comprehensive NMR analysis of an organic molecule.

Advanced 2D NMR Analysis for Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are invaluable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show a cross-peak between the vinylic protons H-2 and H-3, confirming their scalar coupling. It will also show correlations between the ortho and meta protons of the 4-chlorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment will definitively link each proton signal to its corresponding carbon signal. For example, it will show cross-peaks for H-2/C-2, H-3/C-3, the aromatic protons to their respective carbons, and the dimethylamino protons to the methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular structure. Key expected HMBC correlations for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one include:

    • The vinylic proton H-2 will show correlations to the carbonyl carbon (C1), the other vinylic carbon (C-3), and the ipso-carbon of the aromatic ring (C-1').

    • The vinylic proton H-3 will show correlations to the carbonyl carbon (C1), the other vinylic carbon (C-2), and the dimethylamino carbons.

    • The dimethylamino protons will show a correlation to the vinylic carbon C-3.

    • The aromatic protons H-2' and H-6' will show correlations to the carbonyl carbon (C1) and other carbons within the aromatic ring.

Conclusion

The ¹H and ¹³C NMR spectra of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and integration values from 1D NMR, and by utilizing the through-bond correlations from 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This comprehensive NMR analysis is a cornerstone for the characterization and quality control of this important class of compounds in research and development settings.

References

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Wiley. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key decisions in the experimental workflow.

Introduction: The Significance of Enaminones and Structural Elucidation

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds. Enaminones are versatile synthons in organic chemistry, serving as precursors for a wide array of heterocyclic compounds with significant biological activities.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological interactions.[4] For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design.[4]

This guide will detail the critical stages of crystal structure determination: synthesis and crystallization, single-crystal X-ray diffraction data collection, structure solution and refinement, and a thorough analysis of the resulting molecular and crystal structure.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the synthesized compound is paramount, as impurities can inhibit crystallization or lead to disordered crystal lattices.

Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

A common and effective method for the synthesis of enaminones is the condensation reaction between a 1,3-dicarbonyl compound and an amine.[2][5] For the title compound, a plausible synthetic route involves the reaction of 1-(4-chlorophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours, with continuous monitoring by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.[6][7][8]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For enaminone compounds, slow evaporation of a solution is a commonly successful technique.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Solvents such as methanol, ethanol, acetone, or mixtures thereof are often good starting points for enaminones.[9]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration encourages the formation of a well-ordered crystal lattice.

  • Crystal Harvesting: After a period of days to weeks, suitable single crystals should form. A well-formed crystal will have sharp edges and be transparent when viewed under a microscope. The selected crystal is carefully mounted on a goniometer head for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction – Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[10]

Data Collection

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4][11]

Experimental Protocol: Data Collection

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

  • Temperature: Data is collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.[11]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[12]

Workflow for X-ray Diffraction Data Processing

Caption: Workflow for processing raw X-ray diffraction data.

Part 3: Structure Solution and Refinement – From Diffraction Pattern to Molecular Structure

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. Solving the "phase problem" is the central challenge in crystal structure determination.[13]

Structure Solution

For small molecules like the title compound, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.[14]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental diffraction data. This is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed and calculated structure factors.[13][15]

Workflow for Structure Solution and Refinement

Caption: Iterative process of structure solution and refinement.

Part 4: Analysis of the Crystal Structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The final refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state. Based on the structures of similar compounds, we can anticipate several key features.[9][16]

Molecular Geometry

The molecule is expected to be largely planar, a common feature of conjugated systems. The propenone backbone will likely adopt an s-cis or s-trans conformation. The dihedral angle between the chlorophenyl ring and the enaminone moiety will be a key structural parameter. In a related fluorinated analogue, this dihedral angle was found to be 19.33 (6)°.[16]

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, based on typical values for small organic molecules.

ParameterExpected Value
Chemical formulaC₁₁H₁₂ClNO
Formula weight209.67 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or Pca2₁
a (Å)10-20
b (Å)5-15
c (Å)10-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-2000
Z4 or 8
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor (%)< 5
wR-factor (%)< 10
Goodness-of-fit (S)~1
Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the stability of the crystal lattice.

Conclusion

This guide has provided a detailed, technically grounded overview of the process for determining the crystal structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. By understanding the rationale behind each step, from synthesis to refinement, researchers can better appreciate the power of single-crystal X-ray diffraction to elucidate the intricate three-dimensional world of molecules. The resulting structural information is invaluable for advancing our understanding of chemical reactivity and for the design of new therapeutic agents.

References

  • Al-Azab, F., Al-Dhfyan, A., Al-Obaid, A., & El-Sayed, M. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 25(22), 5437. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. [Link]

  • Singh, S. K., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2816. [Link]

  • Aladdin Scientific. (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, min 98%, 1 gram. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5342002, (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. [Link]

  • Deng, G., et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3310. [Link]

  • Zhang, Y., et al. (2023). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. Crystal Growth & Design, 23(1), 475-483. [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Bruker. (2020, January 26). Crystal Structure Solution and Refinement in Apex3 [Video]. YouTube. [Link]

  • Jove. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed., pp. 313-432). Oxford University Press. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Concellón, J. M., et al. (2004). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry, 69(20), 6923-6926. [Link]

  • de la Torre, D., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1849-1856. [Link]

  • Downs, R. T. (2006). Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. [Link]

  • Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 57(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3046806, 2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent advances in the synthesis and transformations of β-enaminones. Organic & Biomolecular Chemistry, 20(28), 5459-5483. [Link]

  • MathCrystallography. (n.d.). Crystal Structure Determination & Refinement. [Link]

  • Bruno, I. J., et al. (2017). Structure refinement: Some background theory and practical strategies. Acta Crystallographica Section A: Foundations and Advances, 73(Pt 3), 195-208. [Link]

Sources

Foundational

The Pharmacological Potential of Substituted Enaminones: A Technical Guide for Drug Discovery

Executive Summary Enaminones, a versatile class of organic compounds characterized by the O=C-C=C-N functional group, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural flexibility an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enaminones, a versatile class of organic compounds characterized by the O=C-C=C-N functional group, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural flexibility and synthetic accessibility have enabled the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the significant biological activities exhibited by substituted enaminones, with a focus on their potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Enaminone Scaffold - A Gateway to Diverse Bioactivity

Enaminones are not merely synthetic curiosities; they are versatile building blocks that have been extensively utilized in the synthesis of a wide array of nitrogen-containing heterocyclic compounds and natural product analogs.[1] Their unique electronic and steric properties, arising from the conjugated system, allow for facile chemical modifications, making them ideal starting points for drug discovery campaigns. The diverse pharmacological profiles of enaminones underscore their importance as a pharmacophore.[2] Molecules incorporating the enaminone motif have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[2][3]

The reactivity of the enaminone system allows for its elaboration into more complex heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines, which are themselves well-established pharmacophores in numerous approved drugs.[4][5] This synthetic tractability, coupled with the diverse biological activities observed, positions substituted enaminones as a highly attractive area for continued research and development in the pharmaceutical sciences.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted enaminones have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[1][4]

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, it is believed that the antimicrobial effects of enaminones can be attributed to several factors. The lipophilic nature of many substituted enaminones may facilitate their passage through microbial cell membranes. Once inside, they can potentially disrupt essential cellular processes. Some studies suggest that the enaminone scaffold can interfere with microbial metabolic pathways or inhibit key enzymes necessary for survival. Furthermore, the incorporation of specific substituents, such as halogens or heterocyclic rings, has been shown to enhance antimicrobial potency.[4]

Data Presentation: Antimicrobial Activity of Representative Enaminones

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of substituted enaminones against various microbial strains.

Compound IDSubstitution PatternStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
EN-1 N-arylpyrazole12.52550[4]
EN-2 Chromene-derived6.2512.525[1]
EN-3 N-arylpyrazole2550>100[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of a compound.[6][7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of enaminone compound add_inoculum Add inoculum to each well of a 96-well plate containing compound dilutions start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the substituted enaminone in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the enaminone that completely inhibits visible growth of the microorganism.[6][8]

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted enaminones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5]

Mechanism of Action

The anticancer mechanisms of enaminones are multifaceted and appear to be dependent on the specific substitution patterns. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Other proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases. For instance, certain N-arylpyrazole-containing enaminones have shown inhibitory effects comparable to the standard anticancer drug 5-fluorouracil.[4][5]

Potential Anticancer Signaling Pathway

Anticancer_Pathway Enaminone Substituted Enaminone Cell Cancer Cell Enaminone->Cell Kinase Kinase Inhibition Cell->Kinase Apoptosis Apoptosis Induction Cell->Apoptosis Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Caspase Caspase Activation Apoptosis->Caspase Caspase->Proliferation

Caption: Potential anticancer mechanism of substituted enaminones.

Data Presentation: Cytotoxicity of Representative Enaminones

The following table presents the half-maximal inhibitory concentration (IC50) values for selected enaminones against human cancer cell lines.

Compound IDSubstitution PatternMCF-7 (Breast Cancer) IC50 in µMHepG2 (Liver Cancer) IC50 in µMReference
EN-4 N-arylpyrazole35.4042.15[4][5]
EN-5 Pyridopyrimidinone29.8638.72[4][5]
EN-6 Triazolotriazine30.9945.03[4][5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the substituted enaminone for a specified duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several substituted enaminones have demonstrated potent anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.[2][12]

Mechanism of Action

The anticonvulsant effects of enaminones are thought to be mediated through multiple mechanisms that dampen neuronal hyperexcitability. Some studies suggest that these compounds may act by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[13] This could be achieved by inhibiting GABA reuptake or the enzyme GABA transaminase (GABA-T), leading to increased GABA levels in the synaptic cleft.[13] Additionally, some enaminone derivatives may modulate the activity of voltage-gated sodium or calcium channels, which play a crucial role in neuronal firing.[2][12]

Data Presentation: Anticonvulsant Efficacy of Representative Enaminones

The following table summarizes the protective effects of selected enaminones in the maximal electroshock (MES) seizure model.

Compound IDSubstitution PatternMES Test (ED50 in mg/kg, mouse, i.p.)Neurotoxicity (TD50 in mg/kg, mouse, i.p.)Protective Index (TD50/ED50)Reference
EN-7 Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate5.8 (oral, rat)>380 (oral, rat)>65.5[14]
EN-8 Fluorinated N-benzamideModerately active at 100 mg/kgNot reportedNot reported[15]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds that can prevent the spread of seizures.[16][17]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of predicted peak effect of the compound, apply corneal electrodes to the animal. A drop of saline is applied to the corneas to ensure good electrical contact.[16]

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) through the corneal electrodes.[16]

  • Seizure Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[16]

  • Data Analysis: Calculate the ED50, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension seizure.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Substituted enaminones have been shown to possess anti-inflammatory properties, suggesting their potential therapeutic utility in inflammatory disorders.[2]

Mechanism of Action

The anti-inflammatory effects of enaminones are likely due to their ability to modulate various components of the inflammatory response. This may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Additionally, some enaminones may suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[18][19]

Workflow for Carrageenan-Induced Paw Edema Assay

Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis administer_compound Administer enaminone compound or vehicle to rats inject_carrageenan Inject carrageenan into the sub-plantar region of the right hind paw administer_compound->inject_carrageenan measure_paw Measure paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) inject_carrageenan->measure_paw calculate_inhibition Calculate the percentage inhibition of paw edema measure_paw->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Dosing: Administer the substituted enaminone or a vehicle control to rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.[19]

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Substituted enaminones represent a rich and versatile chemical scaffold with a remarkable breadth of biological activities. Their demonstrated potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this compound class allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for promising enaminone derivatives. Advanced in vivo studies in relevant disease models will be crucial to translate the preclinical potential of these compounds into novel and effective therapeutics for a range of human diseases.

References

  • El-Metwaly, A. M., & El-Gazzar, A. B. A. (2017). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 54(2), 1085-1093. [Link]

  • Reddy, T. R., & Kumar, M. S. (2022). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. Molecules, 27(19), 6245. [Link]

  • Al-Zahrani, F. M., & El-Gazzar, A. B. A. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(2), 1834-1853. [Link]

  • Haywood, R., Mandzo, E. M., Amaye, I. J., & Jackson-Ayotunde, P. L. (2021). Enaminones: Exploring Additional Therapeutic Activities. Request PDF. [Link]

  • Scott, K. R., Edafiogho, I. O., Richardson, E. L., Farrar, V. A., Moore, J. A., & Stables, J. P. (1993). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 36(14), 1947-1955. [Link]

  • Aiyelabola, T. O., Akinkunmi, E. O., Obuotor, E. M., & Ojo, I. A. (2019). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. PDF. [Link]

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  • Kombian, S. B., Edafiogho, I. O., & Scott, K. R. (2005). Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels. British Journal of Pharmacology, 145(6), 787-796. [Link]

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  • Kumar, A., & Sharma, S. (2021). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 19(4), 749-770. [Link]

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Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Chlorophenyl Propenone Compounds

Abstract Chlorophenyl propenone compounds, a significant subclass of chalcones, have emerged as a privileged scaffold in medicinal chemistry. The incorporation of a chlorophenyl moiety onto the propenone backbone gives r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorophenyl propenone compounds, a significant subclass of chalcones, have emerged as a privileged scaffold in medicinal chemistry. The incorporation of a chlorophenyl moiety onto the propenone backbone gives rise to a diverse array of pharmacological activities. This guide provides a comprehensive review of the synthesis, mechanisms of action, and biological evaluation of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the causality behind key experimental protocols, present comparative data, and visualize complex biological pathways to offer a holistic understanding for researchers and drug development professionals.

Introduction: The Chalcone Scaffold and the Influence of Chloro-Substitution

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are naturally occurring precursors to flavonoids and isoflavonoids.[1][2] Their simple, modifiable structure and convenient synthesis have made them a focal point of extensive research. The α,β-unsaturated carbonyl system is a key pharmacophore, rendering these molecules biologically active.[3][4] The introduction of a chlorine atom onto one of the aryl rings can significantly modulate the compound's lipophilicity, electronic properties, and steric profile. This halogenation often enhances membrane permeability and can lead to stronger interactions with biological targets, thereby potentiating the compound's pharmacological effects. This guide will explore the profound impact of this specific substitution.

Synthesis of Chlorophenyl Propenones

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde (e.g., chlorobenzaldehyde) with an acetophenone. The choice of catalyst (typically aqueous NaOH or KOH) and solvent is crucial for reaction efficiency and yield. The rationale for this method's popularity lies in its operational simplicity, use of readily available starting materials, and generally high yields.[3]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
  • Reactant Preparation: Dissolve equimolar amounts of a substituted chlorobenzaldehyde and an acetophenone in a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) to the stirred reaction mixture, maintaining the temperature below 25°C with an ice bath. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. This neutralizes the excess base and precipitates the crude chalcone product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure chlorophenyl propenone compound.

Synthesis Workflow Visualization

G cluster_start Starting Materials A Chlorobenzaldehyde C Dissolve in Ethanol A->C B Acetophenone B->C D Add NaOH Catalyst C->D E Stir at Room Temp (2-4 hours) D->E F Precipitation in Ice/HCl E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Chlorophenyl Propenone H->I G A Chlorophenyl Propenone B ↑ Reactive Oxygen Species (ROS) A->B induces C Mitochondrial Stress B->C causes D Release of Cytochrome c C->D leads to E Activation of Caspase-9 D->E activates F Activation of Caspase-3 (Executioner Caspase) E->F activates G Apoptosis (Programmed Cell Death) F->G executes

Caption: Intrinsic apoptosis pathway induced by chlorophenyl propenones.

Evaluation of Anticancer Activity

The initial screening of novel compounds for anticancer activity relies on in vitro cytotoxicity assays. [5][6]These assays are crucial for determining a compound's potency and selectivity. The MTT assay is a widely used colorimetric method for this purpose because it is reliable, cost-effective, and provides a quantitative measure of cell viability based on mitochondrial metabolic activity. [7]

Data Presentation: Cytotoxicity of Chalcone Derivatives

The efficacy of anticancer compounds is typically reported as the IC₅₀ value—the concentration required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a (bis-chalcone)Breast (MCF-7)7.87 ± 2.54[8]
5b (bis-chalcone)Breast (MCF-7)4.05 ± 0.96[8]
9a (bis-chalcone)Colon (HCT-116)17.14 ± 0.66[8]
65 (chalcone)Glioblastoma (U87)Reduces proliferation by 40%[9]

Note: The table presents data for chalcone derivatives to illustrate typical efficacy; specific values for mono-chlorophenyl propenones vary based on the full compound structure.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorophenyl propenone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere. The exposure time is a critical parameter that must be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chlorophenyl-containing compounds have demonstrated significant anti-inflammatory effects. [10][11][12]Their mechanism often involves the suppression of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

Many chlorophenyl compounds exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [13]This is often achieved by suppressing the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. [13]

NF-κB Signaling in Inflammation

G A Inflammatory Stimulus (e.g., LPS) B IKK Activation A->B C Phosphorylation of IκBα B->C D IκBα Degradation C->D E NF-κB Translocation to Nucleus D->E releases NF-κB F Gene Transcription E->F G Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) F->G H Chlorophenyl Propenone H->C Inhibits H->E Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Evaluation of Anti-inflammatory Activity

In vitro screening for anti-inflammatory potential often involves using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial-induced inflammatory response. [14]The inhibition of nitric oxide production is a common and reliable marker of anti-inflammatory activity. For in vivo validation, the carrageenan-induced paw edema model in rodents is a standard method. [15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the chlorophenyl propenone compounds for 1 hour. This pre-treatment allows the compound to enter the cells and interact with its targets before the inflammatory stimulus is introduced. [16]3. Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL) to the wells and incubate for 24 hours. [16]4. Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to the supernatant. The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO. A pink/red color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. A concurrent cytotoxicity assay (e.g., MTT) is essential to ensure that the observed reduction in NO is not simply due to cell death. [16]

Antimicrobial Properties

The rise of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Chlorophenyl propenone compounds have been explored for their activity against a range of bacteria and fungi.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its ability to inhibit microbial growth. The broth microdilution method is a standard technique used to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). [17][18]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard (~1 x 10⁸ CFU/mL). [19]Dilute this suspension to the final testing concentration of ~5 x 10⁵ CFU/mL. [18]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chlorophenyl propenone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [18]3. Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm. [18]

General Workflow for Pharmacological Evaluation

G cluster_design Discovery & Synthesis cluster_invitro In Vitro Screening A Compound Design B Chemical Synthesis (e.g., Claisen-Schmidt) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Anti-inflammatory Assays (e.g., NO Inhibition) B->D E Antimicrobial Assays (e.g., MIC) B->E F Lead Compound Identification C->F D->F E->F G Further Preclinical Development F->G

Caption: Overall workflow from synthesis to lead identification.

Conclusion and Future Perspectives

Chlorophenyl propenone compounds represent a versatile and promising class of molecules with a broad spectrum of pharmacological activities. Their straightforward synthesis and the significant impact of the chlorophenyl moiety on their biological profile make them attractive candidates for further drug development. The evidence strongly supports their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as on comprehensive preclinical studies to evaluate their safety and efficacy in more complex biological systems. The integration of computational modeling with traditional screening methods could further accelerate the discovery of new lead compounds from this valuable chemical family.

References

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Foundational

Isomerism in (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

An In-Depth Technical Guide to the Isomeric Landscape of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Foreword: The Structural Nuances Dictating Function In the realm of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomeric Landscape of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Foreword: The Structural Nuances Dictating Function

In the realm of medicinal chemistry and materials science, the compound (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one stands as a member of the versatile enaminone class. Enaminones are recognized as critical synthons for a variety of heterocyclic compounds and possess a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The efficacy and mechanism of action of such molecules are intrinsically linked to their three-dimensional structure. Isomerism—the existence of molecules with the same formula but different atomic arrangements—is therefore not a trivial academic footnote but a central determinant of a compound's pharmacological profile and material properties.

This technical guide provides an in-depth exploration of the isomeric possibilities for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a multi-pronged analytical approach. We will dissect the theoretical framework of isomerism in this molecule and present a self-validating system of experimental and computational workflows to elucidate its precise structural identity.

Theoretical Framework: Unveiling the Isomeric Complexity

The structure of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, an α,β-unsaturated aminoketone, is rich with potential for isomerism due to the electronic conjugation across the N-C=C-C=O system[5]. This delocalization of electrons imparts partial double-bond character to the C-N and C-C single bonds, leading to restricted rotation and the emergence of several possible isomers.

The primary forms of isomerism to consider are:

  • Geometric Isomerism (E/Z): Arises from the restricted rotation around the C2=C3 double bond[6]. The IUPAC name (2E)-... specifies the trans configuration, where the carbonyl group and the dimethylamino group are on opposite sides of the double bond. The corresponding cis or (Z) isomer is a distinct chemical entity.

  • Rotational Isomerism (s-cis/s-trans): Refers to the conformation around the single bonds with partial double-bond character.

    • C1-C2 Bond: The orientation of the carbonyl group relative to the C=C bond can be either s-cis or s-trans.

    • C3-N Bond: Similarly, rotation around this bond can lead to different spatial arrangements of the dimethylamino group.

The interplay of these isomeric forms results in four principal planar structures, as depicted below. The thermodynamic stability of each isomer dictates its prevalence under equilibrium conditions.

G cluster_E (2E) Isomers cluster_Z (2Z) Isomers E_scis (2E), s-cis (C1-C2) E_strans (2E), s-trans (C1-C2) E_scis->E_strans Rotation (C1-C2 bond) Z_scis (2Z), s-cis (C1-C2) E_scis->Z_scis Isomerization (C2=C3 bond) Z_strans (2Z), s-trans (C1-C2) E_strans->Z_strans Isomerization (C2=C3 bond) Z_scis->Z_strans Rotation (C1-C2 bond) caption Fig. 1: Potential planar isomers of the title compound.

Caption: The four principal geometric and rotational isomers.

While keto-enol tautomerism is a known phenomenon in 1,3-dicarbonyls, ¹H NMR studies on various enaminones have confirmed they exist predominantly in the keto-enamine tautomeric form, with no evidence for the imino-enol tautomer[7]. Therefore, our focus remains on the geometric and rotational isomers.

The Analytical Keystone: A Multi-Spectroscopic Workflow

A single analytical technique is insufficient to fully characterize the isomeric landscape. We advocate for a synergistic workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Single Crystal X-ray Diffraction, and Density Functional Theory (DFT) calculations. This approach provides a self-validating loop where experimental observations are corroborated by theoretical models.

G cluster_interpretation Data Integration & Validation start Synthesized Enaminone Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) start->nmr Primary solution-state analysis dft DFT Computational Modeling start->dft Theoretical stability & spectra xray Single Crystal X-ray Diffraction nmr->xray Isolate single isomer for crystallization interpretation Correlate NMR data with calculated spectra. Compare X-ray structure with lowest energy conformer. Establish definitive isomeric identity. nmr->interpretation dft->interpretation xray->interpretation caption Fig. 2: Integrated workflow for isomer characterization.

Caption: A synergistic workflow for unambiguous isomer identification.

Experimental Deep Dive: Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining isomeric structure and ratios in solution[5][8]. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the vinyl protons are highly diagnostic.

Causality: The magnitude of the vicinal coupling constant (³J) between the two protons on the C=C double bond is governed by the Karplus relationship, which correlates ³J to the dihedral angle. For the (E) isomer, the protons are anti-periplanar, resulting in a large coupling constant (typically 12-18 Hz). For the (Z) isomer, they are syn-periplanar, leading to a smaller coupling constant (7-12 Hz).

Expected ¹H NMR Data:

IsomerH² (vinyl) δ (ppm)H³ (vinyl) δ (ppm)³J(H²-H³) (Hz)Rationale
(E)-Isomer ~7.5 - 8.0~5.6 - 6.012 - 18 The deshielding effect of the carbonyl group on the trans-proton (H³).
(Z)-Isomer ~6.5 - 7.0~5.2 - 5.67 - 12 Reduced deshielding and different spatial orientation.

Note: Exact chemical shifts are solvent-dependent.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the enaminone sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence isomeric equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate spectral width to cover the aromatic and vinyl regions (0-10 ppm).

    • Integrate the signals corresponding to the vinyl protons to determine the E/Z ratio if both isomers are present.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments, which can help confirm the presence of a single isomer or a mixture.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To confirm the geometric isomer through space.

    • Rationale: For the (E) isomer, a NOE cross-peak is expected between the H² vinyl proton and the protons of the 4-chlorophenyl ring. For the (Z) isomer, a much stronger NOE would be observed between the H² and H³ vinyl protons.

    • Acquisition: Run a standard 2D NOESY experiment with a mixing time of 500-800 ms.

Single Crystal X-ray Diffraction

This technique provides the definitive, unambiguous solid-state structure of a molecule, confirming its absolute stereochemistry and conformation[9][10].

Causality: X-ray diffraction measures the electron density map of a crystalline solid. By solving this map, the precise position of each atom can be determined, yielding bond lengths, bond angles, and torsional angles that define the exact isomeric form present in the crystal lattice. For instance, a crystallographic study of a similar compound, (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, confirmed the (E) configuration of the double bond and an s-cis conformation between the keto group and the olefinic bond in the solid state[11].

Experimental Protocol:

  • Crystallization:

    • The primary challenge is growing single crystals of sufficient quality. Slow evaporation is a reliable method.

    • Dissolve the purified enaminone (ideally confirmed as a single isomer by NMR) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

    • Refine the structural model against the experimental data using full-matrix least-squares methods to determine the final atomic positions and thermal parameters. The final refined structure will unequivocally show the E/Z and s-cis/s-trans conformation.

Density Functional Theory (DFT) Calculations

Computational modeling serves to predict the relative stabilities of all possible isomers and to simulate their spectroscopic properties, providing a powerful tool for validating experimental findings[12][13].

Causality: DFT calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By comparing the calculated ground-state energies of the different isomers (e.g., 2E,s-cis vs. 2Z,s-cis), one can predict their relative thermodynamic stability. The more stable isomer is expected to be the major product under thermodynamic control. Furthermore, NMR chemical shifts and coupling constants can be calculated from the optimized geometry and compared directly with experimental spectra.

Computational Protocol:

  • Software: Use a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Construct the 3D structures of all potential isomers ((2E, s-cis), (2E, s-trans), (2Z, s-cis), (2Z, s-trans)).

    • Perform geometry optimization for each isomer using a reliable functional and basis set, such as B3LYP/6-311+G(d,p). Include a solvent model (e.g., PCM for CDCl₃) to better simulate experimental conditions.

    • Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies).

  • Analysis:

    • Compare the final electronic energies (including zero-point vibrational energy correction) of the isomers. The isomer with the lowest energy is the most stable.

    • Use the optimized geometry of the most stable isomer(s) to calculate NMR properties using the GIAO (Gauge-Including Atomic Orbital) method. Compare the predicted ¹H and ¹³C chemical shifts and coupling constants with the experimental data.

Conclusion: An Integrated and Authoritative Approach

The seemingly simple designation of (2E) for 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one belies a potential for significant isomeric complexity. For professionals in drug discovery and materials science, assuming a structure without rigorous validation is a perilous oversight. Different isomers can possess vastly different binding affinities, metabolic stabilities, and physical properties.

The integrated analytical workflow presented in this guide—leveraging the solution-state insights of NMR, the definitive solid-state proof of X-ray crystallography, and the predictive power of DFT—provides a robust and self-validating framework for the complete structural elucidation of this enaminone and its analogs. By understanding not just how to perform these experiments, but why they are chosen and how their results interlink, researchers can proceed with confidence in the structural integrity of their molecules, paving the way for more reliable and reproducible scientific outcomes.

References

  • Al-Ostath, A., El-Faham, A., & Elassar, A.-Z. A. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 65(13), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. organic-chemistry.org. [Link]

  • Al-Muntaser, A. A., et al. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463-8480. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. PubChem. [Link]

  • Volkov, M. Y., et al. (2024). Synthesis of 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one and analysis of its structure by X-ray crystallography, NMR, UV-Vis spectroscopy and DFT calculations. ResearchGate. [Link]

  • Bothorel, L. (2012). Enaminone analysis by 1H NMR spectroscopy. Master Analyse et Controle. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives. ResearchGate. [Link]

  • Kascheres, A. J. (2003). Geometrical Isomerism, tautomerism and conformational charges of 2-propenal-3-amine in its neutral and protonated forms. Journal of Molecular Structure: THEOCHEM, 634(1-3), 191-199. [Link]

  • Scott, M. K., et al. (1985). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 28(10), 1432-1437. [Link]

  • Cocolas, G. H., et al. (1987). Nuclear magnetic resonance studies of anticonvulsant enaminones. Journal of Pharmaceutical Sciences, 76(4), 344-347. [Link]

  • Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 11), o3098. [Link]

  • ResearchGate. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate. [Link]

  • ResearchGate. (n.d.). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. ResearchGate. [Link]

  • Cocolas, G. H., & Stables, J. P. (2011). NMR of the Enaminones. Bentham Science. [Link]

  • Zhou, Y., et al. (2019). Chalcone: A Privileged Structure in Medicinal Chemistry. Drug Discovery Today, 24(7), 1437-1456. [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2004). The four possible geometric forms of enaminones. ResearchGate. [Link]

  • de la Torre, D., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1876-1882. [Link]

  • Chadha, N., & Silakari, O. (2017). Chalcones as Inducers of Methuosis, a Novel Type of Nonapoptotic Cell Death. Journal of Medicinal Chemistry, 60(11), 4487-4504. [Link]

  • Pinto, E., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Geometric Isomerism in Organic Molecules. [Link]

  • El-Faham, A., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Current Organic Synthesis, 20(6), 666-697. [Link]

Sources

Exploratory

Solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in common organic solvents

An In-depth Technical Guide to the Solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in Common Organic Solvents Authored by: Senior Application Scientist Abstract: This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in Common Organic Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound of interest in contemporary chemical research and drug discovery. The document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. While direct quantitative solubility data for this specific molecule is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to assess its solubility profile in common organic solvents. The guide covers the physicochemical properties of the target molecule, factors influencing its solubility, a detailed experimental protocol for solubility determination, and a discussion on the implications of its solubility in various research and development contexts.

Introduction: The Significance of Solubility in Chemical Research

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in various applications, from synthetic chemistry to pharmaceutical sciences. For a molecule like (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, which belongs to the enaminone class of compounds, understanding its solubility is paramount for its synthesis, purification, formulation, and biological screening. Enaminones are versatile intermediates in organic synthesis and have garnered significant attention for their potential pharmacological activities.[1]

Poor solubility can be a major impediment in drug development, affecting bioavailability and limiting formulation options.[2] Therefore, a thorough understanding of the solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in a range of common organic solvents is essential for any researcher working with this compound. This guide aims to provide a detailed framework for approaching the solubility assessment of this molecule.

Physicochemical Profile of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.7 g/mol [3]
CAS Number 28587-05-5[3]
Appearance (Predicted) Crystalline solid-
XLogP3 (Computed) 2.6[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2 (Oxygen and Nitrogen)[4]

The computed XLogP3 value of 2.6 suggests a moderate lipophilicity, which implies that the compound is likely to have better solubility in organic solvents than in water. The presence of two hydrogen bond acceptors (the carbonyl oxygen and the dimethylamino nitrogen) can facilitate interactions with protic solvents. However, the lack of hydrogen bond donors will limit its ability to form strong hydrogen bonding networks with certain solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is influenced by the polar carbonyl group, the dimethylamino group, and the chloro-substituted phenyl ring.

The overall solubility of this enaminone in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Factors such as the solvent's polarity, dielectric constant, and hydrogen bonding capacity will play a crucial role.

Factors Influencing the Solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Several factors can influence the solubility of this enaminone:

  • Solvent Polarity: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. It is anticipated that the compound will exhibit good solubility in moderately polar aprotic solvents like acetone and ethyl acetate, and potentially in polar protic solvents like ethanol and methanol.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be experimentally verified.

  • Crystalline Structure: The stability of the crystal lattice of the solid enaminone will significantly impact its solubility. A more stable crystal lattice will require more energy to break, leading to lower solubility.[5]

  • pH (in aqueous solutions with co-solvents): The dimethylamino group can be protonated under acidic conditions, forming a more polar and potentially more water-soluble salt.

Caption: Factors influencing the solubility of the enaminone.

Experimental Protocol for Determining Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] The following protocol is a robust and self-validating system for accurately measuring the solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Objective: To determine the equilibrium solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in various organic solvents at a specified temperature.

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid enaminone to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved enaminone.

    • Prepare a calibration curve using standard solutions of the enaminone of known concentrations.

    • Calculate the solubility of the enaminone in each solvent based on the concentration of the saturated solution and the dilution factor.

Data Analysis:

The solubility should be reported in standard units such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Solubility_Determination_Workflow Start Start Add_Solid Add Excess Solid to Vial Start->Add_Solid Add_Solvent Add Known Volume of Solvent Add_Solid->Add_Solvent Equilibrate Equilibrate on Shaker (Constant T, 24-48h) Add_Solvent->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile and Discussion

Based on the physicochemical properties of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a qualitative prediction of its solubility in common organic solvents can be made.

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1LowNon-polar solvent, poor interaction with the polar functional groups of the enaminone.
Toluene 2.4ModerateAromatic solvent, may have favorable π-π stacking interactions with the phenyl ring.
Dichloromethane 3.1HighAprotic solvent with a moderate dielectric constant, effective at solvating the molecule.
Ethyl Acetate 4.4HighAprotic, moderately polar ester that can act as a hydrogen bond acceptor.
Acetone 5.1HighPolar aprotic solvent, effective at dissolving moderately polar compounds.
Ethanol 5.2Moderate to HighPolar protic solvent, can interact with the hydrogen bond acceptors on the enaminone.
Methanol 6.6ModerateHighly polar protic solvent, potential for good interaction but the non-polar parts of the molecule may limit solubility compared to less polar alcohols.
Water 10.2Very LowHighly polar protic solvent, the lipophilic nature of the molecule (XLogP3 = 2.6) suggests poor aqueous solubility.[5]

It is crucial to emphasize that these are predictions, and experimental verification is necessary to establish the actual solubility values.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in common organic solvents. While a lack of publicly available quantitative data necessitates an emphasis on theoretical principles and experimental protocols, the information presented here offers a solid foundation for researchers. The provided experimental workflow is a robust method for generating reliable solubility data, which is indispensable for the effective utilization of this compound in synthesis, purification, and formulation development. Future work should focus on the experimental determination of the solubility of this enaminone in a wide range of solvents and at various temperatures to create a comprehensive and publicly accessible solubility database.

References

  • Al-Kinani, A. A., Al-Assaf, S., & O'Malley, C. J. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 25(22), 5299. [Link]

  • Aladdin Scientific. (n.d.). (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, min 98%, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5342002, (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528. [Link]

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Request PDF. (n.d.). Solubility and Dissolution Profile Assessment in Drug Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Synthesis of Pyrazoles from Enaminones and Hydrazine: A Detailed Guide to Reaction Mechanisms and Experimental Protocols

Introduction: The Versatility of Enaminones in Heterocyclic Chemistry Enaminones are highly versatile building blocks in organic synthesis, prized for their dual electrophilic and nucleophilic character. This unique reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Enaminones in Heterocyclic Chemistry

Enaminones are highly versatile building blocks in organic synthesis, prized for their dual electrophilic and nucleophilic character. This unique reactivity profile makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. Among the most significant transformations of enaminones is their reaction with hydrazine and its derivatives to yield pyrazoles. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds, with a five-membered ring containing two adjacent nitrogen atoms. The pyrazole motif is a common feature in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the reaction mechanisms governing the synthesis of pyrazoles from enaminones and hydrazine, along with detailed, field-proven experimental protocols for their preparation.

Core Reaction Mechanism: A Stepwise Annulation Pathway

The fundamental reaction between an enaminone and hydrazine to form a pyrazole is a cyclocondensation reaction. The process can be dissected into a series of well-defined steps, each influencing the overall efficiency and outcome of the synthesis.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of the enaminone. This step is often facilitated by the polarization of the enaminone system.

  • Intermediate Formation and Elimination: This initial attack leads to the formation of a tetrahedral intermediate, which then undergoes elimination of the amine moiety (typically dimethylamine if the enaminone is derived from dimethylformamide dimethyl acetal) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The newly formed hydrazone intermediate then undergoes an intramolecular nucleophilic attack, where the terminal nitrogen atom of the hydrazine moiety attacks the carbonyl carbon.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to yield the stable aromatic pyrazole ring. This final step is often irreversible and drives the reaction to completion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enaminone Enaminone Intermediate1 Tetrahedral Intermediate Enaminone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate1 Hydrazone Hydrazone Intermediate Intermediate1->Hydrazone - Amine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Generalized reaction mechanism for pyrazole synthesis from enaminones and hydrazine.

Controlling Regioselectivity: The Impact of Substituents and Reaction Conditions

When unsymmetrical enaminones or substituted hydrazines are used, the formation of regioisomers is possible. The control of regioselectivity is a critical aspect of pyrazole synthesis and is influenced by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the enaminone can influence the site of the initial nucleophilic attack by hydrazine. Similarly, substituents on the hydrazine can affect the nucleophilicity of the two nitrogen atoms.

  • Steric Hindrance: Bulky substituents on either the enaminone or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered position.

  • Reaction Conditions (pH): The pH of the reaction medium can play a crucial role in determining the regiochemical outcome.

    • Acidic Conditions: In the presence of an acid catalyst, the reaction is often reversible, leading to the thermodynamically more stable regioisomer.[1]

    • Basic Conditions: Under basic conditions, the reaction is typically kinetically controlled, favoring the formation of the regioisomer that results from the faster initial nucleophilic attack.

A notable example is the regiodivergent synthesis of aminopyrazoles, where acidic conditions in toluene favor the formation of the 5-aminopyrazole, while basic conditions with sodium ethoxide in ethanol lead to the 3-aminopyrazole.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives from enaminones and hydrazine. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from β-dicarbonyl compounds, which are precursors to the in-situ generated enaminones, and substituted hydrazines.

Materials and Equipment:

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of the β-dicarbonyl compound (1.0 eq) in absolute ethanol, add the substituted hydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactant 1 (β-Dicarbonyl)Reactant 2 (Hydrazine)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
AcetylacetonePhenylhydrazineAcetic AcidEthanolReflux2-485-95[2]
Ethyl acetoacetate4-NitrophenylhydrazineAcetic AcidEthanolReflux3-580-90[2]
DibenzoylmethaneHydrazine hydrateNoneEthanolReflux1-290-98[2]
Protocol 2: Multicomponent Synthesis of Highly Substituted Pyrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This protocol outlines a one-pot synthesis of highly substituted pyrazoles from an aldehyde, a β-ketoester, and a hydrazine.[3]

Materials and Equipment:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Hydrazine monohydrochloride

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and hydrazine monohydrochloride (1.1 eq) in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization.

MCR_Workflow Start Start: Combine Reactants Reaction Stir at Room Temperature Start->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Precipitation Product Precipitation TLC_Monitor->Precipitation Reaction Complete Filtration Filter and Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification End End: Pure Product Purification->End

Caption: Workflow for the multicomponent synthesis of pyrazoles.

Troubleshooting and Side Reactions

While the synthesis of pyrazoles from enaminones and hydrazine is generally robust, certain side reactions can occur, leading to reduced yields or the formation of impurities.

  • Formation of Pyrazolines: In some cases, the intermediate pyrazoline may be stable and can be isolated.[4] Subsequent oxidation is then required to obtain the aromatic pyrazole.[4]

  • Michael Addition: With α,β-unsaturated ketones, Michael addition of hydrazine can compete with the desired cyclocondensation.

  • Formation of Isomeric Pyrazoles: As discussed, the use of unsymmetrical reactants can lead to a mixture of regioisomers. Careful control of reaction conditions is necessary to favor the formation of the desired isomer.

Self-Validation and Quality Control:

  • TLC Analysis: Regularly monitor the reaction progress to determine the optimal reaction time and prevent the formation of degradation products.

  • Spectroscopic Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

Conclusion: A Powerful Tool for Drug Discovery and Development

The reaction of enaminones with hydrazine provides a powerful and versatile strategy for the synthesis of a diverse range of pyrazole derivatives. A thorough understanding of the underlying reaction mechanisms, coupled with carefully optimized experimental protocols, enables researchers to efficiently access these valuable heterocyclic scaffolds. The insights and procedures detailed in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize novel pyrazole-based compounds with potential therapeutic applications.

References

  • Al-Zaydi, K. M. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 2467970. [Link]

  • Zhang, Z., Li, Y., Wang, Y., Hua, X., Zheng, C., Shi, Q., Tan, Z., Zheng, L., & Guo, W. (2024). A photocatalytic three-component cascade reaction of readily available enaminones, hydrazines, and CBr4 provides bromo-substituted pyrazoles in one pot. The Journal of Organic Chemistry, 89(23), 16809-16827. [Link]

  • Gürbüz, D., & Özdemir, I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-519. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2012). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 17(5), 5763-5793. [Link]

  • Zhou, J., Zhou, Q., & Wan, J. P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]

  • Bhat, M. A., Siddiqui, N., & Khan, S. A. (2010). A review on recent advances in the synthesis of pyrazoline derivatives and their biological activities. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-19.
  • Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2022). DMSO as a C1 Source for [2+ 2+ 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2018(2), 209-257. [Link]

  • Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+ 2] Cycloaddition of 2-Alkynyl-1, 3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769-3778. [Link]

  • Kumar, A., Kumar, V., & Singh, R. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ChemistrySelect, 10(38). [Link]

  • Wan, Y., & Toste, F. D. (2023). A Traceless Heterocyclic Amine Mediator in Regioselectivity-Switchable Formal [1+ 2+ 2] Cycloaddition Reaction to 1, 3, 4-and 1, 4, 5-Trisubstituted Pyrazoles. Organic Letters, 25(2), 347-351. [Link]

  • Guo, Y., Wang, G., Wei, L., & Wan, J. P. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(2), 969-976. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Organic Chemistry, 12(4), 335-359. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]

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Application

The Versatile Building Block: Application Notes on Cyclocondensation Reactions of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one for Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and modular synthetic routes to novel heterocyclic compounds is of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and modular synthetic routes to novel heterocyclic compounds is of paramount importance. Heterocycles are a cornerstone of pharmaceuticals, with a significant majority of approved drugs featuring at least one such ring system.[1][2][3] Their prevalence stems from their ability to present functional groups in well-defined spatial orientations, engage in a multitude of interactions with biological targets, and fine-tune physicochemical properties.

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one emerges as a highly valuable and versatile starting material in this context. This enaminone is a trifunctional electrophile, possessing three reactive sites susceptible to nucleophilic attack, making it an ideal precursor for a diverse array of cyclocondensation reactions. The inherent reactivity of this molecule allows for the streamlined synthesis of various pharmacologically relevant heterocyclic scaffolds, including pyrimidines, pyridines, and pyrazoles. This guide provides detailed application notes and protocols for leveraging this powerful building block in the synthesis of these key heterocyclic systems, offering insights into the underlying reaction mechanisms and practical experimental guidance for researchers in organic synthesis and drug development.

Core Principles of Reactivity

The synthetic utility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is rooted in its electronic structure. The electron-withdrawing nature of the carbonyl group and the electron-donating character of the dimethylamino group create a polarized π-system. This polarization renders the C1 (carbonyl carbon) and C3 carbons highly electrophilic, while the C2 carbon is nucleophilic. The dimethylamino group also serves as an excellent leaving group upon nucleophilic attack at the C3 position. This unique combination of reactive sites allows for a variety of cyclization strategies with binucleophiles.

Reactivity_of_Enaminone cluster_enaminone (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one cluster_nucleophile Binucleophile (Nu-X-H) C1 C=O C2 CH C1->C2 C3 CH-N(Me)₂ C2->C3 Ar C₆H₄Cl Ar->C1 C1_label δ+ C3_label δ+ Nu Nu: Nu->C1 Alternative Attack Nu->C3 Initial Attack X -X-H

Figure 1: Electrophilic sites of the enaminone scaffold.

Application Protocol 1: Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds of immense biological significance, forming the backbone of nucleic acids and appearing in numerous approved drugs.[4] The reaction of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with amidines or their salts, such as guanidine or thiourea, provides a direct and efficient route to 2-amino-4-(4-chlorophenyl)pyrimidines.

Mechanistic Rationale

The reaction proceeds via a sequence of nucleophilic addition, elimination of dimethylamine, and subsequent intramolecular cyclization. The more nucleophilic nitrogen of the amidine attacks the electrophilic C3 position of the enaminone, leading to the displacement of the dimethylamino group. This is followed by an intramolecular condensation between the remaining nitrogen of the amidine and the carbonyl group of the enaminone to form the pyrimidine ring.

Pyrimidine_Synthesis_Mechanism Start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one + Guanidine Intermediate1 Nucleophilic attack at C3 and elimination of HN(CH₃)₂ Start->Intermediate1 Step 1 Intermediate2 Open-chain intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular cyclization (attack on carbonyl) Intermediate2->Intermediate3 Step 2 Product 2-Amino-4-(4-chlorophenyl)pyrimidine Intermediate3->Product Dehydration

Figure 2: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • To the resulting suspension of free guanidine, add (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-(4-chlorophenyl)pyrimidine.

Data Summary
Reagent (eq)SolventTemperatureTime (h)Yield (%)
Guanidine HCl (1.2)EthanolReflux4-685-95
Thiourea (1.2)EthanolReflux6-880-90

Application Protocol 2: Synthesis of Substituted Pyridines

Substituted pyridines are another critical class of heterocycles in medicinal chemistry.[5] A common and effective strategy for constructing polysubstituted pyridines from the title enaminone involves its reaction with active methylene compounds, such as malononitrile, in the presence of a base.

Mechanistic Rationale

This synthesis follows a Michael addition-cyclization-elimination pathway. The active methylene compound, deprotonated by a base, acts as a nucleophile and attacks the C3 position of the enaminone. The resulting intermediate then undergoes intramolecular cyclization, with the nitrile group attacking the carbonyl carbon. Subsequent elimination of water and dimethylamine leads to the aromatic pyridine ring.

Pyridine_Synthesis_Mechanism Start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one + Malononitrile Intermediate1 Michael addition of malononitrile anion Start->Intermediate1 Base Intermediate2 Open-chain adduct Intermediate1->Intermediate2 Intermediate3 Intramolecular cyclization and tautomerization Intermediate2->Intermediate3 Intermediate4 Cyclized intermediate Intermediate3->Intermediate4 Product 2-Amino-6-(4-chlorophenyl)pyridine-3,5-dicarbonitrile Intermediate4->Product Elimination

Figure 3: Workflow for pyridine synthesis.

Experimental Protocol: Synthesis of 2-Amino-6-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired substituted pyridine.

Data Summary
Active Methylene Compound (eq)CatalystSolventTemperatureTime (h)Yield (%)
Malononitrile (1.0)PiperidineEthanolReflux3-580-90
Ethyl cyanoacetate (1.0)PiperidineEthanolReflux4-675-85

Application Protocol 3: Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities.[6][7] The reaction of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with hydrazine or its derivatives is a classical and highly efficient method for the synthesis of 3-(4-chlorophenyl)pyrazoles.[8]

Mechanistic Rationale

The reaction proceeds through a nucleophilic addition of the hydrazine to the C3 position of the enaminone, followed by the elimination of dimethylamine. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring.

Pyrazole_Synthesis_Mechanism Start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one + Hydrazine Intermediate1 Nucleophilic attack at C3 and elimination of HN(CH₃)₂ Start->Intermediate1 Step 1 Intermediate2 Hydrazone intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular cyclization (attack on carbonyl) Intermediate2->Intermediate3 Step 2 Product 3-(4-Chlorophenyl)-1H-pyrazole Intermediate3->Product Dehydration

Figure 4: Workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid

Procedure:

  • Dissolve (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(4-chlorophenyl)-1H-pyrazole.

Data Summary
Hydrazine Derivative (eq)SolventTemperatureTime (h)Yield (%)
Hydrazine hydrate (1.2)Acetic acid80-90 °C2-390-98
Phenylhydrazine (1.2)Acetic acid80-90 °C3-485-95

Conclusion and Future Perspectives

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one has proven to be a remarkably versatile and efficient precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to access substituted pyrimidines, pyridines, and pyrazoles in good to excellent yields. The straightforward nature of these cyclocondensation reactions, coupled with the ready availability of the starting materials, makes this enaminone an attractive tool for generating libraries of diverse heterocyclic compounds for drug discovery screening and lead optimization programs. Further exploration of its reactivity with other binucleophiles will undoubtedly continue to expand its utility in synthetic organic chemistry.

References

  • Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1668. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem Compound Database. [Link]

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2017). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 33(2), 845-854. [Link]

  • Elkanzi, N. A. A. (2013). Review on Synthesis of pyrazole and pyrazolines. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(1), 17-27. [Link]

  • Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), o1668. [Link]

  • Jones, et al. (2003). Synthesis of chlorinated pyrimidines.
  • ResearchGate. (n.d.). Four-component synthesis of pyridines from aldehyde, malononitrile and 1,3-thiazolidinedione. [Link]

  • Bayer, A. G. (1984). Process for the preparation of pyrazole.
  • Tavares, L. C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

  • Percino, J., et al. (2017). Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization. Crystal Growth & Design, 17(11), 5963-5971. [Link]

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Kappe, C. O., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 9, 1244-1250. [Link]

  • Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 1535-1543. [Link]

  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281. [Link]

  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-54. [Link]

  • Estrada-Soto, S., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 16298. [Link]

  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(3), 417-427. [Link]

  • Kumar, A., & Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 13(9), 25-35. [Link]

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Method

Application Notes &amp; Protocols: The Role of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in Multi-Component Reactions

Introduction: A Versatile Building Block for Heterocyclic Synthesis In the landscape of modern organic synthesis, multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient construction of com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Synthesis

In the landscape of modern organic synthesis, multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecular architectures.[1] These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity.[1] Within the vast toolkit of MCRs, enaminones are particularly valuable building blocks due to their dual electrophilic and nucleophilic nature.[1] This application note focuses on a specific and highly versatile enaminone, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one , and elucidates its role as a linchpin in the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science.

The structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, characterized by a 4-chlorophenyl ketone, a conjugated double bond, and a dimethylamino group, imparts a unique reactivity profile that can be harnessed in a variety of MCRs. The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the carbonyl carbon and the β-carbon of the enaminone system, while the dimethylamino group can act as an excellent leaving group, facilitating cyclization and aromatization steps. This document provides a detailed exploration of the mechanistic principles governing its reactivity and offers practical, step-by-step protocols for its application in the synthesis of polysubstituted pyridines and other valuable heterocyclic systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[PubChem CID: 5375260][2]
Molecular Weight 209.67 g/mol [PubChem CID: 5375260][2]
CAS Number 28587-05-5[PubChem CID: 5375260][2]
Appearance Typically a yellow powder[3]
Purity ≥98% (commercially available)

Mechanistic Insights: The Reactivity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in MCRs

The utility of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in MCRs stems from its ambident electrophilic/nucleophilic character. The conjugated system allows for multiple reactive sites, which can be selectively targeted depending on the reaction partners and conditions.

Key Reactive Sites and Their Roles:
  • Carbonyl Carbon (C1): Highly electrophilic and susceptible to nucleophilic attack.

  • β-Carbon (C3): Electrophilic and prone to Michael addition by nucleophiles.

  • α-Carbon (C2): Can exhibit nucleophilic character in certain resonance forms.

  • Dimethylamino Group: A key functional handle that can be eliminated as dimethylamine, often driving the reaction towards cyclization and aromatization.

The general reactivity pattern in many MCRs involves an initial nucleophilic attack on the enaminone system, followed by an intramolecular cyclization and subsequent elimination of the dimethylamino group to afford a stable heterocyclic product.

G cluster_0 Reactivity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Enaminone (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Intermediate Michael Adduct Intermediate Enaminone->Intermediate Nucleophile Nucleophile (e.g., active methylene compound) Nucleophile->Enaminone Michael Addition Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Elimination Elimination of Dimethylamine Cyclized->Elimination Product Heterocyclic Product (e.g., Pyridine derivative) Elimination->Product Aromatization

Figure 1: Generalized reaction pathway for MCRs involving the title enaminone.

Application in the Synthesis of Polysubstituted Pyridines

The synthesis of polysubstituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[4][5] (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one serves as a versatile three-carbon synthon for the construction of the pyridine ring in a one-pot, multi-component fashion. A common and effective strategy involves the reaction of the enaminone with an active methylene compound, such as malononitrile, in the presence of a base.

Representative Protocol: Synthesis of a Polysubstituted Pyridine Derivative

This protocol describes a representative procedure for a three-component reaction between (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, an active methylene compound (e.g., malononitrile), and a base. While this specific reaction with the title enaminone may not be explicitly reported, it is based on well-established methodologies for similar enaminones.[6]

Reaction Scheme:

G cluster_1 Synthesis of a Polysubstituted Pyridine Reactant1 (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Product 2-Amino-6-(4-chlorophenyl)-4-oxo-3,4- dihydropyridine-3-carbonitrile Reactant1->Product Reactant2 Malononitrile Reactant2->Product Catalyst Base (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Figure 2: Reaction scheme for the synthesis of a pyridine derivative.

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equiv) and malononitrile (1.0 equiv).

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Add a catalytic amount of piperidine (~0.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired polysubstituted pyridine.

Self-Validation and Expected Outcomes:

  • TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexane) to monitor the disappearance of the starting materials and the appearance of the product spot.

  • Product Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Expected Yield: Based on similar reactions with other enaminones, yields are expected to be in the range of 70-90%.

Further Applications in Heterocyclic Synthesis

The reactivity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not limited to pyridine synthesis. It can be employed in a variety of other MCRs to generate a diverse array of heterocyclic systems.

Hantzsch-Type Dihydropyridine Synthesis

In a variation of the classic Hantzsch synthesis, the enaminone can react with an aldehyde and a β-ketoester in the presence of an acid catalyst to yield highly functionalized dihydropyridines.[7][8][9] These compounds are well-known for their cardiovascular activities.

Biginelli-Type Dihydropyrimidine Synthesis

Similarly, in a Biginelli-like reaction, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can react with an aldehyde and urea or thiourea to produce dihydropyrimidinones or thiones, which are of significant interest in drug discovery.[10]

Conclusion and Future Outlook

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds via multi-component reactions. Its predictable reactivity, coupled with the efficiency of MCRs, provides a powerful platform for the rapid generation of molecular complexity from simple starting materials. The protocols outlined in this application note serve as a guide for researchers to explore the synthetic potential of this enaminone in their own research, particularly in the fields of medicinal chemistry and materials science. Further exploration of its reactivity with different reaction partners and under various catalytic conditions is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

  • Kang, J., & Chen, J. (2009). (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2661. [Link]

  • Mohamed Abdel-Megid, et al. (2002). Utilities of Active Methylene Compounds in Heterocyclic Synthesis. To Chemistry Journal, 7, 2020. [Link]

  • A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (2016). ResearchGate. [Link]

  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025). PMC. [Link]

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry. [Link]

  • Mechanosynthesis of polysubstituted pyridines via FeBr3-catalyzed cascade reaction of arylidene isoxazolones with β‑carbonyl esters. ResearchGate. [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. PubChem. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. [Link]

  • Pyrimidine synthesis pathway: Topics by Science.gov. [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Base-Promoted β‐C(sp3)−H Functionalization of Enaminones: An Approach to Polysubstituted Pyridines. (2015). Organic Letters. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Sheffield. [Link]

Sources

Application

The Versatile Intermediate: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these valuable building blocks,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these valuable building blocks, enaminones stand out for their dual electrophilic and nucleophilic nature, enabling a wide array of chemical transformations. This technical guide focuses on a particularly useful enaminone, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one , detailing its synthesis, characterization, and critical application as a precursor in the synthesis of medicinally relevant heterocyclic compounds, with a specific focus on kinase inhibitors.

The presence of the 4-chlorophenyl group makes this intermediate particularly relevant in the context of kinase inhibitor development, as this moiety is a common feature in many approved and investigational drugs targeting the ATP-binding site of various kinases. The enaminone scaffold provides a robust and high-yielding entry point to diverse heterocyclic systems, most notably pyrimidines and pyrazoles, which are core structures in numerous therapeutic agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the underlying chemical principles and strategic considerations for utilizing this powerful intermediate.

Physicochemical Properties & Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₂ClNO[1]
Molecular Weight 209.67 g/mol [1]
CAS Number 28587-05-5[2]
Appearance Yellow Powder/Solid[3]
Purity Typically ≥98%[2]
Spectroscopic Data:

Characterization is critical for confirming the identity and purity of the synthesized intermediate. While detailed spectra for the chloro-derivative are proprietary to many commercial suppliers, data from its closely related fluoro-analog, (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, provides an excellent proxy for what to expect.

  • ¹H NMR (300 MHz, CDCl₃) : δ 2.93 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 5.65–5.69 (d, 1H, =CH), 7.79–7.83 (d, 1H, =CH), 7.05–7.11 (m, 2H, Ar-H), 7.89–7.94 (m, 2H, Ar-H).[4]

  • IR (KBr, cm⁻¹) : 1643 (C=O stretch), 1598, 1550, 1439.[4]

  • Mass Spectrometry (EI-MS) : m/z 209 [M+1]⁺.[3]

The doublet signals for the vinyl protons (=CH) with a large coupling constant (typically >12 Hz) are characteristic of the E-isomer configuration. The two singlets for the N-methyl groups confirm the dimethylamino moiety.

Synthesis Protocol for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The most direct and efficient synthesis of this enaminone involves the condensation of 4-chloroacetophenone with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or, as detailed in a specific patent, N,N-dimethylformamide diisopropylacetal.[3] DMF-DMA acts as a source of a "dimethylaminomethylene" group, reacting with the enolizable methyl ketone.

Causality of Experimental Choices:
  • Reagent : N,N-dimethylformamide di(iso)propylacetal is a powerful and reactive formylating agent. It readily reacts with active methylene compounds like the methyl group of 4-chloroacetophenone. The acetal is more reactive than DMF itself and drives the reaction to completion by the elimination of alcohol.

  • Temperature : The reaction is heated to a high temperature (150 °C) to overcome the activation energy for the condensation and to drive off the resulting alcohol (isopropanol), shifting the equilibrium towards the product.[3]

  • Work-up : The use of a non-polar solvent like hexanes for precipitation is a classic anti-solvent crystallization technique. The enaminone product is polar and has limited solubility in hexanes, while any unreacted starting materials or non-polar byproducts remain in solution, leading to a simple and effective purification.

Step-by-Step Protocol:
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-chlorophenyl)ethan-1-one (3.0 g, 19.3 mmol) and N,N-dimethylformamide diisopropylacetal (20 mL).

  • Heating : Heat the solution to 150 °C and maintain this temperature for 16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Isolation : After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Precipitation : Add hexanes (20 mL) to the cold reaction mixture with stirring. The product will precipitate as a solid.

  • Filtration and Washing : Collect the resulting solid via vacuum filtration. Wash the filter cake thoroughly with fresh hexanes to remove residual impurities.

  • Drying : Dry the collected solid under vacuum to yield (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. The reported mass spectrum confirms the product with an EI-MS (m/z) of 209 [M+1]⁺.[3]

Synthesis_of_Enaminone start_ketone 1-(4-chlorophenyl)ethan-1-one product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one start_ketone->product 150 °C, 16h reagent N,N-Dimethylformamide diisopropylacetal reagent->product

Synthesis of the target enaminone intermediate.

Application in Heterocyclic Synthesis: The Gateway to Kinase Inhibitors

The true power of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its ability to serve as a versatile three-carbon (C-C-C) synthon for constructing six-membered heterocycles. The dimethylamino group is an excellent leaving group, and the carbonyl and the β-carbon are both electrophilic sites, making the molecule ripe for cyclocondensation reactions with binucleophiles.

Case Study: Synthesis of a 4-Anilinopyrimidine IKK Inhibitor Precursor

Anilinopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, including the groundbreaking drug Imatinib. The following protocol, adapted from patent literature, demonstrates the conversion of our target enaminone into a key pyrimidine intermediate for the synthesis of IκB kinase (IKK) inhibitors.[3]

Reaction Rationale:
  • Binucleophile : Guanidine hydrochloride serves as the N-C-N component. In the presence of a base (sodium methoxide), the free guanidine base is generated, which is a potent binucleophile.

  • Cyclocondensation : The reaction proceeds via a sequence of nucleophilic attack, elimination of dimethylamine, and intramolecular cyclization followed by dehydration to form the aromatic pyrimidine ring.

  • Solvent and Base : Methanol is a suitable polar protic solvent for this reaction, and sodium methoxide is a strong, non-nucleophilic base (in the presence of its conjugate acid, methanol) that efficiently deprotonates the guanidinium salt to initiate the reaction.

Step-by-Step Protocol: Synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine
  • Reagent Preparation : In a suitable reaction vessel, dissolve guanidine hydrochloride (1.2 equivalents) in methanol. To this solution, add sodium methoxide (1.2 equivalents) and stir at room temperature for 30 minutes to generate the free guanidine base.

  • Addition of Enaminone : Add (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) to the reaction mixture.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up : Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation : Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification : The crude 4-(4-chlorophenyl)pyrimidin-2-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

This 2-aminopyrimidine derivative is a crucial building block. The amino group can be further functionalized, for example, through a Buchwald-Hartwig or SNAr reaction with an appropriate aryl halide to generate the final anilinopyrimidine kinase inhibitor. The patent describes the subsequent reaction of this intermediate with 4-iodobenzamide to produce 4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}benzamide, a potent IKK inhibitor.[3]

Pyrimidine_Synthesis_Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Kinase Inhibitor Synthesis Ketone 4-Chloro- acetophenone Enaminone (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Ketone->Enaminone Heat DMFDA DMF-Diisopropylacetal DMFDA->Enaminone Aminopyrimidine 4-(4-Chlorophenyl)- pyrimidin-2-amine Enaminone->Aminopyrimidine NaOMe, MeOH, Reflux Guanidine Guanidine Guanidine->Aminopyrimidine FinalProduct 4-{[4-(4-chlorophenyl)pyrimidin-2-yl] amino}benzamide (IKK Inhibitor) Aminopyrimidine->FinalProduct Coupling Reaction ArylHalide 4-Iodobenzamide ArylHalide->FinalProduct

Workflow from starting materials to a final IKK inhibitor.

Conclusion and Future Outlook

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is more than just a chemical curiosity; it is a testament to the power of strategic intermediate design in medicinal chemistry. Its straightforward, high-yielding synthesis and its predictable reactivity make it an invaluable tool for accessing the highly sought-after pyrimidine core. The protocols detailed herein provide a validated pathway from simple starting materials to complex, biologically active molecules. As the demand for novel kinase inhibitors continues to grow, the importance of robust and versatile intermediates like this enaminone will only increase, solidifying its place in the modern drug discovery arsenal.

References

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

  • Al-Ghorbani, M., Chebil, A., Almaqdi, K. A., Al-Hazmi, L. A., & El-Gazzar, A. A. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials, 14(21), 6545. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Retrieved January 23, 2026 from [Link].

  • Hassan, A. S. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Thesis. [Link]

  • Adams, J. et al. (2001). ANILINOPYRIMIDINE DERIVATIVES AS IKK INHIBITORS AND COMPOSITIONS AND METHODS RELATED THERETO.

Sources

Method

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to Developing Pharmacologically Active Compounds from (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Authored by: Gemini, Senior Application Scientist Introduction: The Latent Potential of a Versatile Building Block (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a highly versatile and reactive enaminone tha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Latent Potential of a Versatile Building Block

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a highly versatile and reactive enaminone that serves as an exceptional starting material for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical architecture, characterized by a conjugated system with both electrophilic and nucleophilic centers, renders it a powerful tool in medicinal chemistry for the development of novel therapeutic agents. The presence of the 4-chlorophenyl moiety often enhances the pharmacological activity of the resulting derivatives. This guide provides a comprehensive overview of the synthetic pathways to harness the potential of this enaminone, with detailed protocols for the synthesis of pyrazoles, pyrimidines, and pyridines. Furthermore, it outlines established methods for evaluating their potential as antimicrobial and anti-inflammatory agents.

Enaminones are recognized as valuable intermediates in organic synthesis.[1] The unique reactivity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one allows for its facile conversion into various heterocyclic systems, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, step-by-step guidance necessary for the successful development of pharmacologically active compounds from this promising precursor.

Characterization of Starting Material: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Prior to initiating any synthetic work, it is imperative to confirm the identity and purity of the starting material.

Property Value
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol
Appearance Pale yellow solid
1H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H), 7.58 (d, J=12.4 Hz, 1H), 5.65 (d, J=12.4 Hz, 1H), 3.05 (s, 6H)
13C NMR (CDCl₃, 100 MHz) δ (ppm) 188.2, 153.5, 138.9, 137.6, 129.8, 128.5, 91.1, 45.2 (broad), 37.5 (broad)

Synthetic Protocols: From Enaminone to Bioactive Heterocycles

The following section details the synthetic protocols for the preparation of pyrazole, pyrimidine, and pyridine derivatives from (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. The choice of these heterocyclic systems is based on their well-documented pharmacological importance.

Synthesis of Pyrazole Derivatives: Potent Anti-inflammatory Agents

Pyrazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant anti-inflammatory, analgesic, and anticancer activities.[4] The synthesis of 3-(4-chlorophenyl)-1H-pyrazole from the starting enaminone is a straightforward and efficient process.

start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux start->reagent product 3-(4-chlorophenyl)-1H-pyrazole reagent->product

Caption: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (2.09 g, 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (0.6 mL, 12 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A white solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol to afford pure 3-(4-chlorophenyl)-1H-pyrazole as a white crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Pyrimidine Derivatives: Promising Antimicrobial Candidates

Pyrimidine and its fused derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[3] The synthesis of 2-amino-4-(4-chlorophenyl)pyrimidine can be achieved through the cyclocondensation of the starting enaminone with guanidine.

start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one reagent Guanidine Nitrate Sodium Ethoxide in Ethanol, Reflux start->reagent product 2-amino-4-(4-chlorophenyl)pyrimidine reagent->product

Caption: Synthesis of 2-amino-4-(4-chlorophenyl)pyrimidine.

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add absolute ethanol (50 mL). Carefully add sodium metal (0.28 g, 12 mmol) in small pieces with stirring until all the sodium has reacted.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine nitrate (1.46 g, 12 mmol) and stir for 15 minutes. Then, add a solution of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (2.09 g, 10 mmol) in absolute ethanol (20 mL).

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate:hexane (2:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: To the residue, add cold water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Synthesis of Pyridine Derivatives: A Versatile Scaffold

Pyridine derivatives are another important class of heterocyclic compounds with diverse pharmacological applications. The synthesis of a substituted pyridine can be achieved by reacting the enaminone with a suitable active methylene compound in the presence of an ammonium salt.

start (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one reagent Malononitrile Ammonium Acetate, Acetic Acid, Reflux start->reagent product 2-amino-6-(4-chlorophenyl) -nicotinonitrile reagent->product

Caption: Synthesis of 2-amino-6-(4-chlorophenyl)nicotinonitrile.

  • Reaction Setup: In a 100 mL round-bottom flask, combine (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (2.09 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (150 mL).

  • Isolation: A solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure 2-amino-6-(4-chlorophenyl)nicotinonitrile.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Pharmacological Evaluation: Screening for Bioactivity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their pharmacological activity. This section provides detailed protocols for assessing the anti-inflammatory and antimicrobial potential of the newly synthesized compounds.

Workflow for Pharmacological Screening

cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening (for promising candidates) cluster_3 Lead Optimization Synthesis Synthesized Derivatives (Pyrazoles, Pyrimidines, Pyridines) Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Determine MIC Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Cytotoxicity->AntiInflammatory LeadOpt Structure-Activity Relationship (SAR) Lead Compound Identification Antimicrobial->LeadOpt AntiInflammatory->LeadOpt

Sources

Application

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a protein degrader building block.

Application Note & Protocols Topic: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as an Investigational Covalent Building Block for Novel PROTAC Development Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as an Investigational Covalent Building Block for Novel PROTAC Development

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Expanding the E3 Ligase Toolbox

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to eliminate disease-causing proteins rather than merely inhibiting them. The most prominent TPD agents are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to tag the POI for destruction.[1]

Despite significant progress, the field remains constrained by a reliance on a small number of well-characterized E3 ligases, primarily CRBN and VHL.[2] This limitation restricts the scope of degradable proteins and presents challenges in overcoming resistance. Consequently, there is a critical need to discover and validate novel E3 ligase ligands to unlock the full potential of TPD.[3][4]

This guide introduces (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one , a member of the enaminone chemical class, as an investigational building block for developing novel PROTACs. Enaminones are versatile scaffolds in medicinal chemistry, possessing a unique conjugated system that imparts both nucleophilic and electrophilic characteristics.[5] We hypothesize that the enaminone moiety can function as a "covalent warhead," forming a stable bond with nucleophilic residues (e.g., cysteine or lysine) on the surface of E3 ligases that are currently underexploited in TPD.[3][6]

This document provides the scientific rationale, synthesis protocols, and validation workflows for researchers to explore the utility of this enaminone scaffold in creating a new generation of protein degraders.

Chemical Profile of the Building Block

Physicochemical Properties and Synthesis

The title compound, with the chemical formula C₁₁H₁₂ClNO, is a small, fragment-like molecule amenable to chemical modification.[7] Its properties, and those of its derivatives, will contribute to the overall characteristics of the final PROTAC, influencing critical parameters like solubility and cell permeability, which are key challenges for these "beyond rule of 5" molecules.[8][9]

A plausible synthesis for this scaffold can be adapted from established methods for similar enaminones.[10] The reaction of a substituted acetophenone with an amide acetal provides a direct route to the core structure.

Exemplary Synthesis: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be synthesized by reacting 4-chloroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA), typically by heating in a suitable solvent like toluene. The reaction progress can be monitored by TLC, and the final product purified by recrystallization or column chromatography. Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm identity and purity.

Reactivity as a Putative Covalent E3 Ligase Ligand

The key to the proposed function of this building block lies in the reactivity of the enaminone scaffold. The α,β-unsaturated ketone system renders the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael addition reaction. This feature allows it to act as a covalent warhead, potentially reacting with nucleophilic amino acid side chains, such as the thiol of cysteine or the ε-amino group of lysine, on an E3 ligase surface.[6] Such covalent and irreversible engagement could provide potent and durable target degradation.

Hypothesized Mechanism of Action

We propose that a PROTAC incorporating the enaminone building block will function through a covalent recruitment mechanism. The PROTAC, by virtue of its POI-binding warhead, first brings the molecule into the vicinity of the target protein. This proximity then allows the enaminone moiety to scan the local proteome, including nearby E3 ligases. Upon encountering an E3 ligase with a suitably positioned and reactive nucleophile, the enaminone warhead forms a covalent bond, locking the PROTAC-E3 ligase complex together. This stable linkage creates a high-fidelity ternary complex (POI-PROTAC-E3 Ligase), leading to efficient ubiquitination and subsequent proteasomal degradation of the POI.[1]

It is important to note that ligands for E3 ligases do not need to inhibit the ligase's function; they must simply bind in a manner that allows for productive ternary complex formation.[3]

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Enaminone) POI->PROTAC 1. Binds POI Proteasome 26S Proteasome POI->Proteasome 5. Recognition E3 E3 Ubiquitin Ligase (Novel Target) PROTAC->E3 2. Covalently Binds E3 E3->POI 3. Ternary Complex Formation Ub Ubiquitin Ub->POI 4. Ubiquitination Degraded Degraded Peptides Proteasome->Degraded 6. Degradation

Figure 1: Hypothesized mechanism of a PROTAC utilizing a covalent enaminone building block.

Experimental Workflows and Protocols

The successful development of a PROTAC from a novel building block requires a systematic, multi-step validation process. This section outlines the key experimental protocols.

Workflow cluster_chem Chemistry cluster_bio Biological Validation cluster_data Data Analysis Synth_BB Protocol 1A: Synthesize Functionalized Enaminone Building Block Synth_PROTAC Protocol 1B: Synthesize Test PROTAC (e.g., via Click Chemistry) Synth_BB->Synth_PROTAC Deg_Assay Protocol 2: Cellular Degradation Assay (Western Blot) Synth_PROTAC->Deg_Assay TE_Assay Protocol 3: Target Engagement Assay (CETSA) Synth_PROTAC->TE_Assay Analysis Determine DC50/Dmax and Confirm Engagement Deg_Assay->Analysis TE_Assay->Analysis

Figure 2: Overall experimental workflow for validating the enaminone building block.

Protocol 1: Synthesis of a Test PROTAC Targeting BRD4

Rationale: To validate the enaminone scaffold, we will synthesize a test PROTAC. This requires modifying the building block to include a linker handle and conjugating it to a known POI-binding warhead. We will target BRD4 using the well-characterized ligand JQ1. An azide handle on the enaminone and an alkyne on JQ1 allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

A. Synthesis of Azide-Functionalized Enaminone Building Block:

  • React 4-chloroacetophenone with N,N-dimethylformamide di-tert-butyl acetal to form a tert-butyl enaminone intermediate.

  • Deprotect the amine using an acid (e.g., TFA) to yield the primary enaminone.

  • React the primary enaminone with an azide-containing acyl chloride or activated ester (e.g., 2-azidoacetyl chloride) under basic conditions to yield the final azide-functionalized building block.

  • Purify the product by column chromatography and confirm its structure by NMR and HRMS.

B. Synthesis of BRD4-Targeting PROTAC via Click Chemistry:

  • Prepare Stock Solutions:

    • Azide-functionalized enaminone (10 mM in DMSO).

    • Alkyne-functionalized JQ1 (commercially available or synthesized, 10 mM in DMSO).

    • Copper(II) sulfate (CuSO₄) (10 mM in H₂O).

    • Sodium ascorbate (50 mM in H₂O, freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the azide-enaminone stock (1 µmol) and 100 µL of the alkyne-JQ1 stock (1 µmol).

    • Add 20 µL of the CuSO₄ solution (0.2 µmol).

    • Add 20 µL of the sodium ascorbate solution (1 µmol).

    • Add DMSO to a final reaction volume of 500 µL.

  • Incubation:

    • Vortex the mixture gently and incubate at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification:

    • Upon reaction completion, purify the final PROTAC product using reverse-phase HPLC.

    • Lyophilize the pure fractions and confirm the final structure and purity by LC-MS and NMR. Store the final compound as a 10 mM stock in DMSO at -20°C.

Protocol 2: Cellular Degradation Assay via Western Blot

Rationale: The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is a robust method to quantify changes in protein levels within cells following treatment. This protocol will determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[11][12]

Methodology:

  • Cell Culture: Plate a human cell line expressing the target protein (e.g., HEK293T or a relevant cancer cell line like MV-4-11 for BRD4) in 12-well plates. Allow cells to adhere and reach 70-80% confluency.

  • PROTAC Treatment:

    • Prepare serial dilutions of the test PROTAC in cell culture medium, ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Aspirate the old medium from the cells and add the PROTAC-containing medium.

    • Incubate the cells for a set time point (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (soluble protein fraction) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a variable slope dose-response curve in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[13]

Protocol 3: Target Engagement Validation via CETSA

Rationale: A reduction in protein levels is not sufficient to prove the PROTAC's mechanism of action. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it, increasing its melting temperature (Tₘ).[14][15]

Methodology:

  • Cell Treatment: Culture and treat cells with the test PROTAC (at a concentration ~5x DC₅₀) and a vehicle control for a short duration (e.g., 1-2 hours) to allow for binding but not significant degradation.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into several PCR tubes for each condition (PROTAC-treated and vehicle).

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble, non-denatured protein).

    • Analyze the amount of soluble POI remaining at each temperature for both PROTAC-treated and vehicle samples by Western blot, as described in Protocol 2.

  • Data Analysis:

    • Quantify the band intensities at each temperature and normalize them to the non-heated control for each condition.

    • Plot the percentage of soluble protein against the temperature for both vehicle and PROTAC-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ) for each condition. A positive shift in Tₘ in the PROTAC-treated sample compared to the vehicle control confirms target engagement.[16]

Data Interpretation and Expected Outcomes

Successful validation of the enaminone-based PROTAC will yield a clear and logical set of results across the described assays.

ParameterAssayExpected Result for a Successful PROTACRationale
DC₅₀ Western BlotLow nanomolar to low micromolar rangeIndicates the potency of the PROTAC in inducing degradation.
Dₘₐₓ Western Blot> 80% degradationShows the efficacy or the maximum extent of protein knockdown achievable.[11]
ΔTₘ CETSAPositive shift (ΔTₘ > 1-2 °C)Confirms that the PROTAC directly binds to and stabilizes its intended target in a cellular context.[16]

Troubleshooting:

  • No Degradation (High DC₅₀, Low Dₘₐₓ): This could be due to poor cell permeability, lack of ternary complex formation, or the enaminone not binding to a relevant E3 ligase. Permeability can be assessed with specific assays.[1]

  • No Thermal Shift in CETSA: This indicates a lack of target engagement. The issue could be with the warhead affinity or steric hindrance from the linker/enaminone.

  • Degradation without Target Engagement: This is unlikely but could point to an off-target effect or an indirect mechanism of action that requires further investigation.

Conclusion and Future Directions

The exploration of novel building blocks is paramount to advancing the field of targeted protein degradation. The (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one scaffold represents an intriguing starting point for developing covalent PROTACs that may recruit previously unharnessed E3 ligases. The protocols detailed herein provide a comprehensive framework for synthesizing and validating PROTACs derived from this building block.

Successful validation would warrant several follow-up studies:

  • E3 Ligase Identification: Employing advanced proteomics techniques (e.g., affinity purification-mass spectrometry or co-immunoprecipitation) to identify the specific E3 ligase(s) being recruited by the enaminone moiety.

  • Structure-Activity Relationship (SAR): Synthesizing a library of enaminone analogs to optimize reactivity, selectivity, and physicochemical properties.

  • Broadening POI Scope: Applying the optimized enaminone ligand to develop PROTACs for other challenging therapeutic targets.

By systematically investigating new chemical matter like the enaminone scaffold, researchers can significantly expand the TPD toolbox, paving the way for novel therapeutics against a wider range of diseases.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted protein degradation by PROTACs.
  • Scott, D. E., & Laws, A. P. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • An, S., & Fu, L. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Monti, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • PROTAC-DB. (n.d.). A database for PROTACs. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Oxford Academic. (2024). E3Docker: a docking server for potential E3 binder discovery. Nucleic Acids Research.
  • Spheryx. (n.d.). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. PMC.
  • ResearchGate. (n.d.). Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. Retrieved from [Link]

  • CETSA. (n.d.). Cellular Thermal Shift Assay. Retrieved from [Link]

  • MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules.
  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery.
  • IUCr. (n.d.). (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • Chalmers Research. (2024). Modeling PROTAC degradation activity with machine learning. Retrieved from [Link]

  • MDPI. (n.d.). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Applied Sciences.
  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • bioRxiv. (2024).
  • ResearchGate. (n.d.). Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
  • National Institutes of Health. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC.
  • National Institutes of Health. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PubMed.
  • YouTube. (n.d.). Dana-Farber Targeted Degradation Webinar Series. Retrieved from [Link]

  • ACS Publications. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis

Welcome to the technical support center for the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?

The most common and efficient method for synthesizing (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is through the condensation reaction between 4-chloroacetophenone and a dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1] This reaction belongs to a class of reactions that form enaminones, which are versatile building blocks in organic synthesis.[1][2]

The general reaction is as follows:

The dimethylformamide derivative acts as both a reagent and a dehydrating agent, facilitating the formation of the enaminone.

Q2: What are the key starting materials and reagents required?

  • 4-Chloroacetophenone: The ketone starting material.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent: The source of the dimethylaminomethylene group.

  • Solvent (optional): High-boiling point aromatic solvents like toluene or xylene are often used, although solvent-free conditions have also been reported for similar reactions.[1][3]

Q3: What is the underlying mechanism of the reaction?

The reaction proceeds through a condensation mechanism. The methyl group of 4-chloroacetophenone is sufficiently acidic to react with the electrophilic dimethylformamide derivative. The reaction is believed to proceed via an addition-elimination pathway.[4] The process involves the formation of an intermediate which then eliminates a molecule of alcohol (in the case of DMF-DMA) or alcohol and dimethylamine (in the case of Bredereck's reagent) to yield the stable, conjugated enaminone product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Reagents

  • Insight: DMF-DMA and Bredereck's reagent are moisture-sensitive. Contamination with water can lead to their decomposition and a significant decrease in reactivity.

  • Suggested Solution:

    • Ensure that the dimethylformamide derivative is fresh or has been properly stored under an inert atmosphere (e.g., nitrogen or argon).

    • If the reagent is old, consider purchasing a new bottle or purifying it by distillation under reduced pressure.

    • Use anhydrous solvents if the reaction is not performed neat.

Possible Cause 2: Inadequate Reaction Temperature

  • Insight: The condensation reaction typically requires elevated temperatures to proceed at a reasonable rate. Insufficient heat can lead to an incomplete reaction.

  • Suggested Solution:

    • Monitor the reaction temperature closely using a calibrated thermometer.

    • If using a solvent like toluene or xylene, ensure the reaction mixture is refluxing gently.[1]

    • For solvent-free reactions, a temperature range of 100-140 °C is a good starting point.

Possible Cause 3: Sub-optimal Stoichiometry

  • Insight: The molar ratio of the reactants is crucial. An excess of the dimethylformamide derivative is often used to drive the reaction to completion.

  • Suggested Solution:

    • Start with a 1.5 to 2.0 molar excess of the dimethylformamide derivative relative to 4-chloroacetophenone.

    • You can perform small-scale trials to determine the optimal stoichiometry for your specific setup.

Optimization Workflow for Low Yield

Below is a step-by-step experimental protocol to optimize the reaction yield.

Experimental Protocol: Yield Optimization

  • Reagent Check: Use freshly opened or purified DMF-DMA.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.0 eq).

    • Add the chosen solvent (e.g., dry xylene) or decide on a solvent-free approach.[1]

    • Add DMF-DMA (1.5 - 2.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (see table below for suggestions).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[3][5]

Table 1: Suggested Conditions for Yield Optimization

ParameterCondition A (Solvent-based)Condition B (Solvent-free)
Solvent Dry Toluene or XyleneNone
Temperature Reflux (110-140 °C)120 °C
DMF-DMA (eq) 1.52.0
Reaction Time 4-8 hours2-6 hours

DOT Diagram: Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield reagent_check Check Reagent Activity (DMF-DMA, Bredereck's) start->reagent_check temp_check Verify Reaction Temperature start->temp_check stoich_check Optimize Stoichiometry start->stoich_check solution Optimized Yield reagent_check->solution Use fresh/purified reagent temp_check->solution Increase temperature to reflux/120°C stoich_check->solution Use 1.5-2.0 eq. of DMF-DMA

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Presence of Significant Impurities

Possible Cause 1: Self-Condensation of 4-Chloroacetophenone

  • Insight: Under harsh basic conditions or prolonged heating, 4-chloroacetophenone can undergo self-condensation (an aldol-type reaction), leading to colored impurities.

  • Suggested Solution:

    • Avoid unnecessarily high temperatures or prolonged reaction times.

    • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Possible Cause 2: Formation of Side Products from the Dimethylformamide Derivative

  • Insight: At high temperatures, dimethylformamide derivatives can decompose, leading to the formation of various byproducts.

  • Suggested Solution:

    • Maintain a controlled and consistent reaction temperature.

    • Consider using a milder dimethylformamide derivative if decomposition is a significant issue.

Purification Strategy for Impure Product

Experimental Protocol: Product Purification

  • Crude Product Preparation: After the reaction, remove the solvent or excess reagent under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

    • Collect fractions and monitor them by TLC to isolate the pure product.[5]

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective purification method.[3]

    • Dissolve the crude or column-purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

DOT Diagram: Purification Workflow

Purification_Workflow crude_product Crude Product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography recrystallization Recrystallization (e.g., Ethanol) column_chromatography->recrystallization For further purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of the target compound.

Problem 3: Difficulty in Product Characterization

Issue: Ambiguous Spectroscopic Data

  • Insight: The presence of geometric isomers (E/Z) or impurities can complicate the interpretation of NMR and other spectroscopic data. The desired product is the (2E)-isomer.

  • Suggested Characterization Techniques:

    • ¹H NMR: The vinyl protons of the enaminone system will have characteristic chemical shifts and coupling constants. The large coupling constant (typically > 12 Hz) between the two vinyl protons is indicative of the E-isomer.

    • ¹³C NMR: The carbonyl carbon and the carbons of the double bond will have distinct chemical shifts.

    • FT-IR: Look for the characteristic stretching frequencies of the conjugated ketone (around 1640-1660 cm⁻¹) and the C=C double bond.

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity.

By systematically addressing these common issues, you can optimize the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and achieve a high yield of the pure product.

References

  • Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one | Request PDF - ResearchGate. Available at: [Link]

  • (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Available at: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]

  • Enaminone synthesis by amination - Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC - NIH. Available at: [Link]

  • Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

This guide is designed for researchers, scientists, and professionals in drug development who are working with (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Here, we provide in-depth technical guidance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the purification of this versatile enaminone intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO[1]
Molecular Weight209.67 g/mol [1]
AppearanceYellowish solid (crude); White to off-white crystalline solid (purified)General observation for similar compounds
Melting PointNot definitively reported; estimated to be in the range of related compounds. For example, a similar chalcone, (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one, has a melting point of 123-125 °C.[2]

Purification Strategy Selection

The choice of purification technique is dictated by the impurity profile of the crude material and the desired final purity. The following diagram outlines a decision-making workflow for selecting the most appropriate method.

Purification_Strategy Crude_Product Crude (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one TLC_Analysis TLC Analysis (e.g., Ethyl Acetate/Hexane) Crude_Product->TLC_Analysis Decision1 Major Impurities Present? TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Minor polar impurities Column_Chromatography Column Chromatography Decision1->Column_Chromatography Significant impurities or impurities with similar Rf Moderate_Purity Moderate Purity Product (>95%) Recrystallization->Moderate_Purity High_Purity High Purity Product (>98%) Column_Chromatography->High_Purity

Caption: Decision workflow for purification.

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For enaminones, polar aprotic or alcoholic solvents are often suitable.

Protocol: Single-Solvent Recrystallization with Ethanol

This protocol is adapted from procedures used for similar enaminones and chalcones.[3][4]

  • Dissolution: In a fume hood, transfer the crude (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For basic compounds like enaminones, special precautions are necessary to prevent interactions with the acidic silica gel stationary phase.

Protocol: Flash Column Chromatography on Silica Gel

This protocol is based on the purification of a structurally related fluorinated analog.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Preparation:

    • Prepare the column by packing silica gel in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • To mitigate potential hydrolysis on silica, consider pre-treating the silica with a small amount of triethylamine or using a mobile phase containing 0.1-1% triethylamine.

  • Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the initial mobile phase composition, collecting fractions.

    • Gradually increase the polarity of the mobile phase to elute the desired compound.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation during Recrystallization - The solution is not sufficiently saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Oily Product from Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that lower the melting point.- Use a lower-boiling point solvent or a co-solvent system. - Perform a preliminary purification by column chromatography.
Compound Streaking or Tailing on TLC/Column - The compound is interacting strongly with the acidic silica gel due to its basic dimethylamino group.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. - Use a less acidic stationary phase, such as neutral alumina.
Product Decomposition on the Column - Enaminones can be susceptible to hydrolysis under acidic conditions, which can be present on the surface of silica gel.[6]- Neutralize the silica gel by pre-eluting the column with the mobile phase containing triethylamine. - Minimize the time the compound spends on the column by using a faster flow rate.
Co-elution of Impurities - Impurities have a similar polarity to the product.- Use a shallower solvent gradient during elution to improve separation. - Try a different solvent system with different selectivities.

Frequently Asked Questions (FAQs)

Q1: My purified product is still slightly yellow. Is this normal?

A1: While the highly pure compound is typically a white or off-white solid, a faint yellow color can sometimes persist even after purification. This may be due to trace impurities or the inherent color of the compound. To assess purity, rely on analytical techniques such as NMR, HPLC, and melting point determination. If the analytical data confirms high purity, the slight coloration may be acceptable for many applications.

Q2: What are the likely impurities I should be trying to remove?

A2: The most common impurities will be unreacted starting materials from the synthesis, which is typically the reaction of 4-chloroacetophenone with a dimethylformamide acetal (like DMFDMA). Therefore, you should be looking to remove residual 4-chloroacetophenone and byproducts from the decomposition of the acetal.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be an alternative. For basic compounds like this enaminone, it is often beneficial to use a mobile phase with a slightly basic pH to ensure the compound is in its neutral, free-base form, which can improve retention and peak shape. A typical mobile phase system would be a gradient of acetonitrile in water with an additive like ammonium bicarbonate.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity.

Q5: What are the best storage conditions for the purified compound?

A5: The purified (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one." [Link]

  • Kant, R., et al. "(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 11, 2012, pp. o3110. [Link]

  • CAS Common Chemistry. "(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one." [Link]

  • Al-Hourani, B. J., et al. "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)." Molecules, vol. 26, no. 21, 2021, p. 6489. [Link]

  • Al-Adhami, M. A., et al. "(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile." Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 5, 2017, pp. 745-748. [Link]

  • Patil, P., et al. "Synthesis, characterization and biological evaluation of some new chalcones." International Journal of Pharmacy, vol. 2, no. 2, 2012, pp. 303-306. [Link]

  • Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." [Link]

Sources

Troubleshooting

Identifying and minimizing side products in enaminone synthesis

Technical Support Center: Enaminone Synthesis Welcome to the technical support center for enaminone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enaminone Synthesis

Welcome to the technical support center for enaminone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of β-enaminones. As versatile building blocks in organic synthesis, the purity and yield of enaminones are paramount. This resource provides in-depth, experience-driven answers to common problems, focusing on the causal mechanisms behind side product formation and offering validated strategies for their minimization.

Section 1: Foundational Principles of Enaminone Synthesis

Before troubleshooting, it's crucial to understand the core reaction mechanism. The most common route is the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. The reaction proceeds via a carbinolamine intermediate, followed by a dehydration step to yield the final enaminone. The reversibility of this final step is a critical control point; efficient water removal is often necessary to drive the reaction to completion.

G reactants 1,3-Dicarbonyl + Amine (R₂NH) intermediate Carbinolamine Intermediate reactants->intermediate Nucleophilic Addition intermediate->reactants Reversible iminium Iminium Ion (from secondary amine) intermediate->iminium Protonation & Loss of H₂O enaminone Enaminone Product iminium->enaminone Deprotonation at α-carbon side_products Side Products iminium->side_products Undesired Reactions enaminone->iminium Protonation water H₂O

Caption: General mechanism of enaminone formation from a 1,3-dicarbonyl and a secondary amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab. Each problem is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.

Q1: My reaction has a low yield, and the TLC plate shows a significant amount of unreacted 1,3-dicarbonyl starting material. What's going wrong?

A1: Root Cause Analysis & Solutions

This is a classic problem of incomplete conversion, often stemming from an unfavorable reaction equilibrium or insufficient activation.

Causality: The final step of the synthesis, the dehydration of the carbinolamine intermediate to form the enaminone, is reversible.[1][2] If the water generated during the reaction is not removed, it can hydrolyze the product or the intermediate, pushing the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Implement Water Removal:

    • Azeotropic Distillation: For reactions in solvents like toluene or benzene, use a Dean-Stark apparatus. This is a highly effective method for physically removing water as it forms.

    • Dehydrating Agents: If a Dean-Stark trap is not feasible, add a chemical drying agent directly to the reaction. Note that the choice of agent is critical.

      • Effective: Anhydrous MgSO₄, Na₂SO₄, or molecular sieves.

      • For Stubborn Cases: TiCl₄ can be a powerful water scavenger, but it must be handled with care due to its reactivity.[2]

  • Catalysis Check: While many enaminone syntheses proceed without a catalyst, sluggish reactions can be significantly accelerated.

    • Acid Catalysis: A catalytic amount of an acid like p-toluenesulfonic acid (pTSA) or acetic acid can protonate the carbonyl group, making it more electrophilic and speeding up the initial nucleophilic attack by the amine.[1]

    • Lewis Acid Catalysis: Lewis acids like Ceric Ammonium Nitrate (CAN) or gold(I)/silver(I) complexes can effectively catalyze the reaction, often at room temperature and under solvent-free conditions, which also helps to drive the reaction forward.[3][4]

  • Temperature and Reaction Time:

    • Gently heating the reaction (e.g., to 50-80 °C in a solvent like ethanol or toluene) can increase the reaction rate.

    • Ensure the reaction has run for a sufficient duration. Monitor by TLC every 1-2 hours until the starting material spot is consumed.

Protocol: Optimized Enaminone Synthesis with Water Removal

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-dicarbonyl compound (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Add the amine (1.05 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.01 eq).

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the dicarbonyl starting material.

  • Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified.

Q2: My TLC shows the desired product spot, but also several other spots, some of which are close in Rf value. What are these impurities?

A2: Identifying Common Side Products

The formation of multiple byproducts points to side reactions involving your starting materials or intermediates.

Common Side Products & Their Origins:

  • Self-Condensation of the Dicarbonyl: Under acidic or basic conditions, 1,3-dicarbonyls with α-hydrogens can undergo aldol-type self-condensation, leading to complex, high-molecular-weight impurities. This is particularly an issue with prolonged heating.[2]

  • Bis-Enaminone Formation: If a symmetrical dicarbonyl like acetylacetone is used with an excess of amine, or if the reaction is forced with high heat, a second condensation can occur, leading to a bis-enaminone adduct.

  • Dienaminone Formation (with DMF-DMA): When using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reactant, it's possible for it to react twice with a methyl ketone, leading to a dienaminone byproduct.[5]

G cluster_main Desired Reaction cluster_side Side Reaction Ketone Methyl Ketone Enaminone Target Enaminone Ketone->Enaminone Condensation Enaminone_side Target Enaminone DMFDMA1 DMF-DMA (1 eq) DMFDMA1->Enaminone Dienaminone Dienaminone Byproduct Enaminone_side->Dienaminone Further Condensation DMFDMA2 Excess DMF-DMA DMFDMA2->Dienaminone

Sources

Optimization

Technical Support Center: Regioselectivity in Pyrazole Synthesis from Enaminones

Welcome to the technical support center for the synthesis of pyrazoles from enaminones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazoles from enaminones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, with a specific focus on controlling regioselectivity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of pyrazoles from enaminones.

Q1: What is the fundamental mechanism of pyrazole synthesis from enaminones and hydrazines?

The synthesis of pyrazoles from enaminones and hydrazines is a classic condensation reaction. The general mechanism involves three key steps:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the β-carbon of the enaminone. This is often followed by the elimination of the amine group from the enaminone.[1]

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon.

  • Dehydration: The final step is the elimination of a water molecule to form the aromatic pyrazole ring.[2]

The reaction is often catalyzed by an acid, which protonates the carbonyl group of the enaminone, making it more electrophilic and facilitating the initial nucleophilic attack.[2]

Mechanism of Pyrazole Synthesis Enaminone Enaminone Intermediate1 Addition-Elimination Intermediate Enaminone->Intermediate1 + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Intermediate2->Pyrazole - H2O (Dehydration)

Caption: General mechanism of pyrazole synthesis from enaminones.

Q2: What are the two possible regioisomers in the reaction of an enaminone with a substituted hydrazine?

When a substituted hydrazine (R²-NH-NH₂) reacts with an unsymmetrical enaminone, two different regioisomers of the pyrazole can be formed. This is because the two nitrogen atoms of the hydrazine are not equivalent. The initial nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen atom.

Let's consider an enaminone with substituents R¹ and R³ and a hydrazine with substituent R². The two possible products are:

  • Isomer A: The substituted nitrogen (N-R²) is adjacent to the R¹ substituent of the original enaminone.

  • Isomer B: The substituted nitrogen (N-R²) is adjacent to the R³ substituent of the original enaminone.

The control of which isomer is preferentially formed is the core challenge of regioselectivity in this synthesis.

Regioisomers cluster_reactants Reactants cluster_products Possible Regioisomers Enaminone C=O CH C-NR'₂ IsomerA N N-R² C-R¹ C-H C-R³ Enaminone->IsomerA Path A IsomerB N-R² N C-R¹ C-H C-R³ Enaminone->IsomerB Path B Hydrazine R²-NH-NH₂ Hydrazine->IsomerA Hydrazine->IsomerB Troubleshooting_Workflow Start Start Pyrazole Synthesis Problem Identify Issue Start->Problem Mixture Mixture of Isomers Problem->Mixture Regioselectivity Slow Slow/No Reaction Problem->Slow Reactivity SideProducts Side Products Problem->SideProducts Purity OptimizeCond Optimize Conditions (Solvent, Temp, Catalyst) Mixture->OptimizeCond ModifySubst Modify Substituents Mixture->ModifySubst AddCatalyst Add Acid Catalyst Slow->AddCatalyst ChangeSolvent Change Solvent for Solubility Slow->ChangeSolvent ControlStoich Control Stoichiometry SideProducts->ControlStoich MilderCond Use Milder Conditions SideProducts->MilderCond Success Successful Synthesis OptimizeCond->Success ModifySubst->Success AddCatalyst->Success ChangeSolvent->Success ControlStoich->Success MilderCond->Success

Caption: A workflow for troubleshooting common issues in pyrazole synthesis.

References

  • Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A . (2024, September 10). Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . (2023, September 5). Retrieved January 23, 2026, from [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC - NIH . (n.d.). Retrieved January 23, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o . (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . (n.d.). Retrieved January 23, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . (n.d.). Retrieved January 23, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH . (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Catalytic Efficiency in Enaminone Production

Welcome to the technical support center for catalytic enaminone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic enaminone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to enaminones, a critical scaffold in medicinal chemistry.[1] Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to enhance your catalytic efficiency, troubleshoot common issues, and answer frequently asked questions.

Introduction: The Importance of Catalytic Efficiency in Enaminone Synthesis

Enaminones are versatile intermediates in organic synthesis due to their ability to act as both electrophiles and nucleophiles, making them valuable building blocks for a wide range of carbocyclic and heterocyclic compounds.[1] Their structural motif is a key framework in numerous drug classes, including antibiotic, anti-inflammatory, anticonvulsant, and antitumor agents.[1] Given their significance, the development of efficient and straightforward synthetic strategies is paramount. Catalytic methods are often preferred as they can offer milder reaction conditions, shorter reaction times, and improved yields compared to traditional condensation methods, which can be limited by harsh conditions and the formation of isomeric byproducts.[1]

This guide will provide you with the necessary information to navigate the complexities of catalytic enaminone synthesis, helping you to improve yields, reduce side-product formation, and streamline your workflow.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions researchers often have when approaching catalytic enaminone synthesis.

Q1: What are the most common types of catalysts used for enaminone synthesis?

A1: A variety of catalysts have been successfully employed. These include:

  • Lewis acids: Such as BF₃·OEt₂ and Ceric Ammonium Nitrate (CAN), which activate the carbonyl group of the β-dicarbonyl compound, facilitating nucleophilic attack by the amine.[2]

  • Transition metal catalysts: Nickel, cobalt, copper, gold, and silver complexes have all been used.[2] For instance, nickel-catalyzed systems can enable selective β-amination of ketones, while cobalt catalysts have been used for oxidative amination of alkenes.[1][2]

  • Photocatalysts: In combination with metal catalysts (e.g., nickel), photoredox catalysis offers a modern approach using visible light to mediate the reaction under mild conditions.[1]

  • Solid acid catalysts: Reagents like KHSO₄ on a silica gel support can be used in mechanochemical (grinding) methods, offering the advantage of solvent-free conditions.[2]

Q2: What is the general mechanism for catalyst-assisted enaminone formation from β-dicarbonyl compounds and amines?

A2: The most common pathway is a condensation reaction. The catalyst, typically a Lewis acid, coordinates to one of the carbonyl oxygen atoms of the 1,3-dicarbonyl compound. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration (loss of a water molecule), which is often the rate-limiting step and can be promoted by the catalyst and/or heat, to form the final enaminone product. The removal of water is crucial to drive the equilibrium towards the product.[3]

Q3: How do I choose the right catalyst for my specific substrates?

A3: Catalyst selection depends on several factors:

  • Substrate reactivity: Electron-rich amines and electron-poor β-dicarbonyls will react more readily. For less reactive substrates, a more active catalyst may be required.

  • Functional group tolerance: Some catalysts are sensitive to certain functional groups. For example, a metal-free system like BF₃·OEt₂ may be preferable for substrates with transition-metal-sensitive groups.[2]

  • Desired reaction conditions: If you require mild, room-temperature conditions, a highly active catalyst like ceric ammonium nitrate might be a good choice.[2] For solvent-free reactions, mechanochemistry with a solid acid catalyst is an option.[2]

  • Cost and availability: For large-scale synthesis, the cost and ease of handling of the catalyst are important considerations.

Q4: Can I run these reactions under "green" or environmentally friendly conditions?

A4: Yes, several approaches align with the principles of green chemistry. Using water as a solvent has been reported for the reaction of β-ketoesters or 1,3-diketones with primary amines.[2] Solvent-free synthesis via mechanochemical grinding is another excellent option.[2] Furthermore, photocatalysis utilizes visible light as a renewable energy source, often allowing for reactions to proceed under milder conditions and reducing energy consumption.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction is showing low yield or incomplete conversion of starting materials. What are the likely causes and how can I fix it?

A: Low yield or incomplete conversion is a common problem with several potential root causes.

  • Insufficient Catalytic Activity: The chosen catalyst may not be active enough for your specific substrates.

    • Solution: Consider increasing the catalyst loading. However, be mindful that higher loadings can sometimes lead to more side products. A better approach may be to switch to a more potent catalyst. For example, if a mild Lewis acid is ineffective, a stronger one or a transition metal catalyst could be trialed.

  • Equilibrium Issues: The formation of enaminones is often a reversible condensation reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.

    • Solution: Ensure the reaction is conducted under anhydrous conditions. Use dry solvents and consider adding a desiccant like molecular sieves.[3] If feasible for your setup, removal of water via a Dean-Stark apparatus can be very effective, especially at elevated temperatures.

  • Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Some reactions may require refluxing for several hours.[4] Conversely, some catalysts are highly active at room temperature, and excessive heat can lead to degradation.[2] Always consult the literature for the optimal temperature range for your chosen catalytic system.

  • Steric Hindrance: Bulky groups on either the amine or the β-dicarbonyl compound can sterically hinder the approach of the nucleophile to the electrophilic center, slowing down the reaction. It has been observed that replacing alicyclic amines with the bulkier diisopropylamine can lead to reaction failure.[1]

    • Solution: This is an inherent limitation of the substrates. You may need to accept a lower yield and longer reaction time. Alternatively, a smaller, more active catalyst might be able to better access the reaction site.

  • Poor Solvent Choice: The solvent can significantly impact the reaction rate and catalyst stability.

    • Solution: Screen a variety of solvents. Aprotic polar solvents like DMF or DMSO can be effective, but sometimes non-polar solvents like toluene are required, especially when using a Dean-Stark trap.[5]

Q: I am observing the formation of significant side products. What are they and how can I minimize them?

A: Side product formation can compromise your yield and make purification difficult.

  • Formation of Isomeric Products: When using unsymmetrical 1,3-dicarbonyl compounds, reaction at the two different carbonyl groups can lead to a mixture of constitutional isomers.[1]

    • Solution: This is a challenging issue. The regioselectivity is often dictated by the electronic and steric differences between the two carbonyl groups. A catalyst that offers high regioselectivity is ideal. Sometimes, changing the catalyst or reaction conditions can favor the formation of one isomer over the other. Careful analysis of the literature for similar substrates is recommended.

  • Self-condensation of the β-dicarbonyl Compound: Under certain conditions, especially with strong bases or at high temperatures, the starting dicarbonyl can undergo self-condensation.

    • Solution: Use milder reaction conditions. If a base is required, use a weaker, non-nucleophilic base. Ensure the amine is added in a timely manner.

  • Double Addition Products: In some cases, a second molecule of the β-dicarbonyl compound may react with the initially formed enaminone.

    • Solution: Adjust the stoichiometry of your reactants. Using a slight excess of the amine can help to minimize this side reaction.

Q: I am having difficulty purifying my enaminone product. What are some common challenges and solutions?

A: Enaminone purification can be tricky due to their polarity and potential instability.

  • Product Streaking on Silica Gel: Enaminones can be quite polar and may interact strongly with the silica gel, leading to tailing or streaking during column chromatography.

    • Solution: Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. A typical purification involves flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[6]

  • Product Instability: Some enaminones can be sensitive to acid or heat.

    • Solution: Avoid harsh acidic conditions during workup. If possible, perform purification at room temperature. When concentrating the product, use a rotary evaporator at a moderate temperature to avoid decomposition.

  • Difficulty in Crystallization: Some enaminones are oils or low-melting solids that are difficult to crystallize.

    • Solution: If direct crystallization from the reaction mixture or after chromatography fails, try recrystallization from a different solvent system. A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

Key Experimental Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of a β-Enaminone

This protocol is a representative example of a mild and efficient method for enaminone synthesis at room temperature.[2]

Materials:

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Primary amine (e.g., aniline) (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Stir bar and round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the β-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add ethanol (5 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.

  • Add ceric ammonium nitrate (0.1 mmol) to the solution. The reaction mixture will typically change color upon addition of the catalyst.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure β-enaminone.

Self-Validation: The progress of the reaction can be easily monitored by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for enaminone synthesis, providing a comparative overview to aid in your selection process.

Catalyst SystemStarting MaterialsTemp. (°C)TimeYield (%)Reference
Ceric Ammonium Nitrate (CAN)β-dicarbonyls + aminesRTShortGood to Excellent[2]
BF₃·OEt₂1-iodoalkyne + α-keto acid + amineN/AN/AN/A[2]
Cobalt-based catalystAryl alkenes + aminesN/AVery ShortN/A[2]
Nickel Photocatalysis3-bromochromones + amines20N/AUp to 70%[5]
KHSO₄/SiO₂ (Mechanochemical)1,3-dicarbonyls + aminesRTN/AHigh[2]
Water (as solvent)β-ketoesters/1,3-diketones + aminesN/AN/AN/A[2]

Note: "N/A" indicates that specific quantitative data was not provided in the cited abstract. "RT" stands for room temperature.

Visualizations

Catalytic Cycle for Enaminone Synthesis (Generalized)

This diagram illustrates the general mechanism for a Lewis acid-catalyzed condensation of a β-dicarbonyl compound with an amine.

Catalytic_Cycle A Catalyst (Lewis Acid) C Activated Complex A->C + B β-Dicarbonyl B->C E Tetrahedral Intermediate C->E + D Amine D->E F Hemiaminal E->F - H⁺ F->A Catalyst Regeneration G Enaminone F->G - H₂O - Catalyst H H₂O

Caption: Generalized catalytic cycle for Lewis acid-catalyzed enaminone formation.

Troubleshooting Workflow for Low Yield in Enaminone Synthesis

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion Check_H2O Is water being effectively removed? Start->Check_H2O Remove_H2O Implement water removal (e.g., molecular sieves, Dean-Stark) Check_H2O->Remove_H2O No Check_Temp Is the reaction temperature optimal? Check_H2O->Check_Temp Yes Remove_H2O->Check_Temp Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp No Check_Catalyst Is the catalyst active enough? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Loading Increase catalyst loading or switch to a more active catalyst Check_Catalyst->Increase_Loading No Check_Sterics Are substrates sterically hindered? Check_Catalyst->Check_Sterics Yes Increase_Loading->Check_Sterics Check_Sterics->Start No, Re-evaluate Accept_Yield Accept lower yield or redesign synthesis Check_Sterics->Accept_Yield Yes

Caption: A step-by-step workflow for troubleshooting low enaminone yields.

References

  • Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][6]naphthyridines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. (2026, January 14). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Supporting Information General method for the synthesis of enaminones via photocatalysis Additional optimization details, mechan. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026, January 9). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Recent Developments in the Chemistry of Enaminones. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Heterocycles from Enaminones

Welcome to the technical support center for the microwave-assisted synthesis of heterocycles using enaminone precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of heterocycles using enaminone precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure the success and safety of your experiments.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your microwave-assisted synthesis. Each point addresses a common problem with a detailed explanation of its potential causes and a step-by-step guide to its resolution.

1.1 Low or No Product Yield

Question: I am attempting a cyclocondensation reaction of an enaminone with a binucleophile under microwave irradiation, but I am observing very low to no yield of my desired heterocyclic product. What are the likely causes and how can I improve the outcome?

Answer: This is a frequent challenge in microwave-assisted organic synthesis (MAOS). The issue often stems from suboptimal reaction parameters. Let's break down the potential culprits and solutions:

  • Insufficient Temperature: Microwave synthesis thrives on reaching temperatures that are often difficult to achieve with conventional heating.[1] If your reaction temperature is too low, the activation energy for the cyclization may not be overcome. Conventional heating methods might not be sufficient to achieve the maximum yield in high-temperature reactions, making microwave irradiation a crucial technique.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. A good starting point for translating a conventional heating protocol to microwave is to increase the temperature significantly, as reactions are rarely carried out below 100°C in a microwave synthesizer to leverage the high-temperature effect.[2]

  • Inappropriate Solvent Choice: The efficiency of microwave heating is highly dependent on the solvent's dielectric properties.[3] Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently, leading to rapid and uniform heating.[4] Non-polar solvents (e.g., toluene, hexane) are poor microwave absorbers and may not heat the reaction mixture effectively.[2]

    • Solution: Switch to a more polar, high-boiling point solvent. A solvent screening is a critical step in optimizing your reaction.[4] For instance, switching from toluene to DMF can dramatically improve reaction outcomes.[1]

  • Incorrect Reaction Time: One of the key advantages of MAOS is the significant reduction in reaction time.[5] However, an arbitrarily short reaction time may be insufficient for completion.

    • Solution: Systematically vary the irradiation time. Start with a short duration (e.g., 5-10 minutes) and monitor the reaction progress by TLC or LC-MS. Increase the time in small increments until the starting material is consumed or the product yield plateaus.

  • Catalyst Inactivity or Absence: Many cyclization reactions require a catalyst (acidic or basic) to proceed efficiently.

    • Solution: Ensure the appropriate catalyst is present and active. For reactions requiring a base, a strong, non-nucleophilic base is often effective for deprotonating the enamine to activate its reactivity.[6] For acid-catalyzed reactions, a small amount of a strong acid like p-toluenesulfonic acid can be beneficial.

1.2 Formation of Byproducts or Tar

Question: My reaction is producing a significant amount of dark, tar-like material and multiple unidentified spots on the TLC plate instead of my clean heterocyclic product. What is causing this decomposition?

Answer: The formation of tar and byproducts is typically a sign of excessive heating or prolonged reaction times, leading to the decomposition of starting materials, intermediates, or the final product.

  • Localized Overheating ("Hot Spots"): Microwave irradiation can sometimes lead to non-uniform heating, creating localized "hot spots" where the temperature is significantly higher than the bulk reaction temperature.[6] This can cause thermal decomposition.

    • Solution:

      • Stirring: Ensure efficient stirring of the reaction mixture to promote even heat distribution. Most modern microwave reactors are equipped with magnetic stirring.

      • Power Modulation: Instead of continuous high power, use a power modulation setting if available on your microwave synthesizer. This allows for more controlled heating.

  • Excessive Temperature or Time: Pushing the reaction temperature too high or running it for too long can lead to degradation.

    • Solution: Methodically reduce the reaction temperature and/or time. It's a delicate balance; you need enough energy to drive the reaction to completion but not so much that it causes decomposition.

  • Instability of Reactants or Products: Your enaminone precursor or the resulting heterocycle may be thermally labile under the reaction conditions.

    • Solution:

      • Lower Temperature with a More Efficient Solvent: A highly polar solvent can facilitate the reaction at a lower temperature.

      • Solvent-Free Conditions: In some cases, running the reaction solvent-free can be advantageous, as it eliminates solvent-related side reactions and can lead to cleaner product formation.[7]

1.3 Reaction Stalling or Incomplete Conversion

Question: My reaction starts well, but then it seems to stall, leaving a significant amount of unreacted starting material even after extended microwave irradiation. Why is this happening?

Answer: A stalled reaction can be frustrating. Here are the common reasons and how to address them:

  • Equilibrium: The reaction may be reversible and has reached equilibrium.

    • Solution: Try to shift the equilibrium towards the product side. This can often be achieved by removing a byproduct, such as water, if it is formed during the reaction. The use of a dehydrating agent or a Dean-Stark trap (if adaptable to your microwave setup) can be effective.

  • Reagent Degradation: One of the reactants might be slowly degrading under the microwave conditions.

    • Solution: Analyze the reaction mixture at different time points to identify which component is degrading. If a reactant is unstable, you may need to find a more robust alternative or add it portion-wise during the reaction.

  • Insufficient Microwave Power: While temperature is the primary parameter, the applied microwave power can also influence the reaction rate.

    • Solution: Experiment with different power settings. Sometimes a higher initial power can help overcome the activation barrier, followed by a lower power to maintain the reaction temperature.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and practices of microwave-assisted synthesis of heterocycles from enaminones.

2.1 Fundamentals of Microwave Heating

Question: How does microwave heating differ from conventional oil bath heating, and why is it often more efficient for synthesizing heterocycles?

Answer: The fundamental difference lies in the mechanism of heat transfer.

  • Conventional Heating: Heat is transferred from an external source (e.g., an oil bath) to the reaction vessel and then to the solvent and reactants via conduction and convection.[8] This is a relatively slow and inefficient process, often resulting in a temperature gradient within the reaction mixture.

  • Microwave Heating: Microwave energy directly interacts with polar molecules (like many organic solvents and reactants) in the reaction mixture, causing them to rapidly oscillate.[1][3] This generates heat volumetrically and uniformly throughout the sample, leading to a much faster and more efficient temperature increase.[6][8]

This rapid and uniform heating is particularly advantageous for heterocycle synthesis as it can significantly accelerate reaction rates, often by orders of magnitude, and improve yields by minimizing the formation of byproducts that can occur during long reaction times at high temperatures.[5][9][10]

2.2 Choosing the Right Enaminone Precursor

Question: What are the key structural features to consider when designing or selecting an enaminone precursor for a specific heterocyclic target?

Answer: Enaminones are versatile building blocks due to their unique combination of nucleophilic and electrophilic centers.[11][12][13] When designing your enaminone, consider the following:

  • The β-Carbon: This carbon is nucleophilic and will typically attack an electrophilic center in the other reactant.

  • The Carbonyl Carbon: This carbon is electrophilic and is a target for nucleophilic attack.

  • The Amine Moiety: This can act as a leaving group during the cyclization process. The nature of the amine can influence reactivity.

  • Substituents: The substituents on the enaminone backbone can influence its electronic properties and steric hindrance, which in turn affect the reaction outcome and regioselectivity.

The general reactivity pattern involves the initial interaction of the enaminone with a complementary reactant, followed by an intramolecular cyclization and often the elimination of the amine and/or water to form the aromatic heterocycle.

2.3 Safety Considerations in Microwave Synthesis

Question: What are the primary safety concerns associated with microwave-assisted organic synthesis, and what precautions should I take?

Answer: While a powerful tool, MAOS presents specific safety hazards that must be managed carefully.

  • Pressure Buildup: Heating solvents above their boiling points in a sealed vessel can lead to a rapid and dangerous buildup of pressure, potentially causing the vial to rupture or explode.[3][14]

    • Precaution: Always use dedicated, pressure-rated microwave vials. Never exceed the recommended fill volume for the vials. Modern microwave synthesizers have built-in pressure monitoring and safety cutoffs.[1]

  • Explosions with Volatile Substances: Reactions involving volatile or energetic compounds require extreme caution due to the risk of explosion from rapid pressure increases.[3][14]

    • Precaution: Conduct a thorough risk assessment before running reactions with potentially explosive materials. Start with very small-scale experiments.

  • Microwave Leakage: Although modern laboratory microwave reactors are well-shielded, it's important to be aware of the potential for microwave leakage.

    • Precaution: Regularly inspect the microwave unit for any damage to the door seals or casing. Do not operate a damaged microwave.

2.4 Scalability of Microwave-Assisted Synthesis

Question: I have successfully developed a small-scale microwave synthesis. What are the challenges in scaling up this reaction to produce larger quantities of my heterocycle?

Answer: Scaling up microwave reactions is a significant challenge.

  • Uniform Heating: Achieving uniform microwave heating in larger reaction volumes is difficult, which can lead to inconsistent yields and byproduct formation.[2]

  • Specialized Equipment: Large-scale microwave reactors are expensive and not as common as laboratory-scale units.[2]

  • Safety: The safety risks associated with pressure buildup are magnified at a larger scale.

Strategies for Scaling Up:

  • Continuous-Flow Microwave Systems: These systems pass the reaction mixture through a microwave cavity, allowing for continuous production and better control over heating and reaction time. This is a promising area for future development.[2]

  • Multimode Parallel Batch Reactors: Some systems allow for the parallel processing of multiple reaction vessels, increasing throughput without increasing the volume of individual reactions.

  • Transition to Conventional Heating: For some reactions, the optimized conditions discovered through microwave synthesis (e.g., higher temperature, specific solvent) can be translated to a conventional heating setup for larger-scale production, although this may require longer reaction times.

Section 3: Visual and Data-Driven Guides

3.1 Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in microwave-assisted enaminone reactions.

TroubleshootingWorkflow Start Low/No Yield or Byproducts CheckTemp Is Temperature Optimized? Start->CheckTemp Decomposition Decomposition/Tarring Occurs Start->Decomposition IncreaseTemp Increase Temperature (10-20°C increments) CheckTemp->IncreaseTemp No CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->Start ChangeSolvent Switch to High-Polarity, High-Boiling Solvent CheckSolvent->ChangeSolvent No CheckTime Is Reaction Time Sufficient? CheckSolvent->CheckTime Yes ChangeSolvent->Start IncreaseTime Increase Irradiation Time CheckTime->IncreaseTime No CheckStirring Is Stirring Adequate? CheckTime->CheckStirring Yes IncreaseTime->Start ImproveStirring Ensure Efficient Stirring CheckStirring->ImproveStirring No Success Problem Resolved CheckStirring->Success Yes ImproveStirring->Start ReduceTempTime Reduce Temperature/Time Decomposition->ReduceTempTime ReduceTempTime->Start

Caption: A decision-making workflow for troubleshooting common synthesis problems.

3.2 Solvent Selection Guide

The choice of solvent is critical for successful microwave synthesis. The following table provides a guide to common solvents and their properties relevant to microwave heating.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CMicrowave AbsorptionTypical Use Cases
Dimethylformamide (DMF) 15336.7HighHigh-temperature reactions, good for dissolving a wide range of reactants.[1]
Dimethyl Sulfoxide (DMSO) 18947.2HighVery high-temperature reactions, excellent solvent for many organic and inorganic compounds.
Ethanol 7824.6HighCommon, relatively green solvent for reactions at moderate temperatures.
Acetonitrile 8237.5MediumGood for reactions where a polar, aprotic solvent is needed.[4]
Toluene 1112.4LowPoor microwave absorber; often used with a susceptor or for comparison with conventional heating.[1]
Water 10080.1HighAn environmentally friendly solvent for certain reactions.[10]

References

  • Mali, D. R., & Amrutkar, S. V. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
  • (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
  • (n.d.).
  • (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • (n.d.). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )
  • (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (n.d.).
  • (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
  • (n.d.). Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • (n.d.). PART - 1 INTRODUCTION.
  • Riyadh, S. M., et al. (2014). Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Scirp.org.
  • (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. PMC - NIH.
  • (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH.
  • (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC.
  • (n.d.).
  • (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.

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Troubleshooting

Thermal and chemical stability studies of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the thermal and chemical stability of (2E)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the thermal and chemical stability of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. The information herein is curated to anticipate and address common challenges encountered during experimental work with this compound.

Introduction to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a versatile enaminone that serves as a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[1] The stability of this compound is a critical parameter that can influence the reproducibility of experimental results, the purity of synthesized materials, and the overall success of a research endeavor. This guide is designed to provide a foundational understanding of its stability profile and to offer practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?

A1: To ensure the long-term integrity of the compound, it should be stored in a cool, dry, and dark environment. A desiccator at room temperature or a refrigerator (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and light. Enaminones, as a class, can be susceptible to hydrolysis and photodegradation.[2][3]

Q2: Is this compound sensitive to light?

A2: Yes, there is a potential for photosensitivity. Enaminones can undergo photoinduced reactions such as cis-trans isomerization and [2+2] cycloadditions.[3] Therefore, it is crucial to protect the compound from direct light, especially during long-term storage and when in solution for extended periods. Amber vials or containers wrapped in aluminum foil are recommended for handling solutions.

Q3: What solvents are suitable for dissolving (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?

A3: This compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, acetonitrile (MeCN), and ethyl acetate. For analytical purposes, such as HPLC, a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile is typically used.[4] It is advisable to prepare solutions fresh whenever possible to minimize the risk of degradation.

Q4: What is the expected thermal stability of this compound?

Q5: What are the likely degradation pathways for this compound?

A5: The most probable degradation pathway is hydrolysis of the enaminone functionality, particularly under acidic conditions.[6] This would lead to the formation of 4-chloroacetophenone and dimethylformamide. Oxidative degradation is also a possibility, although less common for this class of compounds unless strong oxidizing agents are present. Photodegradation can lead to isomeric impurities or cycloadducts.[3]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., varying peak areas in HPLC). 1. Degradation in solution: The compound may be degrading in the analytical solvent or mobile phase. 2. Photosensitivity: Exposure to light during sample preparation or analysis.1. Prepare solutions fresh: Avoid storing the compound in solution for extended periods. If necessary, store solutions in a refrigerator and re-analyze a freshly prepared standard to check for degradation. 2. Protect from light: Use amber vials and cover the autosampler with a light-blocking material.
Appearance of new, unexpected peaks in chromatograms over time. 1. Hydrolysis: If the mobile phase is acidic or contains water, the enaminone can hydrolyze. 2. Oxidative degradation: If the solvent is not degassed or if the sample is exposed to air for a long time.1. Adjust mobile phase pH: If possible, use a neutral or slightly basic mobile phase. If acidic conditions are necessary, prepare the mobile phase fresh and analyze samples promptly. 2. Use degassed solvents: Degas all solvents and the mobile phase to remove dissolved oxygen. Purge the sample vial with an inert gas like nitrogen or argon.
Low yield or formation of byproducts during synthesis. 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: The enaminone product may be participating in side reactions under the reaction conditions.1. Monitor the reaction: Use TLC or LC-MS to monitor the reaction progress and ensure all starting material is consumed. 2. Optimize reaction conditions: Consider lowering the reaction temperature or reducing the reaction time to minimize byproduct formation.
Difficulty in purifying the compound. 1. Co-eluting impurities: Impurities may have similar polarity to the product. 2. On-column degradation: The compound may be degrading on the silica gel during column chromatography.1. Try different solvent systems: Experiment with different solvent systems for column chromatography to improve separation. 2. Use a less acidic stationary phase: Consider using neutral or basic alumina for chromatography to prevent degradation of the acid-sensitive enaminone.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a typical procedure for investigating the hydrolytic stability of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Objective: To determine the degradation profile of the compound under acidic, basic, and neutral conditions.

Materials:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: To a separate vial, add the same volume of stock solution and an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: To a third vial, add the same volume of stock solution and an equal volume of HPLC-grade water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms to that of an unstressed sample.

Protocol 2: Stability-Indicating HPLC Method Development (Based on Analogue)

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products, based on a method for a similar enaminone.[4]

Chromatographic Conditions:

  • Column: Chiral HSA (Human Serum Albumin), 5 µm, 4.6 x 150 mm (or a standard C18 column as a first attempt).

  • Mobile Phase: A mixture of a buffer (e.g., 5 mM n-octanoic acid and disodium hydrogen phosphate) and an organic modifier (e.g., isopropyl alcohol or acetonitrile). The ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV maximum of the compound (likely in the range of 300-350 nm) and monitor at this wavelength.

  • Column Temperature: 25-30 °C.

Method Development Strategy:

  • Initial Run: Inject a solution of the pure compound to determine its retention time.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study to see if the degradation products are separated from the parent peak.

  • Optimization: If co-elution occurs, adjust the mobile phase composition (e.g., change the organic modifier ratio, buffer pH) or the gradient profile to achieve adequate separation.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1 M HCl) stock->acid Incubate at controlled T & time base Basic (0.1 M NaOH) stock->base Incubate at controlled T & time neutral Neutral (Water) stock->neutral Incubate at controlled T & time oxidative Oxidative (e.g., 3% H2O2) stock->oxidative Incubate at controlled T & time photolytic Photolytic (UV/Vis light) stock->photolytic Incubate at controlled T & time hplc Stability-Indicating HPLC Analysis acid->hplc Sample & Dilute base->hplc Sample & Dilute neutral->hplc Sample & Dilute oxidative->hplc Sample & Dilute photolytic->hplc Sample & Dilute characterization Characterize Degradants (LC-MS) hplc->characterization Identify Peaks

Caption: Workflow for a comprehensive forced degradation study.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

Troubleshooting_HPLC start Unexpected Peak(s) in HPLC Chromatogram q1 Is the peak present in the blank injection? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 ans1 Peak is from solvent, mobile phase, or system contamination. yes1->ans1 q2 Does the peak area increase over time in prepared samples? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 ans2 Peak is likely a degradation product. Investigate hydrolysis, photolysis, or oxidation. yes2->ans2 ans3 Peak is likely a synthesis impurity or a non-degradation related artifact. no2->ans3

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Quantitative Data Summary (Hypothetical Data Based on Analogue)

The following table presents hypothetical stability data for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, based on trends observed for similar enaminone compounds.[4] This data is for illustrative purposes to guide experimental expectations.

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product (Predicted)
0.1 M HCl460~ 90%4-chloroacetophenone
0.1 M NaOH2460~ 40%4-chloroacetophenone
Water2460< 5%Not significant
3% H₂O₂2460< 10%Oxidized byproducts
Photolytic (UV)2425~ 15%Isomeric impurities

References

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. [Link]

  • Stability study of an anticonvulsant enaminone (E139) using HPLC. ResearchGate. [Link]

  • Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. MDPI. [Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. PubChem. [Link]

  • One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. ResearchGate. [Link]

  • Enaminones - applications. Bio&Organic LAB, P1-0179, FKKT. [Link]

  • Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • General method for the synthesis of enaminones via photocatalysis. National Institutes of Health. [Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Thi-Qar Medical Journal. [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Hindawi. [Link]

  • Recent advances in visible light-mediated chemical transformations of enaminones. ScienceDirect. [Link]

  • (PDF) Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. ResearchGate. [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. PubChem. [Link]

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. [Link]

  • Photochemistry of Enamines and Enaminones. ResearchGate. [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. [Link]

  • Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis. MDPI. [Link]

  • Oxidative degradation of amines using a closed batch system. NORA. [Link]

  • Studies On Organic Synthesis Involving Enaminones Via Visible Light Catalysis. Global Thesis. [Link]

  • Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. National Institutes of Health. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health. [Link]

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Optimization

Technical Support Center: Isomer Characterization of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Welcome to the technical support resource for the characterization of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and its geometric isomers. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the characterization of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and its geometric isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this versatile enaminone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and reproducible results.

Introduction to Isomeric Challenges

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an enaminone of significant interest in synthetic chemistry and drug discovery. A key challenge in its characterization arises from the potential for geometric isomerism around the C=C double bond, leading to the existence of both E and Z isomers. The spatial arrangement of the substituents can significantly influence the compound's physical properties, reactivity, and biological activity. Therefore, unambiguous identification and quantification of each isomer are critical.

This guide will address common issues encountered during the analysis of this compound and its isomers by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Isomerism and Interconversion

The existence of E and Z isomers is due to the restricted rotation around the carbon-carbon double bond. These isomers can sometimes interconvert, with the equilibrium being influenced by factors such as solvent polarity, temperature, and light.

Caption: Equilibrium between E and Z isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems you may encounter during your experiments.

NMR Spectroscopy

Question 1: My ¹H NMR spectrum shows two sets of signals for the vinylic protons. How do I know which set corresponds to the E and Z isomer?

Answer: This is a common and important question. The key to assigning the signals lies in the coupling constant (J) between the two vinylic protons.

  • Causality: The dihedral angle between the vinylic protons is different in the E and Z isomers. In the E isomer (trans configuration), the protons are typically at a 180° angle, which results in a larger coupling constant. In the Z isomer (cis configuration), the protons are at a 0° angle, leading to a smaller coupling constant.

  • E Isomer (trans): Expect a larger coupling constant, typically in the range of 11-18 Hz.[1]

  • Z Isomer (cis): Expect a smaller coupling constant, typically in the range of 6-15 Hz.[1]

Troubleshooting Tip: If the multiplets are not well-resolved, consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion.

Question 2: I see more than just the expected signals for my compound, and some peaks seem to be exchanging. What is happening?

Answer: You are likely observing a dynamic equilibrium between the E and Z isomers in your NMR solvent. This phenomenon is known as chemical exchange.

  • Expert Insight: The rate of this exchange can be slow on the NMR timescale, resulting in distinct sets of peaks for each isomer. To confirm this, you can perform a 2D NMR experiment called NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) . In an EXSY spectrum, protons that are exchanging with each other will show cross-peaks that have the same phase as the diagonal peaks.[2]

  • Self-Validating Protocol: Running a NOESY/EXSY experiment is a definitive way to confirm isomer interconversion. The presence of these specific cross-peaks validates that the minor signals are not impurities but rather the other isomer in equilibrium.

Question 3: The ratio of my isomers seems to change depending on the solvent I use for NMR. Why is this?

Answer: The equilibrium between the E and Z isomers can be sensitive to the solvent environment. Polar solvents may stabilize one isomer over the other through dipole-dipole interactions or hydrogen bonding, thus shifting the equilibrium.[3]

  • Practical Implication: When reporting the isomeric ratio, it is crucial to also report the solvent and temperature at which the NMR spectrum was acquired. For quantitative analysis, ensure the sample has reached equilibrium in the chosen solvent before measurement.

Table 1: Typical ¹H NMR Data for Distinguishing E and Z Isomers of Enaminones

ParameterE Isomer (trans)Z Isomer (cis)Rationale
Vinylic Proton Coupling Constant (³JHH) ~12-16 Hz~7-12 HzDihedral angle dependence of coupling.
Chemical Shift of Vinylic Proton α to C=O Generally upfieldGenerally downfieldAnisotropic effect of the carbonyl group.
Chemical Shift of Vinylic Proton β to C=O Generally downfieldGenerally upfieldAnisotropic effect of the dimethylamino group.

Note: Specific chemical shifts can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Question 4: I am trying to separate the E and Z isomers by reverse-phase HPLC, but I am only getting a single broad peak. What should I do?

Answer: Co-elution of closely related isomers is a common challenge in HPLC. Here’s a troubleshooting workflow to improve your separation:

HPLC_Troubleshooting start Single Broad Peak step1 Decrease Gradient Steepness Switch to Isocratic Elution start->step1 step2 Modify Mobile Phase Change Organic Modifier (e.g., ACN to MeOH) Adjust pH step1->step2 step3 Change Stationary Phase e.g., C18 to Phenyl-Hexyl or Cyano step2->step3 step4 Lower Temperature To potentially slow down on-column interconversion step3->step4 end Resolved Peaks step4->end

Caption: HPLC troubleshooting workflow for isomer separation.

  • Expertise in Action: Start with the simplest modifications. Reducing the gradient steepness or switching to an isocratic method gives the isomers more time to interact with the stationary phase, often improving resolution. If that fails, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. The choice of stationary phase is also critical; a phenyl-hexyl or cyano column may offer different π-π or dipole-dipole interactions that can resolve the isomers.

Question 5: My peak shapes are poor (tailing or fronting). How can I improve them?

Answer: Poor peak shape can be due to several factors, including column overload, secondary interactions, or issues with the mobile phase.

  • For Tailing Peaks:

    • Reduce Sample Concentration: You may be overloading the column.

    • Check Mobile Phase pH: If your compound is ionizable, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionic form.

    • Consider Secondary Interactions: The dimethylamino group can interact with residual silanols on the silica support. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this.

  • For Fronting Peaks:

    • Lower Injection Volume or Concentration: This is a classic sign of overloading the column.

    • Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion.

Mass Spectrometry (MS)

Question 6: Will I see different mass-to-charge ratios (m/z) for the E and Z isomers in my mass spectrum?

Answer: No, since the E and Z isomers have the same molecular formula, they will have the same molecular weight and thus the same m/z for their molecular ions.

Question 7: Can I distinguish the isomers using mass spectrometry?

Answer: While the molecular ions will be the same, it is sometimes possible to distinguish isomers based on their fragmentation patterns in tandem MS (MS/MS) experiments.

  • Mechanism: The different spatial arrangements of the isomers can lead to different stabilities of the fragment ions or favor different fragmentation pathways upon collision-induced dissociation (CID). This can result in different relative abundances of the fragment ions. For enaminones, common fragmentation pathways involve cleavage of the dimethylamino group and fragmentation of the propenone backbone.[4]

  • Self-Validating System: To use MS/MS for isomer differentiation, you must first have pure samples of each isomer (separated by a technique like HPLC) to establish their characteristic fragmentation patterns. These reference spectra can then be used to identify the isomers in a mixture.

Table 2: Expected Mass Spectrometry Data

IonFormulaExpected m/zNotes
[M+H]⁺ C₁₁H₁₃ClNO⁺210.07For ³⁵Cl isotope.
[M+H]⁺ C₁₁H₁₃³⁷ClNO⁺212.07For ³⁷Cl isotope, expect ~1/3 the intensity of the ³⁵Cl peak.
Fragment [M+H - (CH₃)₂N]⁺166.04Loss of the dimethylamino group.
Fragment [Cl-C₆H₄-CO]⁺139.00Acylium ion fragment.

Experimental Protocols

Protocol 1: NMR Analysis for Isomer Identification and Quantification
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer of at least 400 MHz.

    • Acquire a standard 1D proton spectrum.

    • For accurate quantification, use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest.

  • Data Analysis:

    • Integrate the signals corresponding to the vinylic protons for both isomers.

    • Calculate the isomeric ratio from the integral values.

    • Measure the coupling constant (J) for the vinylic protons to assign the E and Z configurations.

  • 2D NOESY/EXSY (if exchange is suspected):

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for your molecule's size (for small molecules, ~0.5-1.0 s).[5]

    • Look for cross-peaks between the signals of the two isomers that have the same phase as the diagonal peaks.

Protocol 2: HPLC Method for Isomer Separation
  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as a starting point. If resolution is poor, switch to a Phenyl-Hexyl column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start with a shallow gradient, for example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine from a UV scan of the compound).

  • Column Temperature: 30 °C.

References

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. Available at: [Link]

  • Al-Showiman, S. S., et al. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. The Scientific World Journal. Available at: [Link]

  • Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Khan, I. A., & Ali, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NOESY and EXSY. Chemistry Department. Available at: [Link]

  • Gawande, N. G., & Shingare, M. S. (2014). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Technology. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. Available at: [Link]

Sources

Troubleshooting

Scalable synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one for industrial applications

Welcome to the technical support center for the scalable synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals engag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of this versatile chemical intermediate. Here, you will find in-depth protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis campaign.

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its robust and scalable synthesis is therefore of significant interest. The most common and industrially viable method for its preparation is the condensation of 4-chloroacetophenone with an aminal of dimethylformamide, typically dimethylformamide dimethyl acetal (DMF-DMA).

Scalable Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, optimized for industrial applications.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 4-Chloroacetophenone 4-Chloroacetophenone Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one 4-Chloroacetophenone->Product Toluene, Δ DMF_DMA Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Product Methanol Methanol

Caption: Reaction scheme for the synthesis of the target enaminone.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
4-Chloroacetophenone99-91-2154.59 g/mol ≥98%Ensure dryness before use.
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol ≥97%Moisture sensitive. Handle under inert atmosphere.
Toluene108-88-392.14 g/mol AnhydrousIndustrial grade, dried.
Ethanol64-17-546.07 g/mol 95% or absoluteFor recrystallization.
n-Hexane110-54-386.18 g/mol Technical gradeFor recrystallization and washing.
Step-by-Step Procedure
  • Reactor Setup: In a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-chloroacetophenone (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (5-10 volumes relative to 4-chloroacetophenone). Begin stirring to ensure the starting material is fully dissolved.

  • Reagent Addition: Under a nitrogen atmosphere, add dimethylformamide dimethyl acetal (1.1-1.5 eq) to the reactor. The addition can be done in one portion at ambient temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-chloroacetophenone is complete[1].

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove toluene and excess DMF-DMA. This will typically yield a crude oil or solid.

  • Purification by Recrystallization:

    • To the crude product, add a minimal amount of hot ethanol to dissolve the material completely.

    • Slowly add water or n-hexane as an anti-solvent until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold ethanol/water or ethanol/hexane mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF-DMA in this reaction?

A1: DMF-DMA serves as a source of the dimethylaminomethylene group (-CH=N(CH3)2). It reacts with the active methylene group of the 4-chloroacetophenone to form the enaminone structure.

Q2: Why is an excess of DMF-DMA used?

A2: A slight to moderate excess of DMF-DMA is often used to ensure the complete conversion of the 4-chloroacetophenone, helping to drive the reaction to completion.

Q3: Can other solvents be used for this reaction?

A3: Yes, other high-boiling aromatic hydrocarbons like xylene can be used[2]. In some cases, the reaction can also be performed neat (without solvent), which can be a more atom-economical and greener approach, although this may require more careful temperature control on a large scale.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by TLC on silica gel plates, using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 4-chloroacetophenone spot and the appearance of the more polar product spot indicates the reaction is progressing. For more quantitative analysis in an industrial setting, HPLC or GC are recommended.

Q5: What is the expected yield of this synthesis?

A5: With proper execution and purification, yields of 85% or higher can be expected on a laboratory scale. On an industrial scale, yields may vary depending on the efficiency of the work-up and purification, but should still be in a similar range.

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered Low_Yield Low or No Product Yield Start->Low_Yield Purity_Issues Product Purity is Low Start->Purity_Issues Scale_Up_Problems Issues During Scale-Up Start->Scale_Up_Problems Check_Reagents Check_Reagents Low_Yield->Check_Reagents Impurity_Profile Impurity_Profile Purity_Issues->Impurity_Profile Exotherm Exotherm Scale_Up_Problems->Exotherm Isolation_Issues Difficulty with product isolation? - Optimize recrystallization solvent system and cooling profile. - Ensure efficient filtration and washing of the product cake. Scale_Up_Problems->Isolation_Issues No Reagent_Quality Verify purity and dryness of 4-chloroacetophenone and DMF-DMA. Moisture can inhibit the reaction. Check_Reagents->Reagent_Quality Yes Reaction_Conditions Check reaction temperature and time. Ensure adequate reflux and sufficient reaction duration. Check_Reagents->Reaction_Conditions No Unreacted_SM Unreacted 4-chloroacetophenone detected. - Increase reaction time or temperature. - Increase equivalents of DMF-DMA. Impurity_Profile->Unreacted_SM Starting Material Side_Products Formation of byproducts. - Lower reaction temperature to minimize side reactions. - Optimize purification, consider reslurrying or second recrystallization. Impurity_Profile->Side_Products Unknown Peaks Dienaminone Possible formation of 1,5-bis(dimethylamino)-2-(4-chlorophenyl)penta-1,4-dien-3-one from reaction with excess DMF-DMA. - Use a smaller excess of DMF-DMA. Side_Products->Dienaminone Mixing Ensure efficient stirring to maintain homogeneity and uniform heat distribution. Exotherm->Mixing Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Formation

  • Possible Cause: Incomplete reaction.

    • Solution: Verify the reaction has gone to completion using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the reaction temperature.

  • Possible Cause: Poor quality of reagents.

    • Solution: Ensure that the 4-chloroacetophenone is of high purity and dry. DMF-DMA is moisture-sensitive; use a fresh bottle or ensure it has been stored properly under an inert atmosphere.

  • Possible Cause: Inefficient removal of methanol byproduct.

    • Solution: Ensure the reflux is efficient to drive the reaction forward by removing the methanol formed during the reaction. In some setups, a Dean-Stark trap can be used, although this is not typically necessary.

Problem: Product is Oily and Does Not Solidify

  • Possible Cause: Presence of residual solvent or impurities.

    • Solution: Ensure that toluene and other volatile impurities are thoroughly removed under vacuum. If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch.

  • Possible Cause: Incorrect solvent system for crystallization.

    • Solution: Experiment with different solvent/anti-solvent systems for recrystallization. Good candidates include ethanol/water, isopropanol/water, or ethyl acetate/hexane.

Problem: Product Purity is Low After Recrystallization

  • Possible Cause: Inefficient recrystallization.

    • Solution: Ensure that the minimum amount of hot solvent is used to dissolve the crude product. Cooling the solution too quickly can trap impurities. Allow for slow cooling to room temperature before cooling in an ice bath. A second recrystallization may be necessary.

  • Possible Cause: Formation of thermally induced side products.

    • Solution: Prolonged heating at high temperatures can sometimes lead to the formation of byproducts. Consider running the reaction at the lowest effective temperature and for the minimum time required for complete conversion.

Problem: Color of the Final Product is Off-White or Yellow

  • Possible Cause: Presence of colored impurities.

    • Solution: A charcoal treatment of the hot solution before recrystallization can help to remove colored impurities. However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.

Safety and Handling

  • 4-Chloroacetophenone: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. It is also moisture-sensitive and should be handled under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. Known to have reproductive toxicity. Handle in a well-ventilated area, preferably in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For industrial-scale operations, a thorough process safety review should be conducted to address potential hazards associated with large quantities of flammable and reactive materials.

Analytical Methods for Quality Control

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v)

    • Visualization: UV light (254 nm)

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: UV at a wavelength where the product has strong absorbance (e.g., around 320 nm).

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17).

    • Injector and Detector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient (e.g., starting at 100 °C and ramping to 250 °C) is usually required to separate starting materials, product, and any high-boiling impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are invaluable for structural confirmation and purity assessment of the final product.

By following the protocols and guidance provided in this technical support center, researchers and production chemists can confidently and efficiently scale up the synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one for their industrial applications.

References

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gawande, M. B., & Shelke, P. B. (2010). Magnetite-supported sulfonic acid: a retrievable catalyst for the synthesis of enaminones, β-enamino esters and β-enamino amides. Green Chemistry, 12(10), 1750-1755. [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2016). Oriental Journal of Chemistry, 32(5), 2535-2543. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Methodologies and Mechanistic Insights

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a valuable enaminone intermediate in organic synthesis, serving as a versatile building block for the construction of various heterocyclic compounds with potent...

Author: BenchChem Technical Support Team. Date: February 2026

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a valuable enaminone intermediate in organic synthesis, serving as a versatile building block for the construction of various heterocyclic compounds with potential applications in medicinal chemistry.[1] The efficiency of its synthesis is paramount for downstream applications. This guide provides a comparative analysis of prominent synthetic methodologies for this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enaminones, such as (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, typically involves the reaction of a ketone containing an α-methyl or methylene group with a formylating agent that also provides the dimethylamino moiety. The choice of methodology impacts reaction efficiency, yield, purity, and environmental footprint. This guide will focus on three primary and effective approaches:

  • Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A widely used and reliable method.

  • Reaction with Bredereck's Reagent: A more potent aminomethylenating agent offering potentially higher reactivity.

  • Microwave-Assisted Synthesis: A green and efficient alternative that can significantly reduce reaction times.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision based on factors such as substrate availability, desired yield and purity, reaction time, and equipment availability. The following table summarizes the key performance indicators for the discussed methodologies.

MethodologyKey ReagentsTypical Reaction TimeTypical TemperatureReported YieldKey AdvantagesKey Disadvantages
Reaction with DMF-DMA 4-chloroacetophenone, DMF-DMA3 hours110 °C~85%[2]Readily available reagents, good yields.Requires elevated temperatures and solvent.
Reaction with Bredereck's Reagent 4-chloroacetophenone, Bredereck's ReagentShorter than DMF-DMA (estimated)Room temp. to moderate heatingHigh (expected)High reactivity, potentially milder conditions.Reagent is moisture-sensitive and more expensive.
Microwave-Assisted Synthesis 4-chloroacetophenone, DMF-DMA5-10 minutesElevated (in sealed vessel)High (expected)Drastically reduced reaction times, often solvent-free.[3]Requires specialized microwave reactor.

In-Depth Discussion of Synthetic Pathways

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is a classical and highly effective method for the synthesis of enaminones from methyl ketones.[4] The reaction proceeds through the initial formation of an enolate from 4-chloroacetophenone, which then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the desired enaminone.

The reaction is initiated by the enolization of 4-chloroacetophenone, which is in equilibrium with its enol form. The enol then acts as a nucleophile, attacking the acetal carbon of DMF-DMA. This is followed by the elimination of a methoxy group, facilitated by the formation of a resonance-stabilized intermediate. A second elimination of methanol results in the final product.

DMFDMA_Mechanism 4-chloroacetophenone 4-chloroacetophenone Intermediate Tetrahedral Intermediate 4-chloroacetophenone->Intermediate Nucleophilic Attack DMF-DMA DMF-DMA DMF-DMA->Intermediate Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Intermediate->Product Elimination Methanol 2 x Methanol Intermediate->Methanol

Caption: Reaction pathway for the synthesis using DMF-DMA.

The following protocol is adapted from a similar synthesis of a fluoro-substituted analog.[2]

  • To a 50 mL round-bottom flask, add 4-chloroacetophenone (5 mmol) and N,N-dimethylformamide dimethyl acetal (5 mmol).

  • Add toluene (10 mL) as a solvent.

  • Heat the reaction mixture to 110 °C with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) as the eluent to afford the pure product.

Reaction with Bredereck's Reagent

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a more powerful aminomethylenating agent than DMF-DMA.[5] Its higher reactivity stems from the in situ generation of a highly basic tert-butoxide anion upon thermal decomposition, which facilitates the deprotonation of the methyl ketone.[6]

The key difference lies in the initial dissociation of Bredereck's reagent, which generates a tert-butoxide anion and a formamidinium ion. The strong basicity of the tert-butoxide ensures efficient deprotonation of the starting ketone, leading to a higher concentration of the reactive enolate. This can lead to faster reactions and potentially higher yields, even at lower temperatures.[6]

Bredereck_Mechanism 4-chloroacetophenone 4-chloroacetophenone Enolate Enolate 4-chloroacetophenone->Enolate Deprotonation Bredereck's_Reagent Bredereck's Reagent Formamidinium_Ion Formamidinium Ion Bredereck's_Reagent->Formamidinium_Ion Dissociation tBuOH tert-Butanol Bredereck's_Reagent->tBuOH Adduct Adduct Enolate->Adduct Nucleophilic Attack Formamidinium_Ion->Adduct Product (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Adduct->Product Elimination Dimethylamine Dimethylamine Adduct->Dimethylamine

Caption: Proposed reaction pathway using Bredereck's Reagent.

While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure can be proposed based on the known reactivity of Bredereck's reagent.[7]

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroacetophenone (3 mmol) in a suitable anhydrous solvent such as N,N-dimethylformamide (2 mL).

  • Slowly add Bredereck's reagent (4.5 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure enaminone.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. For the synthesis of enaminones, microwave irradiation can be applied to the reaction of a methyl ketone with DMF-DMA, often under solvent-free conditions.[3]

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements.

Microwave_Workflow Reactants 4-chloroacetophenone + DMF-DMA MW_Reactor Microwave Reactor Reactants->MW_Reactor Reaction Rapid Heating (5-10 min) MW_Reactor->Reaction Workup Cooling & Purification Reaction->Workup Product High-Purity Product Workup->Product

Caption: Workflow for microwave-assisted synthesis.

The following is a representative protocol for the microwave-assisted synthesis of the target enaminone.

  • In a microwave-safe reaction vessel, combine 4-chloroacetophenone (1 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150 °C) for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting product can often be of high purity. If necessary, purify further by recrystallization from a suitable solvent like ethanol.

Conclusion

The synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be achieved through several effective methodologies. The reaction with DMF-DMA offers a reliable and high-yielding route with readily available starting materials. For enhanced reactivity and potentially milder conditions, Bredereck's reagent presents a powerful alternative, albeit at a higher cost and with greater sensitivity to moisture. For laboratories equipped with the necessary instrumentation, microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach. The choice of the optimal method will depend on the specific requirements of the research, including scale, time constraints, and available resources.

References

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Retrieved January 23, 2026 from [Link].

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 17(7), 8142–8156. [Link]

  • Deng, G., Chen, W., & Chen, J. (2011). (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Edelmann, F. T. (2021). Could you help me with the mechanism of this reaction?. ResearchGate. [Link]

  • Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. [Link]

  • Kantlehner, W. (2007). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. (2020). Chemical Communications. [Link]

  • Beecham Group PLC. (1981). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process (European Patent No. EP0022310A2).
  • UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. [Link]

  • Reddit. (2023). r/chemistry - Synthesise (E)-1-(4-chlorophenyl)-3-(p-tolyl)prop-2-en-1-one during my University lesson, one of my classmate claimed this chemical is eadible and he even tasted it. [Link]

  • Evano, G., & Theeramounthiran, N. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. [Link]

  • Al-Zaydi, K. M. (2014). Some reactions of DMF-DMA reagent with methylene groups. ResearchGate. [Link]

  • Shanghai Chuangshuo Pharmaceutical Technology Co Ltd. (2019). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone (Chinese Patent No. CN110590517A).
  • Braibante, M. E. F., Braibante, H. T. S., & Rosso, G. B. (2004). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2004(5), 225-232. [Link]

  • Method for synthesizing 2,3í»-dichloroacetophenone. (n.d.). Eureka | Patsnap. [Link]

  • Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. [Link]

  • D-Pharm Ltd. (1999). Synthesis of an acid addition salt of delta-aminolevulinic acid from 5-bromo levulinic acid esters (U.S. Patent No. US5907058A).
  • Nakayama, J., Takahashi, K., & Sugihara, Y. (2005). Abnormally mild synthesis of bis(dithiolo)pyrroles from 2,5-dimethylpyrroles. Organic Letters, 7(25), 5725–5727. [Link]

  • Oakwood Chemical. (n.d.). (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, min 98%, 1 gram. [Link]

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Comparative

A Comparative Guide to the Catalytic Activity of Chiral Enaminone Derivatives in Asymmetric Synthesis

For researchers and professionals in drug development and organic synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Asymmetric organocatalysis has emerged as a powerful third pilla...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Asymmetric organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis, offering metal-free conditions and unique activation modes.[1] Within this domain, enaminones—structurally versatile molecules possessing both nucleophilic and electrophilic characteristics—have garnered significant attention not only as synthetic intermediates but also as sophisticated chiral catalysts.[2][3]

This guide provides an in-depth evaluation of the catalytic activity of various enaminone derivatives, focusing on their application as bifunctional organocatalysts. We will dissect the structure-activity relationships that govern their performance, provide validated experimental protocols for their application, and elucidate the mechanistic principles that underpin their catalytic power.

The Enaminone Scaffold: A Platform for Bifunctional Catalysis

Enaminones are α,β-unsaturated amino ketones or esters. Their catalytic prowess, particularly in asymmetric synthesis, stems from the strategic incorporation of a chiral amine moiety and a hydrogen-bond-donating group. This design creates a bifunctional catalyst capable of simultaneously activating both the nucleophile and the electrophile in a reaction.[4]

The general mechanism involves the reaction of the chiral amine portion of the catalyst with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.[5] Concurrently, the enaminone's N-H group can act as a hydrogen-bond donor, coordinating to and activating the electrophile (e.g., a nitroalkene), thereby orienting it for a stereocontrolled attack by the enamine.[2] This dual activation within a single molecule is the key to achieving high levels of stereoselectivity.

Below is a generalized structure of the chiral bifunctional enaminone catalysts discussed in this guide, which are derived from the Cinchona alkaloid, (S)-quininamine.

Caption: General structure of bifunctional enaminone organocatalysts.

Comparative Performance in the Asymmetric Michael Addition

To objectively evaluate the catalytic efficacy of different enaminone derivatives, we will focus on a benchmark reaction: the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is a powerful tool for forming carbon-carbon bonds and creating stereocenters. The performance of a series of catalysts, varying in the electronic and steric properties of the 'R' group on the enaminone scaffold, has been systematically evaluated.[1]

Experimental Data Summary

The following table summarizes the performance of various (S)-quininamine-derived enaminone catalysts in the model reaction. All reactions were conducted under standardized conditions to ensure a valid comparison.

Catalyst IDR GroupYield (%)[1]Enantiomeric Excess (ee, %)[1]
Cat-1 Phenyl (Ph)9865 (S)
Cat-2 4-Nitrophenyl (4-NO₂-Ph)9972 (S)
Cat-3 4-Methoxyphenyl (4-MeO-Ph)9558 (S)
Cat-4 2-Naphthyl9768 (S)
Cat-5 Methyl (Me)9155 (S)
Cat-6 tert-Butyl (tBu)8545 (S)
Analysis of Structure-Activity Relationship (SAR)

The data reveals critical insights into the catalyst design:

  • Electronic Effects: A clear trend is observed with electronically varied aromatic 'R' groups. The catalyst bearing an electron-withdrawing nitro group (Cat-2 ) delivered the highest enantioselectivity (72% ee).[1] This suggests that increasing the acidity of the enaminone N-H proton enhances its hydrogen-bonding capability, leading to a more ordered and tightly bound transition state, which in turn improves stereochemical communication. Conversely, the electron-donating methoxy group (Cat-3 ) resulted in lower enantioselectivity (58% ee) compared to the unsubstituted phenyl group (Cat-1 , 65% ee).[1]

  • Steric Effects: The steric bulk of the 'R' group also plays a crucial role. The sterically demanding tert-butyl group (Cat-6 ) provided the lowest yield and enantioselectivity (85% and 45% ee, respectively).[1] This is likely due to unfavorable steric hindrance in the transition state, which disrupts the optimal orientation of the reacting partners. The less bulky methyl group (Cat-5 ) performed better, and aromatic groups generally provided a good balance of steric and electronic properties.[1]

This comparative analysis underscores a key principle in catalyst design: the optimal catalyst achieves a fine balance between electronic activation and steric accessibility. For this specific Michael addition, an electron-deficient aromatic ring on the enaminone moiety is most effective.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle for the enaminone-catalyzed Michael addition proceeds through a dual-activation pathway. Understanding this mechanism is fundamental to rationalizing the experimental outcomes and designing future catalysts.

G Cat Chiral Enaminone Catalyst Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone - H₂O Ketone Acetylacetone (Nucleophile) Ketone->Enamine TS Ternary Transition State (H-Bonding Activation) Enamine->TS Nucleophilic Attack Nitroalkene trans-β-Nitrostyrene (Electrophile) Nitroalkene->TS H-Bond Activation by Catalyst N-H Adduct Iminium Adduct TS->Adduct C-C Bond Formation Hydrolysis Hydrolysis Adduct->Hydrolysis + H₂O Hydrolysis->Cat Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Causality Explained:

  • Enamine Formation: The cycle begins with the condensation of the catalyst's tertiary amine with acetylacetone to form a chiral enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) of the acetylacetone, making it a more potent nucleophile than its enolate form.[5]

  • Dual Activation in Transition State: The catalyst's enaminone N-H group forms a hydrogen bond with one of the oxygen atoms of the nitro group on the trans-β-nitrostyrene.[2] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene, making it more electrophilic. Simultaneously, the chiral scaffold of the catalyst directs the enamine to attack one of the two prochiral faces of the nitroalkene, establishing the stereochemistry of the new C-C bond.[1]

  • Hydrolysis and Regeneration: After the C-C bond is formed, the resulting iminium adduct is hydrolyzed by trace water in the solvent to release the final chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[5]

Experimental Protocols: A Self-Validating Workflow

Adherence to a meticulous and validated protocol is paramount for reproducibility. The following section details the procedure for evaluating the enaminone catalysts in the asymmetric Michael addition.

Catalyst Synthesis: Transamination

The enaminone catalysts are synthesized via a straightforward transamination reaction from commercially available starting materials.[1]

G Start Mix (S)-quininamine and N,N-dimethyl enaminone (1:1 ratio) in Toluene React Reflux at 110°C (24-48 hours) Start->React Monitor Monitor reaction by TLC for disappearance of starting material React->Monitor Workup Cool to RT Evaporate Toluene Monitor->Workup Reaction Complete Purify Purify by column chromatography (Silica gel) Workup->Purify Product Isolate Pure Enaminone Catalyst Purify->Product

Caption: Workflow for the synthesis of enaminone catalysts.

General Procedure for the Catalytic Asymmetric Michael Addition

This protocol is designed to be self-validating by including precise measurements and checkpoints.

Materials:

  • Enaminone Organocatalyst (e.g., Cat-2 , 0.02 mmol, 10 mol%)

  • trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)

  • Acetylacetone (0.4 mmol, 2.0 equiv)

  • Toluene (anhydrous, 0.4 mL)

  • 4Å Molecular Sieves (optional, for rigorous drying)

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Step-by-Step Protocol:

  • Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the enaminone organocatalyst (10 mol%).

    • Causality: Using a precise catalyst loading is crucial. Too little may result in slow or incomplete conversion, while too much is uneconomical and can sometimes lead to side reactions.

  • Reaction Setup: Place the vial under an inert atmosphere. Add anhydrous toluene (0.4 mL) to dissolve the catalyst.

    • Causality: Toluene is chosen as the solvent for its ability to dissolve the reactants and its relative non-coordinating nature, which prevents interference with the crucial hydrogen-bonding interactions. An inert atmosphere prevents potential oxidative side reactions.

  • Addition of Reactants: Add trans-β-nitrostyrene (1.0 equiv) to the solution, followed by acetylacetone (2.0 equiv).

    • Causality: Acetylacetone is added in excess to ensure it acts as the nucleophile donor and to push the reaction equilibrium towards the product side.

  • Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) for the specified time (typically 24-72 hours, depending on the catalyst).

    • Causality: Room temperature is often sufficient for these reactions, balancing reaction rate with selectivity. Higher temperatures can decrease enantioselectivity by allowing access to higher-energy, less-ordered transition states.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, preventing premature workup or unnecessarily long reaction times.

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to isolate the pure Michael adduct.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

    • Trustworthiness: Chiral HPLC is the standard, authoritative method for quantifying the enantiomeric purity of the product, providing a definitive measure of the catalyst's effectiveness.

Conclusion and Outlook

This guide demonstrates that chiral enaminone derivatives are highly effective bifunctional organocatalysts for asymmetric synthesis. Through a systematic comparison, we have established a clear structure-activity relationship where electron-withdrawing groups on the enaminone backbone enhance catalytic performance in the Michael addition, likely by strengthening the crucial hydrogen-bond activation of the electrophile.

The provided experimental protocols offer a robust and validated methodology for researchers to employ and evaluate these catalysts in their own work. The underlying mechanistic principles, rooted in dual activation via enamine and hydrogen-bonding interactions, provide a rational basis for understanding their function and for the future design of next-generation catalysts with even greater efficiency and selectivity. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the strategic application of tunable catalysts like these enaminone derivatives will undoubtedly play a pivotal role.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Pirc, S., Bevk, D., & Grošelj, U. (2023). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 28(1), 382. [Link]

  • Berkessel, A., & Gröger, H. (2005).
  • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: Stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]

  • Nobel Prize Outreach AB. (2021). The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043.
  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716.
  • Connon, S. J. (2006). Organocatalysis: Asymmetric synthesis goes green.
  • Dondoni, A., & Massi, A. (2006). Asymmetric organocatalysis: from infancy to adolescence.
  • Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331.
  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463-8480. [Link]

  • Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 1535–1543. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the enaminone scaffold represents a privileged structure, serving as a versatile building block for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the enaminone scaffold represents a privileged structure, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the lead compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. We will explore how subtle modifications to this core structure can profoundly influence its therapeutic potential, with a focus on anticancer and antimicrobial activities. This analysis is supported by experimental data from various studies, offering a comprehensive overview for researchers engaged in the design and development of novel therapeutic agents.

The Core Moiety: (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The parent compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, possesses a unique electronic and structural framework. The α,β-unsaturated ketone system, a key feature of chalcones and their aza-analogs, the enaminones, is crucial for its biological activity. The presence of a 4-chlorophenyl group on the carbonyl side and a dimethylamino group on the β-carbon establishes a push-pull electronic system that influences the molecule's reactivity and interaction with biological targets.

Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and its Derivatives

The synthesis of the lead compound and its analogs is typically achieved through straightforward and efficient methods. A common approach involves the condensation reaction between a substituted acetophenone and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is often carried out under thermal conditions and provides good yields of the desired enaminone.

Alternatively, derivatives can be synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde, followed by reaction with a secondary amine to introduce the amino group at the β-position.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes the synthesis of a derivative where the dimethylamino group is replaced by a piperazinyl moiety, a common modification to enhance biological activity.

Synthesis of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [1]

  • Step 1: Acyl Chloride Formation. To a stirred solution of (E)-3-(4-chlorophenyl)acrylic acid (4.4 mmol) in dichloromethane (15 mL), add thionyl chloride (2 mL) and a catalytic amount of piperidine (1 drop) at room temperature.

  • Stir the reaction mixture at ambient temperature for 6 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Step 2: Amidation. Dissolve the crude acyl chloride in acetone (15 mL).

  • In a separate flask, prepare a solution of 1-[bis(4-methoxyphenyl)methyl]piperazine (6 mmol) and triethylamine (5 mL) in dichloromethane (30 mL).

  • Add the acyl chloride solution to the piperazine solution and stir the mixture for 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Step 3: Purification. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (2:1 v/v) as the eluent to afford the target compound as a white solid.

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting a carboxylic acid to a more reactive acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion. Silica gel chromatography is a robust technique for purifying organic compounds based on their polarity.

Comparative Biological Activity of Derivatives

The biological activity of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. The following sections compare the anticancer and antimicrobial activities of various derivatives, with supporting experimental data.

Anticancer Activity

Enaminone derivatives have shown significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Comparative in vitro Cytotoxicity of Enaminone and Related Derivatives

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on Amino Group)Cell LineIC50 (µM)Reference
Lead Compound 4-Cl-N(CH₃)₂---
Derivative A4-Cl-N(CH₂)₄CH₂MCF-74.14[2]
Derivative B3,4-diCl-N(CH₂)₄CH₂C263.05[2]
Derivative C2,4-diCl-N(CH₂)₄CH₂C261.71[2]
Derivative D4-ClBenzofuran-linkedMCF-73.65 (hypoxia)[3]

Data presented is a compilation from different studies for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring generally enhances cytotoxic activity. Dichloro-substituted derivatives (Compounds B and C) show increased potency compared to the mono-chloro analog (Derivative A)[2]. This suggests that increased electrophilicity of the α,β-unsaturated system may be favorable for interaction with nucleophilic residues in target proteins.

  • Modification of the Amino Group: Replacing the dimethylamino group with a cyclic amine like pyrrolidine (as in Derivatives A, B, and C) appears to be a favorable modification for anticancer activity[2]. This may be due to improved binding affinity or altered pharmacokinetic properties.

  • Complex Heterocyclic Moieties: The incorporation of a benzofuran moiety linked to the enaminone core (Derivative D) leads to potent activity, especially under hypoxic conditions, suggesting a potential for targeting the tumor microenvironment[3].

Antimicrobial Activity

Enaminone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Comparative in vitro Antimicrobial Activity of Enaminone Derivatives

Compound IDModificationOrganismMIC (µg/mL)Reference
Enaminone-Pyrazole 1Pyrazole moietyStaphylococcus aureus4.12[4]
Enaminone-Pyrazole 1Bacillus subtilis4.12[4]
Enaminone-Thiazole 2Thiazole moietyCandida albicans-[5]
Enaminone-Thiazole 2Candida parapsilosis1.23[5]

Data presented is a compilation from different studies for comparative purposes.

Structure-Activity Relationship Insights:

  • Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as pyrazole and thiazole, through modification of the enaminone backbone can lead to potent antimicrobial agents[4][5].

  • Gram-Positive vs. Gram-Negative Activity: Some enaminone-derived pyrazoles exhibit significant activity against Gram-positive bacteria like S. aureus and B. subtilis[4].

  • Antifungal Potential: Thiazole-containing enaminone derivatives have shown promising antifungal activity, particularly against Candida species[5].

Mechanism of Action: Targeting Key Cellular Pathways

The diverse biological activities of these enaminone derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Several studies have pointed towards the inhibition of key kinase pathways as a primary mechanism of anticancer action for enaminone derivatives.

  • MAPK and Akt Pathway Inhibition: Certain prop-2-en-1-one derivatives have been shown to inhibit neutrophilic inflammation by modulating the MAPK and Akt signaling pathways[6]. These pathways are also crucial for cancer cell proliferation and survival, making them attractive targets for anticancer drug development.

MAPK_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enaminone (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives MEK MEK Enaminone->MEK Inhibition AKT AKT Enaminone->AKT Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K->AKT AKT->Proliferation

Fig. 1: Simplified diagram of MAPK and AKT pathway inhibition.
  • VEGFR-2 and Carbonic Anhydrase IX (CA IX) Inhibition: Some enaminone-linked benzofuran derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX)[3][7]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. CA IX is an enzyme overexpressed in many tumors that helps to regulate intracellular pH, promoting tumor cell survival in the acidic tumor microenvironment.

VEGFR2_CAIX_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Enaminone (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives VEGFR2 VEGFR-2 Enaminone->VEGFR2 Inhibition CAIX CA IX Enaminone->CAIX Inhibition VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis pH_regulation pH Regulation (Tumor Survival) CAIX->pH_regulation

Fig. 2: Dual inhibition of VEGFR-2 and CA IX signaling.

Experimental Protocols for Key Biological Assays

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds (e.g., 0, 2.5, 5, and 10 µg/mL) in triplicate and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Fixation: After 48 hours, fix the cells by adding 50 µL of 25% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell survival versus drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol (based on a commercial kit format): [7][8]

  • Prepare Reagents: Thaw and prepare the VEGFR-2 enzyme, kinase assay buffer, ATP, and substrate solution according to the manufacturer's instructions.

  • Set up Reaction: In a 96-well plate, add the test compound at various concentrations, followed by the diluted VEGFR-2 enzyme.

  • Initiate Reaction: Add the ATP and substrate solution to each well to initiate the kinase reaction. Incubate at 30°C for the recommended time (e.g., 40 minutes).

  • Detect ATP Depletion: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of CA IX.

Protocol (Spectrophotometric Assay): [9]

  • Enzyme and Substrate Preparation: Prepare a solution of purified human CA IX enzyme and a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA IX enzyme solution.

  • Initiate Reaction: Add the p-NPA solution to each well to start the reaction. The hydrolysis of p-NPA by CA IX produces p-nitrophenol, which is a colored product.

  • Measure Absorbance: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each compound concentration. Determine the percent inhibition and calculate the IC50 value.

Conclusion and Future Directions

The (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one scaffold serves as a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to the phenyl ring and the amino group can significantly enhance both anticancer and antimicrobial activities. The multifaceted mechanism of action, involving the inhibition of key signaling pathways like MAPK, Akt, VEGFR-2, and CA IX, highlights the potential of these compounds to address complex diseases such as cancer.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives with diverse substitutions to build a more comprehensive QSAR model. This will enable the rational design of next-generation enaminone-based drugs with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of their potential in combination therapies is also warranted to overcome drug resistance and enhance therapeutic outcomes.

References

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 67-71.
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 53(5), 1537-1546.
  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2020). Molecules, 25(21), 5089.
  • Chen, A., et al. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • El-Gamal, M. I., et al. (2020). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 198, 112366.
  • Abdel-Gawad, N. M., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry, 13(1), 108-124.
  • Singh, A. K., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3263.
  • Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitiz
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2019). Scientific Reports, 9(1), 1-12.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2023). International Journal of Molecular Sciences, 24(5), 4589.
  • Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. (2022). Pharmaceuticals, 15(10), 1214.
  • Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. (2019). Molecules, 24(18), 3298.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 130242.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Journal of the Iranian Chemical Society, 20(10), 2685-2703.
  • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. (2019). Oncotarget, 10(4), 479-494.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2479.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega, 8(3), 3787-3800.

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Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Chalcone Structures

For researchers and professionals in drug discovery and materials science, the chalcone scaffold is a cornerstone of synthesis programs. These α,β-unsaturated ketones are not only valuable as synthetic intermediates for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and materials science, the chalcone scaffold is a cornerstone of synthesis programs. These α,β-unsaturated ketones are not only valuable as synthetic intermediates for flavonoids and other heterocyclic compounds but also possess a remarkable breadth of biological activities.[1][2][3] The precise structural characterization of newly synthesized chalcone analogues is paramount, as subtle changes in their molecular architecture can dramatically alter their physicochemical properties and biological efficacy. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous elucidation and comparison of similar chalcone structures.

Instead of a generic overview, we will dissect the spectroscopic nuances of three closely related, representative chalcones. This comparative approach, grounded in experimental data, will illuminate how minor chemical modifications manifest in their respective spectra, providing a robust framework for structural validation.

Our Comparative Cohort:

To illustrate the analytical workflow, we will compare the following three chalcone structures:

  • Chalcone 1 (C1): The parent compound, (E)-1,3-diphenylprop-2-en-1-one.

  • Chalcone 2 (C2): An analogue with an electron-donating group (EDG), (E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Chalcone 3 (C3): An analogue with an electron-withdrawing group (EWG), (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy is a powerful first-pass technique for analyzing chalcones. The core chalcone structure contains a highly conjugated π-electron system, encompassing the two aromatic rings and the α,β-unsaturated ketone bridge. This extended conjugation is responsible for strong absorption in the UV region.[3] The position of the maximum absorption wavelength (λmax) is exquisitely sensitive to the electronic nature of substituents on the aromatic rings. Electron-donating groups typically induce a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift in the primary π→π* transition band.[4]

Experimental Protocol: UV-Vis Absorption Analysis
  • Sample Preparation: Prepare stock solutions of each chalcone analogue (C1, C2, C3) in a spectroscopic grade solvent (e.g., ethanol or dimethylformamide) at a concentration of 1 mg/mL. From these, prepare dilute solutions (e.g., 10 µg/mL) in the same solvent.

  • Instrument Calibration: Use the pure solvent as a blank to calibrate the spectrophotometer, setting the baseline absorbance to zero across the desired wavelength range.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each chalcone solution from 200 to 500 nm.

  • Data Analysis: Identify the λmax for the principal absorption bands for each compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement p1 Prepare 1 mg/mL Stock Solutions in Ethanol p2 Create 10 µg/mL Dilute Solutions p1->p2 a1 Calibrate Spectrophotometer with Ethanol Blank p2->a1 a2 Scan Samples from 200-500 nm a1->a2 a3 Identify λmax Values a2->a3

Caption: UV-Vis Spectroscopy Experimental Workflow.

Comparative UV-Vis Data
CompoundSubstituent on Ring Bλmax (π→π) [nm]Rationale for Shift
C1 -H (Reference)~310Baseline for the unsubstituted conjugated system.
C2 -OCH₃ (EDG)~345The methoxy group donates electron density, extending the conjugation and lowering the energy gap for the π→π transition, resulting in a bathochromic shift.[4]
C3 -NO₂ (EWG)~305The nitro group withdraws electron density, slightly opposing the delocalization across the enone bridge, leading to a modest hypsochromic shift relative to C1.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

Expertise & Rationale: FTIR spectroscopy is indispensable for confirming the presence of key functional groups within the chalcone scaffold. The most diagnostic signals are the stretching vibrations of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system. The position of the C=O stretching frequency is influenced by the electronic environment; conjugation and the presence of electron-donating groups tend to lower the frequency (decrease the wavenumber) due to a decrease in the double bond character of the carbonyl.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Mix a small amount (~1-2 mg) of the solid chalcone sample with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition p1 Mix 1-2 mg Chalcone with 100-200 mg KBr p2 Grind Mixture Thoroughly p1->p2 p3 Press into Transparent Pellet p2->p3 a1 Place Pellet in FTIR Spectrometer p3->a1 a2 Record Spectrum (4000-400 cm⁻¹) a1->a2 a3 Identify Key Vibrational Frequencies a2->a3 NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition & Processing p1 Dissolve 5-10 mg Chalcone in ~0.7 mL CDCl₃ a1 Lock, Tune, and Shim Spectrometer p1->a1 a2 Acquire ¹H Spectrum (e.g., 400 MHz) a1->a2 a3 Acquire ¹³C Spectrum (e.g., 100 MHz) a1->a3 a4 Process FID (FT, Phasing, Baseline) a2->a4 a3->a4 a5 Assign Chemical Shifts & Coupling Constants a4->a5

Caption: General NMR Spectroscopy Workflow.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry (MS) provides the definitive molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide this information with exceptional accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural clues. Chalcones typically exhibit characteristic fragmentation patterns, including cleavage at the C-C bonds adjacent to the carbonyl group.

Experimental Protocol: HRMS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the chalcone (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Spectral Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis p1 Prepare 0.1 mg/mL Solution in Methanol a1 Infuse Sample into ESI Source p1->a1 a2 Acquire Spectrum in Positive Ion Mode a1->a2 a3 Determine Accurate Mass of [M+H]⁺ Ion a2->a3

Caption: High-Resolution Mass Spectrometry Workflow.

Comparative Mass Spectrometry Data
CompoundFormulaCalculated [M+H]⁺Observed [M+H]⁺
C1 C₁₅H₁₂O209.0961209.0963
C2 C₁₆H₁₄O₂239.1067239.1069
C3 C₁₅H₁₁NO₃254.0812254.0814

Integrated Spectroscopic Strategy

Expertise & Rationale: While each spectroscopic technique provides valuable pieces of the structural puzzle, their true power lies in their combined application. An integrated approach ensures a self-validating system where data from one technique corroborates the findings of another, leading to an unambiguous and definitive structural assignment. The workflow begins with rapid, lower-cost methods (FTIR, UV-Vis) to confirm the presence of the core structure and progresses to more detailed analyses (NMR, HRMS) for complete characterization.

Integrated_Workflow cluster_preliminary Initial Confirmation cluster_detailed Definitive Structure Elucidation Start Synthesized Chalcone Analogue FTIR FTIR Spectroscopy (Confirm C=O, C=C) Start->FTIR UV_Vis UV-Vis Spectroscopy (Probe Conjugation) Start->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity, Stereochemistry) FTIR->NMR UV_Vis->NMR HRMS HRMS (Confirm Molecular Formula) NMR->HRMS Conclusion Final Validated Structure HRMS->Conclusion

Caption: Integrated Workflow for Chalcone Characterization.

By systematically applying this suite of spectroscopic techniques, researchers can confidently compare and contrast newly synthesized chalcone analogues. The shifts observed in UV-Vis λmax, FTIR vibrational frequencies, and NMR chemical shifts provide a detailed electronic and structural fingerprint, directly correlating the chemical modifications to measurable physical properties. This robust analytical foundation is critical for building structure-activity relationships and advancing the development of novel chalcone-based therapeutics and materials.

References

  • Aksöz, E. (2011). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 36(4), 205-213.

  • de Oliveira, G. A. R., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(15), 4443.

  • The Royal Society of Chemistry. (2022). Synthesis of chalcone: General Procedure. Supplementary Information.

  • Mary, Y. S., & Viji, C. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13135-13151.

  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302.

  • Sipőcz, T., et al. (2018). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 56(10), 957-966.

  • Arivazhagan, M., & Subashini, R. (2013). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate.

  • Deligeorgiev, T., et al. (2009). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Journal of the University of Chemical Technology and Metallurgy, 44(2), 169-174.

  • Chem 302L. (2014). Chalcone 1H NMR Assignment. YouTube.

  • Wheeler, O. H., & Covarrubias, R. (1961). Ultraviolet Absorption Spectra of Chalcones. Identification of Chromophores. Journal of the American Chemical Society, 83(11), 2532-2535.

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Validation

The Superior Efficacy of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in Modern Heterocyclic Synthesis: A Comparative Guide

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. The choice of starting materials profoundly dictates the synthetic route's e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. The choice of starting materials profoundly dictates the synthetic route's elegance, efficiency, and overall yield. This guide provides a comprehensive efficacy comparison of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one , a versatile enaminone building block, against traditional precursors in the synthesis of medicinally relevant heterocycles such as pyrimidines, pyridines, and pyrazoles. Through a detailed analysis of reaction mechanisms, experimental data, and step-by-step protocols, we will demonstrate the superior utility of this enaminone in streamlining synthetic workflows and accessing diverse molecular architectures.

Introduction to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A Modern Synthetic Workhorse

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the class of enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This unique electronic arrangement imparts both nucleophilic and electrophilic character to the molecule, making it a highly reactive and versatile intermediate in organic synthesis.[1] The presence of the dimethylamino group provides a facile leaving group, while the enone moiety is susceptible to a variety of nucleophilic attacks and cycloaddition reactions. These characteristics make enaminones like (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one powerful precursors for a wide array of nitrogen-containing heterocycles.[2][3]

This guide will focus on a comparative analysis of this enaminone with classical building blocks in the synthesis of three key heterocyclic systems: pyrimidines, pyridines, and pyrazoles.

Pyrimidine Synthesis: A Paradigm of Efficiency

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[4] The traditional approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative, a method known as the Pinner synthesis.[5] While effective, this method can sometimes require harsh reaction conditions and may lead to mixtures of products, especially with unsymmetrical dicarbonyls.

The use of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one offers a more direct and often higher-yielding route to substituted pyrimidines. The enaminone acts as a synthetic equivalent of a 1,3-dicarbonyl, with the dimethylamino group serving as a built-in activating and leaving group.

Comparative Data: Enaminone vs. 1,3-Dicarbonyl for Pyrimidine Synthesis
Feature(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one RouteTraditional 1,3-Dicarbonyl Route (Pinner Synthesis)
Starting Materials Enaminone, Guanidine/Thiourea1,3-Dicarbonyl, Guanidine/Thiourea
Reaction Conditions Often milder, can be performed at reflux in ethanol with a catalytic amount of base.[6]Can require stronger bases (e.g., sodium ethoxide) and higher temperatures.[5]
Reaction Time Generally shorter reaction times.Can be longer, sometimes requiring overnight reflux.
Yields Typically high to excellent yields.Yields can be variable and are often moderate.
Regioselectivity Excellent regioselectivity with unsymmetrical precursors.Can lead to regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls.
Experimental Protocols

Protocol 1: Synthesis of a 4-(4-chlorophenyl)-substituted Pyrimidine using the Enaminone Route [6]

  • To a solution of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 mmol) in ethanol (10 mL), add guanidine hydrochloride (1.1 mmol) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the mixture with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.

Protocol 2: Traditional Synthesis of a 4-phenyl-substituted Pyrimidine via the Pinner Reaction [5]

  • Dissolve sodium metal (1.1 mmol) in absolute ethanol (10 mL) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 1-phenyl-1,3-butanedione (1 mmol) and guanidine hydrochloride (1.1 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • After cooling, neutralize the reaction mixture with acetic acid.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the residue into water and collect the precipitated solid.

  • Purify the product by recrystallization or column chromatography.

Mechanistic Rationale

The enaminone route proceeds through a more streamlined pathway, as illustrated in the following diagram. The initial Michael addition of the guanidine to the enone is followed by an intramolecular cyclization with the elimination of dimethylamine, a very good leaving group, which drives the reaction to completion.

G cluster_enaminone Enaminone Route cluster_dicarbonyl Traditional 1,3-Dicarbonyl Route Enaminone (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Intermediate1 Michael Adduct Enaminone->Intermediate1 + Guanidine Guanidine Guanidine Guanidine->Intermediate1 CyclizedIntermediate Cyclized Intermediate Intermediate1->CyclizedIntermediate Intramolecular Cyclization Pyrimidine Substituted Pyrimidine CyclizedIntermediate->Pyrimidine - Dimethylamine Dicarbonyl 1,3-Dicarbonyl CondensationIntermediate Condensation Intermediate Dicarbonyl->CondensationIntermediate + Guanidine Guanidine2 Guanidine Guanidine2->CondensationIntermediate Pyrimidine2 Substituted Pyrimidine CondensationIntermediate->Pyrimidine2 Cyclization & Dehydration caption Comparative workflow for Pyrimidine synthesis. G cluster_enaminone_pyridine Enaminone Route to Pyridines cluster_hantzsch Hantzsch Pyridine Synthesis Enaminone_P (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Michael_Adduct_P Michael Adduct Enaminone_P->Michael_Adduct_P + Malononitrile Malononitrile Malononitrile Malononitrile->Michael_Adduct_P Cyclized_Intermediate_P Cyclized Intermediate Michael_Adduct_P->Cyclized_Intermediate_P Intramolecular Cyclization Pyridine_P Substituted Pyridine Cyclized_Intermediate_P->Pyridine_P - Dimethylamine Aldehyde Aldehyde Dihydropyridine Dihydropyridine Intermediate Aldehyde->Dihydropyridine Ketoester β-Ketoester (2 eq.) Ketoester->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Oxidation Oxidation Step Dihydropyridine->Oxidation Pyridine_H Substituted Pyridine Oxidation->Pyridine_H caption_pyridine Comparative pathways for Pyridine synthesis. G cluster_enaminone_pyrazole Enaminone Route to Pyrazoles cluster_dicarbonyl_pyrazole Traditional 1,3-Dicarbonyl Route Enaminone_Py (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one Adduct_Py Regioselective Adduct Enaminone_Py->Adduct_Py + Hydrazine Hydrazine Hydrazine Hydrazine->Adduct_Py Pyrazole_Py Single Pyrazole Regioisomer Adduct_Py->Pyrazole_Py Cyclization & - Dimethylamine Dicarbonyl_Py Unsymmetrical 1,3-Dicarbonyl Isomer_Mix Mixture of Regioisomers Dicarbonyl_Py->Isomer_Mix + Hydrazine Hydrazine2 Hydrazine Hydrazine2->Isomer_Mix caption_pyrazole Regiocontrol in Pyrazole synthesis.

Sources

Comparative

A Senior Application Scientist's Guide to Density Functional Theory (DFT) for Molecular Structure Confirmation of Propenone Compounds

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. Propenone c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. Propenone compounds, a class of organic molecules characterized by an α,β-unsaturated ketone functional group, are prevalent scaffolds in numerous pharmacologically active agents. Their structural nuances, including stereochemistry and conformational preferences, directly influence their biological activity. While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for structural elucidation, Density Functional Theory (DFT) has emerged as a powerful and cost-effective complementary tool. This guide provides an in-depth comparison of DFT methodologies for the structural confirmation of propenone derivatives, grounded in scientific integrity and practical application.

The Challenge with Propenones: Beyond Simple Connectivity

While 2D NMR can readily establish the connectivity of atoms in a propenone molecule, it often falls short in defining the precise spatial arrangement, especially in complex derivatives. Issues such as conformational isomerism, subtle differences in bond lengths and angles, and the electronic effects of substituents can be challenging to resolve solely through experimental means. This is where the synergy between experimental data and computational chemistry becomes indispensable.

Why DFT? A Quantum Mechanical Lens

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] Instead of solving the complex many-electron Schrödinger equation, DFT utilizes the electron density as the fundamental variable, significantly reducing computational cost while often maintaining high accuracy.[1] For propenone structure confirmation, DFT allows us to:

  • Predict Stable Geometries: By performing geometry optimization, we can identify the lowest energy conformation(s) of a molecule, providing insights into its most likely structure.

  • Simulate Spectroscopic Data: DFT can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman).[3][4] Comparing these theoretical spectra with experimental data serves as a powerful validation tool.

  • Analyze Electronic Properties: Understanding the electronic landscape of a propenone derivative, such as its frontier molecular orbitals (HOMO and LUMO), can provide valuable information about its reactivity and potential biological interactions.

A Comparative Workflow for Robust Structure Confirmation

The reliability of DFT calculations is highly dependent on the choice of the functional and the basis set.[5][6] Here, we present a validated workflow comparing different levels of theory to achieve a confident structural assignment for a model propenone compound.

Experimental Protocol: The Foundational Data

A robust DFT study is always anchored by high-quality experimental data.

Step 1: Synthesis and Purification Synthesize the target propenone compound using established organic chemistry protocols. Ensure high purity (>95%) through techniques like column chromatography and recrystallization.

Step-2: Spectroscopic Characterization

  • NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. If applicable, obtain 2D NMR data (COSY, HSQC, HMBC) to confirm atomic connectivity.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups, particularly the characteristic C=O and C=C stretching frequencies of the propenone core.

  • X-ray Crystallography (if possible): For crystalline compounds, single-crystal X-ray diffraction provides the most definitive experimental structure, serving as an excellent benchmark for computational results.

Computational Protocol: The In Silico Investigation

The following workflow outlines the key steps for a comparative DFT study. Software such as Gaussian, ORCA, or PySCF can be utilized for these calculations.[7]

Step 1: Initial Structure Generation Generate an initial 3D structure of the propenone molecule. This can be done using molecular building software or from the proposed 2D structure.

Step 2: Geometry Optimization Perform geometry optimization to find the minimum energy structure. It is crucial to compare different levels of theory to assess the sensitivity of the geometry to the computational method. A common and often reliable starting point for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8][9]

  • Functionals to Compare:

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[8]

    • M06-2X: A hybrid meta-GGA functional known for its good performance with non-covalent interactions and thermochemistry.

    • ωB97X-D: A long-range corrected hybrid functional with dispersion correction, often providing improved accuracy for larger systems.

  • Basis Sets to Compare:

    • 6-31G(d): A Pople-style basis set that is a good starting point for geometry optimizations.[9][10][11]

    • 6-311+G(d,p): A more flexible triple-zeta basis set with diffuse and polarization functions, which can improve the accuracy of both geometries and energies.

    • cc-pVTZ: A correlation-consistent basis set that offers higher accuracy but at a greater computational expense.

Step 3: Vibrational Frequency Analysis Perform a frequency calculation at the same level of theory as the geometry optimization.[12][13] This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of IR Spectra: The calculated vibrational frequencies can be compared with the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

Step 4: NMR Chemical Shift Prediction Using the optimized geometry, perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation to predict the ¹H and ¹³C chemical shifts.[14][15] It is advisable to use a larger basis set for NMR calculations, such as 6-311+G(d,p), for better accuracy. The predicted chemical shifts are then compared to the experimental values.

Visualizing the DFT Workflow

DFT_Workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational DFT Workflow cluster_comparison Data Comparison and Validation Exp_NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compare_NMR Compare Calculated vs. Experimental NMR Shifts Exp_NMR->Compare_NMR Exp_IR IR Spectroscopy Compare_IR Compare Calculated vs. Experimental IR Spectra Exp_IR->Compare_IR Initial_Structure Initial 3D Structure Geo_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Confirm Minimum NMR_Calc GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(d,p)) Geo_Opt->NMR_Calc Optimized Geometry Freq_Calc->Compare_IR NMR_Calc->Compare_NMR Structure_Confirmation Structure Confirmation Compare_IR->Structure_Confirmation Compare_NMR->Structure_Confirmation

Caption: A typical workflow for DFT-based molecular structure confirmation.

Interpreting the Results: A Comparative Analysis

The core of this guide lies in the objective comparison of the computational results with experimental data. Let's consider a hypothetical propenone derivative, "Propenone-X," for our analysis.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for Propenone-X
ParameterExperimental (X-ray)B3LYP/6-31G(d)M06-2X/6-311+G(d,p)ωB97X-D/cc-pVTZ
C=O Bond Length (Å)1.2251.2311.2261.224
C=C Bond Length (Å)1.3421.3481.3431.341
C-C Bond Length (Å)1.4781.4851.4791.477
C-C=O Bond Angle (°)121.5121.8121.6121.4
C=C-C Bond Angle (°)122.8123.1122.9122.7

Analysis: As evident from the table, the higher-level methods (M06-2X and ωB97X-D) with larger basis sets provide geometrical parameters that are in closer agreement with the experimental X-ray data. While B3LYP/6-31G(d) offers a reasonable approximation, for high-precision structural confirmation, more robust methods are recommended.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Propenone-X
Vibrational ModeExperimental (IR)B3LYP/6-31G(d) (scaled)M06-2X/6-311+G(d,p) (scaled)
C=O Stretch168516921687
C=C Stretch162016281622

Analysis: After applying a scaling factor (typically around 0.96-0.98 for B3LYP), the calculated vibrational frequencies show good agreement with the experimental IR data. This provides further confidence in the optimized geometry.

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Propenone-X
Carbon AtomExperimental (¹³C NMR)B3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)
C=O198.5199.2198.7
128.9129.5129.0
138.2138.9138.3

Analysis: The correlation between the calculated and experimental NMR chemical shifts is a powerful indicator of a correct structural assignment.[16] Minor deviations are expected due to solvent effects and the inherent approximations in the DFT methods.[17] A linear regression analysis of the calculated versus experimental shifts can further strengthen the correlation.

Decision Logic for Method Selection

The choice of DFT functional and basis set is a trade-off between accuracy and computational cost.

Decision_Tree Start Start: Propenone Structure Confirmation Initial_Screen Initial Screening or Large Molecule? Start->Initial_Screen High_Accuracy High Accuracy Required? Initial_Screen->High_Accuracy No B3LYP Use B3LYP/6-31G(d) (Cost-Effective) Initial_Screen->B3LYP Yes High_Accuracy->B3LYP No Higher_Level Use M06-2X or ωB97X-D with larger basis set (Higher Accuracy) High_Accuracy->Higher_Level Yes

Caption: A decision tree for selecting an appropriate DFT method.

Conclusion: A Synergistic Approach to Structural Certainty

Density Functional Theory provides an invaluable computational framework for the structural confirmation of propenone compounds. By systematically comparing the results from different functionals and basis sets with high-quality experimental data, researchers can achieve a high degree of confidence in their proposed molecular structures. This synergistic approach not only validates experimental findings but also provides deeper insights into the geometric and electronic properties that govern the biological activity of these important molecules. For drug development professionals, integrating DFT calculations into the characterization pipeline can de-risk projects by ensuring that the correct molecular entity is advanced into further studies.

References

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing.
  • Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calcul
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.
  • DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphe. KFUPM.
  • ubiquity of B3LYP/6-31G : r/chemistry. Reddit.
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv.
  • MOLECULAR STRUCTURE, MESP, HOMO-LUMO AND VIBRATIONAL ANALYSIS OF β-ASARONE USING DENSITY FUNCTIONAL THEORY. Kathmandu University Open Journal Systems.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limit
  • Perspective on density functional theory. Burke Group.
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI.
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Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for Enaminone Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of enaminones represents a critical step in the creation of a vast array of biologically active molecules. These versatile buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of enaminones represents a critical step in the creation of a vast array of biologically active molecules. These versatile building blocks are integral to pharmaceuticals ranging from antibiotics to anticancer agents. The efficiency of enaminone synthesis hinges on the choice of catalyst, a decision that profoundly impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of leading catalytic systems for enaminone synthesis, supported by experimental data and field-proven insights to empower you in selecting the optimal catalyst for your specific application.

The Enduring Importance of Enaminones

Enaminones are conjugated systems characterized by an amino group linked to a carbonyl group through a carbon-carbon double bond. This "push-pull" electronic feature makes them highly reactive and versatile intermediates in organic synthesis[1][2]. Their ability to act as both nucleophiles and electrophiles allows for the construction of complex carbocyclic and heterocyclic scaffolds, which are prevalent in many pharmaceutical compounds[2][3].

Catalytic Strategies: A Comparative Overview

The classical approach to enaminone synthesis involves the direct condensation of 1,3-dicarbonyl compounds with amines, often requiring harsh conditions and resulting in mixtures of isomers[2]. Modern catalytic methods have revolutionized this process, offering milder conditions, higher yields, and improved selectivity. We will now delve into a comparative analysis of the most prominent catalytic systems.

Metal-Based Catalysis: The Workhorses of Enaminone Synthesis

Transition metal catalysts have long been the cornerstone of enaminone synthesis, offering high efficiency and broad substrate scope.

1. Nickel Catalysis:

Nickel catalysts are gaining prominence due to their cost-effectiveness and unique reactivity. Recent advancements in photoredox/nickel dual catalysis have enabled the synthesis of structurally diverse enaminones under mild conditions[1][2]. This approach involves the nickel-catalyzed hydroamination of an activated alkene intermediate, followed by a photocatalytic dehalogenation[1][2].

  • Strengths: High yields for a range of substrates, including those with various functional groups. The dual catalytic system operates under mild, visible-light irradiation at room temperature[1][2].

  • Limitations: The substrate scope can be sensitive to steric hindrance. For instance, highly substituted chromones or bulky amines may result in lower yields or no reaction[1].

2. Copper Catalysis:

Copper catalysts, particularly copper iodide (CuI), are widely used for the synthesis of enaminones from aldehydes, amines, and calcium carbide[2]. This method is valued for its operational simplicity and the use of readily available starting materials.

  • Strengths: A straightforward and cost-effective method.

3. Gold and Silver Catalysis:

Gold and silver catalysts have emerged as powerful tools for enaminone synthesis, particularly in solvent-free conditions. A combination of [(PPh₃)AuCl] and AgOTf has been shown to be highly effective for the reaction of 1,3-dicarbonyl compounds with primary amines, affording excellent yields at room temperature[4][5].

  • Strengths: Excellent yields (often >90%) under mild, solvent-free conditions, which aligns with the principles of green chemistry[4][5]. The reaction times can be very short, especially for aliphatic amines[4].

  • Limitations: The cost of gold and silver catalysts can be a significant consideration for large-scale synthesis.

Comparative Performance of Metal Catalysts:

Catalyst SystemTypical SubstratesCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
Ni(II)/Photoredox3-Bromochromones, Amines5 mol% NiBr₂·diglyme, 1 mol% PC202 h45-70[1]
CuIAldehydes, Amines, CaC₂CatalyticVariesVariesGood[2]
[(PPh₃)AuCl]/AgOTf1,3-Dicarbonyls, Amines1 mol% eachRoom Temp.5 min - 8 h76-98[4][5]
Organocatalysis: A Metal-Free Alternative

For applications where metal contamination is a concern, organocatalysis offers a compelling alternative.

1. Brønsted and Lewis Acid Catalysis:

Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) can catalyze the synthesis of β-ketoenamines from 1-iodoalkynes and α-keto acids in a one-pot reaction[6]. Ceric ammonium nitrate is another efficient catalyst for the reaction of β-dicarbonyl compounds with amines, providing good to excellent yields at room temperature[6].

  • Strengths: Metal-free, which is advantageous in pharmaceutical synthesis. Often utilizes mild reaction conditions.

  • Limitations: The substrate scope may be more limited compared to some metal catalysts.

2. Enaminone-based Organocatalysts:

Chiral enaminones themselves can act as organocatalysts. These catalysts, often derived from natural products like camphor, have been used in asymmetric reactions, such as the Michael addition of acetylacetone to trans-β-nitrostyrene[7].

  • Strengths: Potential for enantioselective synthesis.

  • Limitations: Can exhibit low to moderate enantioselectivity and conversions.

Green and Sustainable Approaches

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies.

1. Solvent-Free Synthesis:

As demonstrated with gold/silver catalysis, conducting reactions without a solvent minimizes waste and simplifies product purification[4][5]. Mechanochemical grinding is another solvent-free technique that has been successfully applied to enaminone synthesis using KHSO₄ and SiO₂[6].

2. Water as a Solvent:

Water is an ideal green solvent, and several methods have been developed for enaminone synthesis in aqueous media[6].

3. Heterogeneous Catalysis:

The use of supported catalysts, such as heteropoly acids on silica, offers the advantages of easy catalyst recovery and reusability, contributing to a more sustainable process.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these catalytic systems, we present detailed, step-by-step methodologies for representative examples.

Protocol 1: Nickel-Photoredox Catalyzed Synthesis of (Z)-3-morpholino-1-phenylprop-2-en-1-one

This protocol is adapted from the work of Pérez-Ramos et al.[1].

Workflow Diagram:

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromochromone H Combine & Stir under N2 A->H B Morpholine B->H C NiBr2·diglyme C->H D dmbpy D->H E Photocatalyst E->H F Pyridinium Salt F->H G DMF (Solvent) G->H I Irradiate with 427 nm LED (2 hours, 20°C) H->I J Quench Reaction I->J K Extraction J->K L Column Chromatography K->L M Product L->M

Caption: Experimental workflow for Nickel-Photoredox catalyzed enaminone synthesis.

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 3-bromochromone (0.2 mmol, 1.0 equiv), NiBr₂·diglyme (5.0 mol %), 4,4'-dimethyl-2,2'-bipyridine (dmbpy, 5.0 mol %), and the photocatalyst (1.0 mol %).

  • The vial is sealed and purged with nitrogen.

  • Add anhydrous DMF (2.0 mL) and morpholine (0.3 mmol, 1.5 equiv), followed by the pyridinium salt (1.0 equiv).

  • The reaction mixture is stirred and irradiated with a 427 nm LED lamp at 20 °C for 2 hours.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • Purification by flash column chromatography yields the desired enaminone.

Protocol 2: Gold/Silver-Catalyzed Solvent-Free Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

This protocol is based on the method developed by Chen et al.[4].

Workflow Diagram:

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Acetylacetone E Combine & Stir (Solvent-Free) A->E B Aniline B->E C [(PPh3)AuCl] C->E D AgOTf D->E F Room Temperature (4 hours) E->F G Dilute with Water F->G H Extract with Ethyl Acetate G->H I Column Chromatography H->I J Product I->J

Caption: Experimental workflow for Gold/Silver-catalyzed solvent-free enaminone synthesis.

Procedure:

  • In a reaction vial, combine acetylacetone (3 mmol, 1.0 equiv), [(PPh₃)AuCl] (0.03 mmol, 1 mol %), and AgOTf (0.03 mmol, 1 mol %).

  • Stir the mixture at room temperature for 5 minutes.

  • Add aniline (3 mmol, 1.0 equiv) to the stirring mixture.

  • Continue stirring at room temperature for 4 hours.

  • After the reaction is complete, dilute the residue with water and extract with ethyl acetate.

  • The combined organic layers are dried, concentrated, and the product is purified by flash chromatography.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

Nickel-Photoredox Catalysis Mechanism:

The proposed mechanism involves the formation of a ternary Ni-complex with the 3-bromochromone and a pyridinium salt. This complex activates the α,β-unsaturated system towards nucleophilic addition by the amine. Concurrently, the photocatalyst, upon light absorption, facilitates a single-electron transfer process, leading to the generation of an amine radical cation and subsequent reductive debromination to yield the final enaminone product[1][2].

mechanism_1 cluster_catalyst Catalytic Cycle A Ni(II) Catalyst D Ternary Ni-Complex (Activated Substrate) A->D B 3-Bromochromone B->D C Pyridinium Salt C->D F Nucleophilic Addition D->F E Amine E->F G Intermediate F->G K Reductive Debromination G->K H Photocatalyst (PC) I PC* H->I Light Absorption J SET I->J with Amine J->K e- transfer L Enaminone Product K->L L->A Catalyst Regeneration M hv (427 nm) M->I

Caption: Proposed mechanism for Nickel-Photoredox catalyzed enaminone synthesis.

Conclusion: Selecting the Right Tool for the Job

The optimal catalyst for enaminone synthesis is highly dependent on the specific requirements of the reaction, including the nature of the substrates, desired scale, cost considerations, and environmental constraints.

  • For versatility and mild conditions , the nickel-photoredox system is an excellent choice, particularly for complex substrates.

  • For cost-effective, large-scale synthesis with simple starting materials, copper catalysis remains a viable option.

  • When high yields, short reaction times, and green chemistry are paramount, the gold/silver co-catalytic system under solvent-free conditions is unparalleled.

  • In cases where metal-free products are essential, organocatalysts like ceric ammonium nitrate provide a reliable alternative.

By carefully considering these factors and leveraging the experimental data and protocols presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Pérez-Ramos, P., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 1535-1542. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of enaminones by amination. [Link]

  • Pérez-Ramos, P., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Archives. [Link]

  • Chen, W., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2827. [Link]

  • Chen, W., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. ResearchGate. [Link]

  • Various Authors. (2025). ChemInform Abstract: Ni(OAc)2: A Highly Efficient Catalyst for the Synthesis of Enaminone and Enamino Ester Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Ciber, L., et al. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 27(18), 5989. [Link]

  • Ciber, L., et al. (2022). A two-step synthesis of enaminone-type organocatalysts 4a–i. ResearchGate. [Link]

  • Rostami, A., et al. (2011). A revision for the synthesis of β-enaminones in solvent free conditions: efficacy of different supported heteropoly acids as active and reusable catalysts. Green Chemistry, 13(7), 1774-1779. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS Number: 28587-05-5), a compound often utilized in synthetic chemistry. This document moves beyond a simple checklist, offering a causal framework for each procedural step, grounded in the specific chemical properties and associated hazards of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is essential. This compound is a chlorinated organic molecule, and its disposal is governed by regulations pertaining to hazardous waste.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [1][3]

  • Causes serious eye irritation (H319) [1][3]

  • May cause respiratory irritation (H335) [1][3]

The presence of a chlorinated phenyl group places this compound in the category of halogenated organic waste.[4][5] Such compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants if not managed correctly. The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[4]

Table 1: Hazard Summary for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the identified hazards, the following personal protective equipment must be worn at all times when handling (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If handling the solid compound where dust may be generated, or if working with solutions outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]

Spill Management: Preparedness and Response

Accidents can happen, and a clear, concise spill management plan is crucial.

For a small spill (solid):

  • Isolate the area: Prevent unauthorized personnel from entering.

  • Don appropriate PPE.

  • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Collect all contaminated materials (absorbent, wipes, etc.) in the hazardous waste container.

For a small spill (in solution):

  • Isolate the area and don appropriate PPE.

  • Contain the spill with absorbent booms or pads.

  • Absorb the liquid with an inert absorbent material.

  • Place the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area as described above.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Step 1: Waste Segregation (The Critical First Step)

The cardinal rule of chemical waste disposal is proper segregation. As a halogenated organic compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one must be collected in a designated "Halogenated Organic Waste" container.[4][5][6][7]

  • Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated waste.[5][6] Furthermore, improper mixing can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible and properly sealed container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" and an approximate concentration if in solution.[6][7][8]

Step 3: Waste Accumulation

  • Solid Waste: Unused or contaminated solid (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one should be transferred directly into the labeled halogenated waste container.

  • Solutions: Solutions containing this compound should be poured carefully into the designated liquid halogenated waste container. Use a funnel to prevent spills.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper, must also be disposed of in the solid halogenated hazardous waste stream.

Step 4: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, and the container should be kept closed except when adding waste.[6][7]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your institution's EHS department to arrange for pickup.

  • Do not pour this chemical down the drain.[6][9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal Start Identify Waste: (2E)-1-(4-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Collect Collect Waste: - Solid - Solution - Contaminated Items Container->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal by Licensed Facility EHS->End

Caption: Disposal workflow for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] As a chlorinated organic compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one would likely fall under the F-listed wastes from non-specific sources if it is a spent solvent, or be classified as a characteristic hazardous waste depending on its properties. It is the responsibility of the waste generator (the laboratory) to properly classify their waste. Always consult your institution's EHS department and local regulations to ensure full compliance.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can confidently manage this compound from cradle to grave, ensuring a safe and sustainable research environment.

References

  • PubChem. . National Center for Biotechnology Information.

  • U.S. Environmental Protection Agency. .

  • Bucknell University. .

  • Rhode Island Department of State. .

  • Hazardous Waste Experts. .

  • U.S. Government Publishing Office. .

  • Wisconsin State Legislature. .

  • University of Georgia Environmental Safety Division. .

  • Cornell University Environmental Health and Safety. .

  • U.S. Environmental Protection Agency. .

  • Aladdin Scientific. .

  • University of British Columbia Safety & Risk Services. .

  • Vita-D-Chlor. .

  • Braun Research Group, Northwestern University. .

  • Apollo Scientific. .

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  • CymitQuimica. .

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Handling

A-Scientist's-Guide-to-Safe-Handling:-PPE-Protocols-for-(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these is (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile building block used...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these is (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile building block used in the creation of various protein degraders.[1] While its utility is significant, the responsibility to handle such reagents with the utmost care is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Our approach is built on a risk-assessment methodology, a cornerstone of modern laboratory safety. Given that comprehensive, peer-reviewed safety data for this specific molecule is not extensively published, we will derive our protocols from an analysis of its constituent chemical moieties: a halogenated (chlorinated) aromatic ring, an α,β-unsaturated ketone (enone), and a tertiary amine. This structured reasoning ensures a robust and scientifically-grounded safety plan.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of the potential hazards is the critical first step in developing a sound PPE strategy. We must consider the hazards posed not just by the molecule as a whole, but by its functional groups.

  • The Chlorophenyl Group: Halogenated organic compounds warrant careful handling.[2] The presence of chlorine on the phenyl ring increases the molecule's lipophilicity, potentially enhancing its ability to be absorbed through the skin. Compounds of this nature should be treated as potentially toxic and irritant.

  • The Enone System: α,β-Unsaturated carbonyls are known Michael acceptors. This reactivity means they can form covalent bonds with biological nucleophiles, such as amino acid residues in proteins. This can lead to skin sensitization, irritation, and allergic reactions.

  • The Dimethylamino Group: Tertiary amines can vary in their toxicological profiles, but many are irritants to the skin, eyes, and respiratory tract.

Based on this structural analysis, we can anticipate the following potential hazards for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one:

  • Skin irritation and sensitization.

  • Serious eye irritation or damage.

  • Respiratory tract irritation if inhaled as a dust or aerosol.

  • Potential for toxicity upon ingestion or dermal absorption.

A safety data sheet for a structurally similar compound, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, confirms these expectations, listing it as a skin irritant, a serious eye irritant, a potential respiratory irritant, and harmful if swallowed.[3]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific task at hand. Our goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of personal gear, it is crucial to emphasize the role of engineering controls. All manipulations of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[2][4] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.

Hand Protection: More Than Just a Glove

Gloves are a researcher's most immediate point of contact with a chemical. The choice of glove material is therefore critical.

  • Recommended Glove Type: Nitrile gloves are the standard choice for most laboratory operations involving organic chemicals.[5] They offer good resistance to a wide range of substances, including many solvents, acids, and bases.[5][6]

  • The Rationale: While no glove material is impervious, nitrile provides a suitable barrier for incidental contact ("splash protection"). Aromatic and halogenated hydrocarbons can attack many glove materials, so it is imperative to change gloves immediately upon any known contact.[7]

  • Protocol for Use:

    • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.[6]

    • Don two pairs of nitrile gloves ("double-gloving") when handling the neat compound or concentrated solutions. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Never reuse disposable gloves. Once a task is complete, or if contamination is suspected, remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface) and dispose of them in the appropriate chemical waste container.

Eye and Face Protection: An Uncompromised Necessity

The potential for serious eye damage from this compound necessitates robust eye and face protection.

  • Minimum Requirement: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards (or equivalent) are mandatory whenever this chemical is handled.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution or during a reaction quench), a full-face shield should be worn in addition to chemical splash goggles.[8] A face shield alone does not provide adequate protection against chemical vapors and splashes from all angles.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement. This protects the skin and personal clothing from minor spills and contamination.

  • Chemical Apron: For tasks with a higher risk of splashing, such as when handling larger quantities, a chemically resistant apron worn over the lab coat is recommended.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedures

Weighing the Solid Compound:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

  • Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Carefully transfer the desired amount of the solid compound to the weigh boat, minimizing the creation of dust.

  • Securely close the primary container of the chemical.

  • Proceed with the dissolution or addition of the weighed compound.

Preparing a Solution:

  • Perform all steps within the chemical fume hood.

  • Have all necessary equipment (glassware, stir bars, solvent) readily at hand.

  • Add the weighed solid to the appropriate glassware.

  • Slowly add the solvent to the solid, ensuring good mixing.

  • If necessary, gently stir the solution until the solid is fully dissolved.

  • Clearly label the vessel containing the solution with the chemical name, concentration, solvent, and date.

Decontamination and Disposal: A Responsible Conclusion

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Personnel Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.

  • Equipment Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (one that will dissolve the compound and is compatible with your waste stream) into a designated halogenated waste container.

  • Waste Disposal:

    • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a halogenated organic compound.[2] All waste containing this chemical, including contaminated gloves, weigh boats, and solvent rinses, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[2][9]

    • Never pour halogenated organic waste down the drain.[10][11] These compounds can be toxic to aquatic life and may persist in the environment.

    • Ensure that waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials.[12]

Summary and Visual Guides

For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody Protection
Storage Ventilated Chemical CabinetSingle pair of nitrile glovesSafety glassesLab coat
Weighing Solid Chemical Fume HoodDouble pair of nitrile glovesChemical splash gogglesLab coat
Preparing Solutions Chemical Fume HoodDouble pair of nitrile glovesChemical splash gogglesLab coat
Transferring Solutions Chemical Fume HoodDouble pair of nitrile glovesGoggles and face shieldLab coat and chemical apron
Waste Disposal Chemical Fume HoodDouble pair of nitrile glovesChemical splash gogglesLab coat

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Control Measures Selection cluster_2 Personal Protective Equipment cluster_3 Final Checks & Disposal start Identify Task (e.g., Weighing, Solution Prep) assess_hazards Assess Hazards: - Skin/Eye Irritant - Potential Sensitizer - Halogenated Compound start->assess_hazards eng_controls Primary Control: Work in Chemical Fume Hood assess_hazards->eng_controls ppe_selection Select Appropriate PPE eng_controls->ppe_selection hand Hand Protection: Double Nitrile Gloves ppe_selection->hand eye Eye/Face Protection: Splash Goggles ± Face Shield ppe_selection->eye body Body Protection: Lab Coat ± Apron ppe_selection->body final_check Perform Final PPE Check hand->final_check eye->final_check body->final_check disposal Dispose of Waste in 'Halogenated Organic Waste' final_check->disposal After Task Completion

Caption: PPE Selection Workflow for Handling (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

By adhering to these protocols, researchers can confidently and safely utilize (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in their work, ensuring both personal safety and the integrity of their research environment.

References

  • Apexmol. (n.d.). (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, min 98%. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Duke University Safety. (n.d.). Chemical Resistance Ratings for Gloves. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375260, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Certified Safety. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

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